Thrombospondin-1 (1016-1021) (human, bovine, mouse)
説明
BenchChem offers high-quality Thrombospondin-1 (1016-1021) (human, bovine, mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombospondin-1 (1016-1021) (human, bovine, mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHSWWYUHREZCY-JNRWAQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thrombospondin-1 (1016-1021) peptide function and mechanism
An In-Depth Technical Guide to the Thrombospondin-1 (1016-1021) Peptide
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a multitude of biological processes. As a key regulator of the extracellular matrix, TSP-1 influences cell-to-cell and cell-to-matrix interactions, impacting angiogenesis, inflammation, wound healing, and tumorigenesis.[1][2] Its multifunctional nature stems from a complex multi-domain structure that interacts with a wide array of cell surface receptors, including CD36, CD47, and various integrins.[1][3][4]
To dissect the specific functions associated with these interactions, researchers often utilize synthetic peptides derived from distinct domains of the TSP-1 protein.[5] This guide focuses specifically on the Thrombospondin-1 (1016-1021) peptide, a hexapeptide with the sequence Arginine-Phenylalanine-Tyrosine-Valine-Valine-Methionine (RFYVVM).[6] While derived from the C-terminal region of TSP-1 known to mediate receptor binding, this particular peptide has a unique and critical role in research.
Core Function: A Specific Negative Control
The primary function of the TSP-1 (1016-1021) peptide in a research context is to serve as a highly specific negative control. It is a truncated peptide that is devoid of CD47-binding activity .[7][8] The Valine-Valine-Methionine (VVM) sequence is a known component of the CD47 binding site; however, this short hexapeptide is insufficient to mediate a high-affinity interaction with the CD47 receptor.[9]
In contrast, a slightly longer peptide, TSP-1 (1016-1023), which includes an additional Tryptophan and Lysine (RFYVVMWK), is a potent agonist of the CD47 receptor and can mimic many of the cellular effects of the full-length protein.[8][10] Therefore, the 1016-1021 peptide is used experimentally to demonstrate that an observed biological effect is specifically due to the engagement of CD47 by a longer TSP-1 peptide or the native protein, and not due to some non-specific peptide effect.
Mechanism of Action: The Unactivated TSP-1/CD47 Signaling Pathway
The TSP-1 (1016-1021) peptide does not activate the downstream signaling cascades associated with TSP-1's interaction with CD47. Understanding these pathways is essential for appreciating the peptide's role as a negative control. When a true agonist, such as full-length TSP-1 or the 1016-1023 peptide, binds to the CD47 receptor, it initiates a series of intracellular events with significant physiological consequences.
Key TSP-1/CD47 Signaling Cascades:
-
Inhibition of Nitric Oxide (NO)/cGMP Signaling: The binding of TSP-1 to CD47 is a potent inhibitor of NO-stimulated soluble guanylate cyclase (sGC), leading to decreased levels of cyclic guanosine monophosphate (cGMP).[9][11] This inhibition blocks downstream vasodilation and pro-survival signals, contributing to the anti-angiogenic effects of TSP-1.[3][12]
-
Suppression of VEGFR2: The TSP-1/CD47 interaction can suppress the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of angiogenesis.[3][11]
-
Modulation of Immune Responses: In T-lymphocytes, TSP-1/CD47 signaling can promote an anti-inflammatory environment by inhibiting the differentiation of pro-inflammatory Th17 cells and favoring the generation of regulatory T (Treg) cells.[13]
-
Activation of Rho-ROCK Pathway: In liver sinusoidal endothelial cells (LSECs), CD47 ligation by TSP-1 peptides activates the Rho/Rho-kinase (ROCK) pathway, leading to myosin phosphorylation and contraction, which can cause the loss of fenestrae (defenestration).[11]
-
Induction of Apoptosis: In endothelial cells, TSP-1 can induce apoptosis, an effect that is conditional on the cellular microenvironment and the absence of strong survival signals.[14]
The TSP-1 (1016-1021) peptide, by failing to bind CD47, does not trigger these events. Its use alongside a CD47-agonist peptide allows researchers to isolate and confirm that these pathways are indeed CD47-dependent.
Figure 1. TSP-1/CD47 signaling pathway, highlighting the lack of interaction by the 1016-1021 peptide.
Data Presentation: Quantitative Effects of TSP-1 Peptides
Quantitative data from studies using various TSP-1 derived peptides are crucial for experimental design. The following tables summarize key findings reported in the literature.
Table 1: In Vitro Bioactivity of TSP-1 Derived Peptides
| Peptide / Fragment | Assay | Cell Type | Effect | Concentration / Efficacy | Citation |
|---|---|---|---|---|---|
| TSP-1 Type 1 Repeats Peptide | Endothelial Cell Migration | Capillary Endothelial Cells | Inhibition of migration | ED₅₀: 0.6-7 µM | [15] |
| TSP-1 Peptide | C6 Glioma Cell Proliferation | C6 Glioma Cells | Inhibition of proliferation | IC₅₀: 45 nM | [5] |
| CD36-binding motif peptide | SK-N-SH Cell Attachment | SK-N-SH Cells | Inhibition of attachment to TSP-1 | IC₅₀: 80 µM |[16] |
Table 2: Effect of TSP-1 (1016-1023) CD47 Agonist Peptide on Apoptosis in Co-culture This data illustrates the type of experiment where the 1016-1021 peptide would serve as a negative control.
| Treatment Group | Concentration (µM) | % Apoptotic Endothelial Cells (Annexin V+) |
|---|---|---|
| Control (Vehicle) | 0 | 5.2 ± 1.1 |
| TSP-1 (1016-1023) | 10 | 15.7 ± 2.5 |
| TSP-1 (1016-1023) | 50 | 28.4 ± 3.1 |
(Data adapted from BenchChem application notes, presented as mean ± standard deviation)[10]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the function of TSP-1 peptides.
Protocol 1: Boyden Chamber Cell Migration Assay
This protocol assesses the effect of a TSP-1 peptide on endothelial cell migration towards a chemoattractant, a key process in angiogenesis.
Objective: To determine if a TSP-1 peptide inhibits cell migration. The TSP-1 (1016-1021) peptide would be used as a negative control, while a known anti-migratory peptide (e.g., from the Type 1 Repeats) would be the experimental variable.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Serum-free or low-serum (0.5% FBS) cell culture medium
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF or FGF2)
-
TSP-1 peptides (experimental and 1016-1021 control), scrambled control peptide
-
Calcein AM stain or crystal violet
Procedure:
-
Cell Preparation: Culture HUVECs to ~80% confluency.
-
Starvation: Replace growth medium with serum-free/low-serum medium and incubate for 12-24 hours. This minimizes baseline migration.
-
Chamber Preparation: Rehydrate Boyden chamber inserts according to manufacturer instructions.
-
Loading:
-
Lower Chamber: Add medium containing the chemoattractant. For experimental groups, also add the TSP-1 peptide, the TSP-1 (1016-1021) control, or a scrambled control peptide at desired concentrations. Include a vehicle-only control.
-
Upper Chamber: Harvest and resuspend starved HUVECs in serum-free medium (e.g., at 1x10⁶ cells/mL). Add 100 µL of the cell suspension to each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-20 hours (time to be optimized empirically).
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with a dye like crystal violet.
-
Elute the dye and measure absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.[5]
-
Figure 2. Experimental workflow for a Boyden chamber cell migration assay.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies apoptosis in cells treated with TSP-1 peptides by using Annexin V and Propidium Iodide (PI) staining.
Objective: To determine if a TSP-1 peptide induces apoptosis. This would be used to test a CD47 agonist like TSP-1 (1016-1023), with the (1016-1021) peptide used to confirm the effect is CD47-dependent.
Materials:
-
Target cells (e.g., HUVECs)
-
Cell culture plates (e.g., 24-well)
-
TSP-1 peptides (agonist and 1016-1021 control)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing the desired concentrations of the TSP-1 (1016-1023) agonist peptide, the TSP-1 (1016-1021) negative control peptide, or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C.
-
Cell Harvesting: Carefully collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Figure 3. Experimental workflow for an Annexin V/PI apoptosis assay.
Conclusion
The Thrombospondin-1 (1016-1021) peptide is a specialized tool for researchers in cell biology, vascular biology, and immunology. Its defining characteristic is its inability to bind the CD47 receptor, despite being derived from the C-terminal binding domain of TSP-1. This makes it an indispensable negative control, enabling scientists to confirm that the diverse and potent biological effects of TSP-1—ranging from the inhibition of angiogenesis to the modulation of immune responses—are specifically mediated through the CD47 signaling axis. Proper use of this peptide, in conjunction with its corresponding agonist counterparts, is critical for elucidating the precise mechanisms of TSP-1 action and developing targeted therapeutics.
References
- 1. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. abcepta.com [abcepta.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Thrombospondin-1/CD47 Interaction Regulates Th17 and Treg Differentiation in Psoriasis [frontiersin.org]
- 14. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
The Biological Inactivity of Thrombospondin-1 Derived Peptide 1016-1021 (RFYVVM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a crucial role in a variety of biological processes, including angiogenesis, inflammation, and cell adhesion.[1][2] The diverse functions of TSP-1 are mediated by its distinct structural domains, which interact with a host of cell surface receptors. The C-terminal domain of TSP-1, in particular, has garnered significant attention for its interaction with the CD47 receptor, a key regulator of cellular functions such as apoptosis and nitric oxide (NO) signaling.[3][4]
Peptide fragments derived from this C-terminal domain have been instrumental in dissecting the specific signaling pathways mediated by the TSP-1/CD47 axis. One such peptide, corresponding to amino acids 1016-1023 (RFYVVMWK), is a well-established CD47 agonist.[5] This guide, however, focuses on the shorter, truncated peptide 1016-1021, with the amino acid sequence RFYVVM .
Crucially, experimental evidence consistently demonstrates that this hexapeptide, RFYVVM, is devoid of CD47-binding activity .[6][7] Consequently, it lacks the biological effects associated with the longer, CD47-binding peptide. This technical guide will provide an in-depth analysis of the biological (in)activity of the Thrombospondin-1 derived peptide 1016-1021, presenting comparative quantitative data, detailing relevant experimental protocols, and visualizing the pertinent signaling pathways to underscore its role, primarily as a negative control in research.
Data Presentation: Quantitative Comparison of Biological Activity
The biological activity of the TSP-1 (1016-1021) peptide, RFYVVM, is best understood in direct comparison to its longer, CD47-agonist counterpart, RFYVVMWK. The following tables summarize quantitative data from a key study by Cointe et al. (2017), which investigated the effects of these peptides on CD34+ progenitor cells from atherosclerotic patients with and without type 2 diabetes (T2D).[5][6]
| Table 1: Effect of TSP-1 Peptides on CD34+ Cell Adhesion to a Vitronectin-Collagen Matrix | |
| Peptide Treatment (30 µM) | Increase in Adhesion of T2D CD34+ Cells |
| RFYVVM (1016-1021) | No significant effect |
| RFYVVMWK (1016-1023) | +786% (p < 0.0001 compared to vehicle) |
| Table 2: Effect of TSP-1 Peptides on Platelet/CD34+ Cell Conjugate Formation | |
| Peptide Treatment (30 µM) | Percentage of CD42b+/CD34+ Conjugates (in T2D patient samples) |
| RFYVVM (1016-1021) | ~1.4% (not significant vs. control) |
| RFYVVMWK (1016-1023) | ~11% (p < 0.0001 vs. RFYVVM) |
| Table 3: Effect of TSP-1 Peptides on CD34+ Cell Viability (Apoptosis Induction) | |
| Peptide Treatment (30 µM) | Percentage of Apoptotic Cells (PI-/annexin V+) (in T2D patient samples) |
| RFYVVM (1016-1021) | ~0.04% |
| RFYVVMWK (1016-1023) | ~12.4% (p < 0.001 vs. RFYVVM) |
These data clearly illustrate that the truncated peptide RFYVVM (1016-1021) does not induce the pro-adhesive and apoptotic effects seen with the CD47-binding peptide RFYVVMWK.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the study by Cointe et al. (2017).[5][6]
CD34+ Cell Adhesion Assay
-
Objective: To quantify the adhesion of CD34+ cells to an extracellular matrix substrate.
-
Methodology:
-
96-well plates are coated with a vitronectin-collagen matrix.
-
CD34+ progenitor cells are isolated from peripheral blood.
-
Cells are pre-conditioned for 30 minutes with either 30 µM of RFYVVM, 30 µM of RFYVVMWK, or a vehicle control.
-
The pre-conditioned cells are then seeded onto the coated wells and incubated.
-
Non-adherent cells are removed by gentle washing.
-
The remaining adherent cells are fixed and stained (e.g., with crystal violet).
-
Adherent cells are quantified by counting under a microscope or by measuring the absorbance of the eluted stain.
-
Flow Cytometry for Platelet/CD34+ Cell Conjugate Formation
-
Objective: To measure the formation of aggregates between platelets and CD34+ cells.
-
Methodology:
-
CD34+ cells are isolated and pre-conditioned with the respective peptides as described above.
-
The cells are then incubated with platelet-rich plasma.
-
Following incubation, the cell suspension is stained with fluorescently-labeled antibodies specific for CD34 (a marker for the progenitor cells) and CD42b (a marker for platelets).
-
The stained cells are analyzed using a flow cytometer.
-
The percentage of cells that are positive for both CD34 and CD42b is determined, representing the platelet/CD34+ cell conjugates.
-
Cell Viability (Apoptosis) Assay
-
Objective: To assess the effect of the peptides on cell viability and apoptosis.
-
Methodology:
-
CD34+ cells are treated with the RFYVVM or RFYVVMWK peptides.
-
Following treatment, the cells are washed and resuspended in a binding buffer.
-
The cells are then stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). The percentage of cells in each quadrant is quantified.
-
Signaling Pathways and Experimental Workflow
The biological effects of the C-terminal domain of TSP-1 are primarily mediated through the CD47 receptor. The following diagrams illustrate the known signaling pathway for the CD47-binding peptide RFYVVMWK and a typical experimental workflow for comparing its activity to the non-binding RFYVVM peptide.
Conclusion
The Thrombospondin-1 derived peptide 1016-1021 (RFYVVM) is a truncated hexapeptide that lacks the critical C-terminal amino acids necessary for binding to the CD47 receptor. As demonstrated by comparative quantitative data, this peptide does not induce the pro-adhesive, pro-aggregatory, or apoptotic effects that are characteristic of the longer, CD47-binding peptide RFYVVMWK (1016-1023). Therefore, the primary biological relevance of the 1016-1021 peptide in a research context is as a specific and reliable negative control for investigating CD47-mediated signaling pathways. For drug development professionals, this underscores the precise structure-activity relationship within the C-terminal domain of Thrombospondin-1 and highlights the essential role of the -WK motif in mediating its interaction with CD47 and subsequent biological functions. Future research into TSP-1 mimetic peptides should focus on sequences that include this critical binding motif to elicit therapeutic effects related to the TSP-1/CD47 axis.
References
- 1. Thrombospondin-1 is a major activator of TGF-beta1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells From Atherosclerotic Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Anomaly of Thrombospondin-1 (1016-1021): A Peptide Devoid of a Signaling Pathway
A deep dive into the scientific literature reveals that the Thrombospondin-1 (TSP-1) peptide fragment corresponding to amino acids 1016-1021, with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM), does not independently initiate a signaling cascade. Contrary to the implication of a distinct signaling pathway, this specific truncated peptide is characterized by its lack of binding activity to CD47, the primary receptor for the C-terminal domain of TSP-1. Therefore, a technical guide on the "Thrombospondin-1 (1016-1021) signaling pathway" cannot be constructed as this pathway is not recognized in current scientific understanding.
Thrombospondin-1 is a large, multifunctional matricellular protein that plays a crucial role in a variety of biological processes, including angiogenesis, inflammation, and cell adhesion. Its C-terminal domain is of particular interest to researchers as it mediates interactions with several cell surface receptors, most notably CD47. This interaction is pivotal in initiating downstream signaling events that regulate cellular functions.
While the Val-Val-Met (VVM) motif within the 1016-1021 sequence is a critical component of the CD47 binding site, the six-amino-acid peptide RFYVVM alone is insufficient to mediate this interaction effectively. Multiple sources explicitly state that the Thrombospondin-1 (1016-1021) peptide is a truncated fragment that is devoid of CD47-binding activity[1][2][3][4][5].
The Functional CD47-Binding Motif: A Longer Sequence is Required
Effective binding to CD47 and subsequent signal transduction require a more extended peptide sequence derived from the C-terminal domain of TSP-1. The most well-characterized of these is the peptide with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), often referred to as 4N1K or 7N3[6][7][8]. This longer peptide encompasses the 1016-1021 sequence and the additional tryptophan and lysine residues are essential for its biological activity.
The RFYVVMWK peptide has been demonstrated to bind to CD47 and elicit a range of cellular responses, including the modulation of cell adhesion, migration, and proliferation. Its signaling cascade is a subject of active investigation and is known to involve the regulation of intracellular calcium levels and interactions with other signaling molecules.
Concluding Remarks for Researchers
For scientists and drug development professionals investigating the therapeutic potential of targeting the TSP-1/CD47 axis, it is crucial to focus on the longer, biologically active peptides such as RFYVVMWK. The truncated 1016-1021 fragment, while containing a portion of the binding motif, does not represent a viable agonist for the CD47 receptor and therefore does not possess its own signaling pathway. Future research and therapeutic design should be directed towards the more extensively validated and functionally active domains of Thrombospondin-1.
References
- 1. abcepta.com [abcepta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human thrombospondin's (TSP-1) C-terminal domain opens to interact with the CD-47 receptor: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Role of Thrombospondin-1 (1016-1021) in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein and a potent endogenous inhibitor of angiogenesis. Its anti-angiogenic functions are primarily mediated by specific domains that interact with various cell surface receptors on endothelial cells. While the roles of the N-terminal and type 1 repeat domains are well-characterized, the function of specific peptides from the C-terminal region is an area of ongoing investigation. This technical guide focuses on the hexapeptide derived from the C-terminal domain of human, bovine, and mouse Thrombospondin-1, corresponding to amino acid residues 1016-1021, with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM). This peptide is of particular interest as it is devoid of binding activity to the well-known TSP-1 receptor, CD47, suggesting a distinct mechanism of action. This guide provides a comprehensive overview of the current understanding of the TSP-1 (1016-1021) peptide's role in angiogenesis, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction to Thrombospondin-1 and its Anti-Angiogenic Role
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process crucial for development, wound healing, and tissue repair. Dysregulated angiogenesis is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis. The balance between pro- and anti-angiogenic factors governs this process. Thrombospondin-1 (TSP-1) was one of the first identified endogenous inhibitors of angiogenesis and plays a critical role in maintaining vascular homeostasis.[1][2]
TSP-1 is a large, homotrimeric glycoprotein composed of several distinct domains: an N-terminal heparin-binding domain, a procollagen homology region, three type 1 repeats (TSRs), three type 2 (EGF-like) repeats, and a C-terminal globular domain.[3] The anti-angiogenic activity of TSP-1 is multifaceted and involves both direct and indirect mechanisms.[4]
Direct Mechanisms:
-
Induction of Endothelial Cell Apoptosis: TSP-1 can trigger programmed cell death in endothelial cells, primarily through its interaction with the CD36 receptor.[5]
-
Inhibition of Endothelial Cell Migration and Proliferation: TSP-1 can halt the key processes of endothelial cell migration and proliferation, which are essential for the sprouting of new vessels.[4][6]
Indirect Mechanisms:
-
Sequestration of Pro-Angiogenic Factors: TSP-1 can bind to and sequester pro-angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF), preventing them from binding to their receptors on endothelial cells.[7]
-
Modulation of the Extracellular Matrix: TSP-1 can influence the activity of matrix metalloproteinases (MMPs), enzymes that are critical for the degradation of the extracellular matrix during angiogenesis.[7]
The diverse functions of TSP-1 are mediated by its interactions with a variety of cell surface receptors, including CD36, CD47, integrins, and low-density lipoprotein receptor-related protein 1 (LRP1).[7][8] Peptides derived from different domains of TSP-1 have been shown to recapitulate many of the protein's functions and are being explored as potential therapeutic agents.[9]
The Thrombospondin-1 (1016-1021) Peptide: A Non-CD47 Binding Modulator of Angiogenesis
The C-terminal domain of TSP-1 is known to interact with the CD47 receptor, also known as integrin-associated protein (IAP).[1][6] This interaction plays a significant role in inhibiting nitric oxide (NO)-mediated signaling pathways in vascular cells.[1][8] A well-characterized CD47-binding peptide from this region is RFYVVMWK.[6][10]
The focus of this guide, the hexapeptide TSP-1 (1016-1021), has the sequence NH2-Arg-Phe-Tyr-Val-Val-Met-COOH (RFYVVM) .[2] Crucially, this truncated peptide is devoid of CD47-binding activity.[2][7] This lack of interaction with CD47 implies that the RFYVVM peptide, if it possesses anti-angiogenic properties, must exert its effects through a different receptor and signaling pathway than the more extensively studied CD47-binding domains of TSP-1.
While direct quantitative data on the anti-angiogenic efficacy of the RFYVVM peptide is limited in publicly available literature, its position within a functionally important region of TSP-1 suggests a potential role in modulating endothelial cell behavior. Further research is required to fully elucidate its specific activity and mechanism of action.
Putative Signaling Pathways
Given the nascent state of research on the specific signaling of the RFYVVM peptide, we can hypothesize potential pathways based on the known mechanisms of other non-CD47 binding TSP-1 domains and general principles of anti-angiogenic signaling.
A potential mechanism for non-CD47-binding TSP-1 peptides could involve interaction with other endothelial cell surface receptors, such as integrins or syndecans, which are known to bind TSP-1. Such an interaction could trigger intracellular signaling cascades that ultimately lead to an anti-angiogenic phenotype.
A possible signaling pathway is depicted below:
Experimental Protocols
To investigate the anti-angiogenic properties of the TSP-1 (1016-1021) peptide, a series of in vitro and in vivo assays can be employed. The following sections provide detailed methodologies for key experiments.
In Vitro Angiogenesis Assays
This assay measures the effect of the RFYVVM peptide on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
TSP-1 (1016-1021) peptide (RFYVVM), lyophilized
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or BrdU incorporation kit)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM supplemented with 10% FBS.
-
Harvest cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM with reduced serum (e.g., 2% FBS).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of the RFYVVM peptide in sterile water or buffer.
-
Perform serial dilutions to prepare a range of peptide concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (the solvent used to dissolve the peptide) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the untreated control.
-
Plot the percentage of inhibition against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).
-
This assay assesses the ability of the RFYVVM peptide to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Chemoattractant (e.g., VEGF, FGF-2)
-
TSP-1 (1016-1021) peptide (RFYVVM)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Fibronectin
-
Calcein AM or Crystal Violet stain
Protocol:
-
Chamber Preparation:
-
Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) for 1 hour at 37°C to promote cell adhesion.
-
-
Cell Preparation:
-
Serum-starve HUVECs for 4-6 hours in EBM containing 0.5% FBS.
-
Harvest and resuspend the cells in serum-free EBM at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber, add EBM containing the chemoattractant (e.g., 20 ng/mL VEGF).
-
In the upper chamber, add the HUVEC suspension.
-
Add different concentrations of the RFYVVM peptide to the upper chamber along with the cells. Include appropriate controls.
-
-
Incubation:
-
Incubate the chamber for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several microscopic fields.
-
In Vivo Angiogenesis Assays
This in vivo assay evaluates the effect of the RFYVVM peptide on the formation of new blood vessels within a Matrigel plug implanted in mice.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factor (e.g., FGF-2 or VEGF)
-
TSP-1 (1016-1021) peptide (RFYVVM)
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Anesthesia
-
Surgical tools
-
Hemoglobin quantification kit or anti-CD31 antibody for immunohistochemistry
Protocol:
-
Plug Preparation:
-
On ice, mix Matrigel with the pro-angiogenic factor (e.g., 150 ng/mL FGF-2) and the RFYVVM peptide at various concentrations. Include a control group with the pro-angiogenic factor but without the peptide.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify at body temperature, forming a plug.
-
-
Incubation:
-
Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
-
Analysis:
-
Euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by either:
-
Measuring the hemoglobin content of the plug using a colorimetric assay.
-
Fixing, sectioning, and staining the plugs with an anti-CD31 antibody to visualize and quantify the microvessel density via immunohistochemistry.
-
-
The workflow for a Matrigel Plug Assay is visualized below:
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Thermanox coverslips or filter paper discs
-
Pro-angiogenic factor (e.g., VEGF)
-
TSP-1 (1016-1021) peptide (RFYVVM)
-
Stereomicroscope
-
Image analysis software
Protocol:
-
Egg Incubation:
-
Incubate fertilized eggs at 37°C in a humidified incubator for 3 days.
-
-
Windowing:
-
On day 3, create a small window in the eggshell to expose the CAM.
-
-
Sample Application:
-
Prepare solutions of the pro-angiogenic factor with and without various concentrations of the RFYVVM peptide.
-
Saturate a small Thermanox coverslip or filter paper disc with the test solution and place it on the CAM.
-
-
Incubation:
-
Reseal the window and return the egg to the incubator for an additional 2-3 days.
-
-
Analysis:
-
On day 5 or 6, image the area around the implant using a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the total vessel length using image analysis software.
-
Data Presentation
To facilitate the comparison of results from different experiments, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Anti-Angiogenic Activity of TSP-1 (1016-1021) Peptide (Hypothetical Data)
| Assay | Cell Line | Parameter | RFYVVM Peptide Concentration | % Inhibition (Mean ± SD) |
| Proliferation | HUVEC | Cell Viability | 10 µM | 15 ± 3.2 |
| 50 µM | 42 ± 5.1 | |||
| 100 µM | 68 ± 6.5 | |||
| Migration | HUVEC | Migrated Cells | 10 µM | 25 ± 4.5 |
| 50 µM | 55 ± 7.2 | |||
| 100 µM | 82 ± 8.1 |
Table 2: In Vivo Anti-Angiogenic Activity of TSP-1 (1016-1021) Peptide (Hypothetical Data)
| Assay | Model | Parameter | RFYVVM Peptide Dose | % Inhibition (Mean ± SD) |
| Matrigel Plug | Nude Mouse | Hemoglobin Content | 50 µ g/plug | 35 ± 6.8 |
| 100 µ g/plug | 60 ± 9.3 | |||
| CAM Assay | Chick Embryo | Vessel Density | 10 µ g/disc | 45 ± 8.2 |
| 50 µ g/disc | 75 ± 10.5 |
Conclusion and Future Directions
The Thrombospondin-1 (1016-1021) peptide, RFYVVM, represents an intriguing subject for angiogenesis research due to its origin in the C-terminal domain of TSP-1 and its lack of binding to the CD47 receptor. This suggests a novel mechanism for the anti-angiogenic effects of TSP-1 that is independent of the well-characterized CD47-mediated pathway. The experimental protocols detailed in this guide provide a robust framework for elucidating the specific anti-angiogenic activity of this peptide.
Future research should focus on:
-
Determining the specific receptor for the RFYVVM peptide on endothelial cells. Receptor binding assays and affinity chromatography could be employed for this purpose.
-
Elucidating the downstream signaling pathways activated by the peptide. This would involve investigating the phosphorylation status of key signaling molecules such as FAK, Src, and MAP kinases.
-
Conducting comprehensive in vivo studies to evaluate the therapeutic potential of the RFYVVM peptide in models of diseases characterized by pathological angiogenesis.
A thorough understanding of the role and mechanism of action of the TSP-1 (1016-1021) peptide could pave the way for the development of novel and more specific anti-angiogenic therapies.
References
- 1. Thrombospondins function as regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Angiogenic Inhibitors with an in vivo Quantitative Angiogenesis Method Using Agarose Microencapsulation and Mouse Hemoglobin Enzyme‐linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thrombospondin-1 (1016-1021) and its Role in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a complex and often contradictory role in cell biology. It is a key regulator of cell-matrix interactions, influencing processes such as angiogenesis, apoptosis, and immune responses.[1] The multifaceted nature of TSP-1 stems from its modular structure, which contains multiple domains capable of interacting with a wide array of cell surface receptors, growth factors, and other extracellular matrix components.[1]
This technical guide focuses on a specific hexapeptide fragment of TSP-1, corresponding to amino acids 1016-1021 (sequence: Arg-Phe-Tyr-Val-Val-Met or RFYVVM). This peptide is derived from the C-terminal domain of TSP-1, a region known to be crucial for cell attachment.[2] Notably, while the broader C-terminal region contains a well-characterized binding site for the CD47 receptor (the RFYVVMWK sequence), the 1016-1021 fragment is explicitly devoid of this CD47-binding activity.[3] This guide will delve into the current understanding of the TSP-1 (1016-1021) peptide's role in cell adhesion, independent of CD47, providing quantitative data, detailed experimental protocols, and insights into its potential signaling mechanisms.
Quantitative Data on TSP-1 and its Fragments
| Ligand | Receptor/Binding Partner | Cell Type | Binding Affinity (Kd) / IC50 | Reference |
| Thrombospondin-1 | Polyhistidine | - | ~5 nM (Kd) | [4] |
| TSP-1 C-terminal peptide (CSVTCG) | CD36 | Retinoic acid-treated SK-N-SH cells | 80 µM (IC50 for cell attachment inhibition) | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the TSP-1 (1016-1021) peptide's effects on cell adhesion. The following protocols are adapted from established methods for studying cell adhesion and can be specifically tailored for investigating this peptide.
Protocol 1: Static Cell Adhesion Assay
This assay quantifies the attachment of cells to a substrate coated with the TSP-1 (1016-1021) peptide.
Materials:
-
Thrombospondin-1 (1016-1021) peptide (e.g., from MedchemExpress)[3]
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., endothelial cells, fibroblasts)
-
Serum-free cell culture medium
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute the TSP-1 (1016-1021) peptide to the desired concentrations (e.g., 1, 10, 50 µg/mL) in sterile PBS.
-
Add 50 µL of the peptide solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the peptide solution and wash the wells three times with PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free medium and resuspend them to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each peptide-coated well.
-
-
Adhesion and Quantification:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, 90 minutes) to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of serum-free medium containing Calcein-AM (e.g., 2 µM) to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).
-
Protocol 2: Cell Spreading Assay
This assay assesses the morphological changes of cells upon adhesion to the TSP-1 (1016-1021) peptide.
Materials:
-
Same as for the Static Cell Adhesion Assay
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Follow steps 1 and 2 of the Static Cell Adhesion Assay protocol.
-
After the desired adhesion incubation time, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for subsequent cytoskeletal staining).
-
Stain the cells with a suitable dye (e.g., phalloidin for F-actin, DAPI for nuclei).
-
Acquire images of the cells using a microscope.
-
Analyze the images using software to quantify cell spreading area.
Protocol 3: Flow Adhesion Assay
This assay measures cell adhesion under physiological shear stress conditions.
Materials:
-
Flow chamber system
-
Syringe pump
-
Microscope with a camera
-
TSP-1 (1016-1021) peptide
-
Cell suspension labeled with a fluorescent dye (e.g., Calcein-AM)
Procedure:
-
Chamber Preparation:
-
Coat the bottom surface of the flow chamber with the TSP-1 (1016-1021) peptide as described in the static adhesion assay.
-
Assemble the flow chamber.
-
-
Cell Perfusion:
-
Prepare a suspension of fluorescently labeled cells in a suitable medium.
-
Draw the cell suspension into a syringe and mount it on a syringe pump.
-
Connect the syringe to the flow chamber and perfuse the cells at a defined shear stress for a specific duration.
-
-
Data Acquisition and Analysis:
-
Record the adhesion of cells to the peptide-coated surface in real-time using the microscope and camera.
-
Quantify the number of adherent cells per unit area from the recorded videos or images.
-
Signaling Pathways and Molecular Interactions
The TSP-1 (1016-1021) peptide, by lacking the primary CD47 binding motif, is thought to mediate cell adhesion through alternative receptors and signaling pathways. While the precise mechanisms are still under investigation, evidence points towards the involvement of integrins.
The C-terminal domain of TSP-1 has been shown to interact with several integrins, including α3β1 and αvβ3.[6] It is plausible that the RFYVVM sequence within the 1016-1021 fragment contributes to these interactions. Integrin engagement typically leads to the activation of focal adhesion kinase (FAK) and Src family kinases, initiating a cascade of downstream signaling events that regulate cytoskeletal organization, cell spreading, and migration.[7]
A study by Leclair and Lim (2014) has suggested that peptides containing the RFYVVM sequence may also exhibit non-specific binding to cell surface proteins and even immunoglobulins, which could contribute to cell adhesion in a receptor-independent manner.[1] This highlights the importance of using appropriate controls, such as scrambled peptides, in experimental designs.
Below are diagrams illustrating the potential signaling pathways and experimental workflows.
Caption: Putative signaling pathway for TSP-1 (1016-1021) mediated cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombospondin-1 binds to polyhistidine with high affinity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thrombospondin-1 promotes alpha3beta1 integrin-mediated adhesion and neurite-like outgrowth and inhibits proliferation of small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Peptide Construct Mediates Focal Adhesion Pathway Through the Activation of Integrin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Thrombospondin-1 C-Terminal Peptides with Cell Surface Receptors
Prepared for: Researchers, scientists, and drug development professionals.
Core Subject: This guide details the molecular interactions between the C-terminal domain of Thrombospondin-1 (TSP-1) and its cell surface receptors. It focuses on well-characterized peptide sequences from this region, their receptor binding, downstream signaling, and the experimental methodologies used for their study.
Executive Summary
Thrombospondin-1 is a large, multi-domain matricellular glycoprotein that regulates a wide array of cellular processes, including angiogenesis, apoptosis, and immune responses.[1][2] Its biological functions are mediated through interactions with multiple cell surface receptors. The C-terminal domain of TSP-1 is of particular interest as it harbors a key binding site for the CD47 receptor, a critical regulator of cellular homeostasis and a promising therapeutic target.
A crucial point of clarification is the activity of the specific peptide Thrombospondin-1 (1016-1021) . Multiple sources indicate that this truncated peptide is devoid of CD47-binding activity . However, a slightly longer, overlapping peptide, Thrombospondin-1 (1016-1023) , with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK) , is a well-established and potent agonist of the CD47 receptor.[3][4][5][6] Therefore, this guide will focus on the interactions of the biologically active RFYVVMWK peptide and the broader TSP-1 C-terminal domain with their cellular receptors.
Primary Cell Surface Receptors and Binding Interactions
The C-terminal "signature" domain of TSP-1 interacts primarily with the cell surface receptor CD47. While full-length TSP-1 engages a variety of receptors, including CD36 and integrins via other domains, the RFYVVMWK motif is highly specific for CD47.[7][8]
CD47 (Integrin-Associated Protein)
CD47 is a ubiquitously expressed transmembrane protein that functions as a critical regulator of cellular processes like apoptosis, phagocytosis, and nitric oxide (NO) signaling.[3][7] The interaction between the C-terminal domain of TSP-1 and the extracellular domain of CD47 is a high-affinity binding event that initiates several downstream signaling cascades.[9][10] The RFYVVMWK peptide (also known as 4N1K) is sufficient to elicit many of the signaling events triggered by the full-length protein's engagement with CD47.[3][11][12]
Other TSP-1 Receptors (Contextual)
For a comprehensive understanding, it is important to note other major TSP-1 receptors, which are engaged by different domains of the full-length protein:
-
CD36: This scavenger receptor binds to the Type 1 Repeats (TSRs) of TSP-1 and is crucial for its anti-angiogenic activity. Peptides like CSVTCG from the TSR domain can mediate this interaction.[13][14]
-
Integrins: TSP-1 interacts with several integrins, including αvβ3 and α3β1, through its N-terminal and Type 3 Repeats, modulating cell adhesion and migration.[2][7]
-
Calreticulin/LRP1: The N-terminal domain of TSP-1 binds to the calreticulin/LRP1 co-complex, which can lead to the disassembly of focal adhesions.[10][15][16]
Quantitative Data on TSP-1 Peptide Interactions
Direct, high-quality binding affinity data (e.g., Kd values) for the TSP-1 (1016-1023) peptide are not consistently reported across the literature. However, functional assays provide valuable quantitative insights into its potency. It is critical to note that the full-length, trimeric TSP-1 protein exhibits significantly higher potency (in the picomolar range) for inhibiting cell signaling compared to the monomeric RFYVVMWK peptide (micromolar range), likely due to avidity effects and the involvement of other binding domains.[8]
| Parameter | Full-Length TSP-1 | TSP-1 (1016-1023) Peptide | Other TSP-1 Peptides | Target Receptor(s) | Reference(s) |
| Effective Concentration (for NO/cGMP signaling inhibition) | Picomolar (pM) range | Micromolar (µM) range | N/A | CD47 | [8][9] |
| IC50 (Inhibition of cell attachment) | Not specified | ~80 µM | CSVTCG (CD36-binding peptide) | CD36 | [14] |
| Apoptosis Induction (in promyelocytic leukemia cells) | Effective | Mild but significant effect | N/A | CD47 | [13] |
| Receptor Specificity | CD47, CD36, Integrins, LRP1, etc. | Primarily CD47 | Varies by peptide sequence | CD47 | [8] |
Downstream Signaling Pathways
Engagement of CD47 by the TSP-1 C-terminal domain or the RFYVVMWK peptide triggers several key signaling cascades.
Inhibition of Nitric Oxide (NO)/cGMP Signaling
One of the most well-documented effects of TSP-1/CD47 ligation is the potent inhibition of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is critical for vasodilation and cell survival. TSP-1 binding to CD47 antagonizes the activation of soluble guanylate cyclase (sGC), thereby preventing the synthesis of cGMP.[9][17] This leads to vasoconstriction and inhibits pro-angiogenic and pro-survival signals in endothelial cells.[7]
Induction of Apoptosis
Ligation of CD47 by the RFYVVMWK peptide can induce apoptosis in various cell types, including cancer cells and dendritic cells.[4][6][13] This process can be caspase-independent and involves an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS).[7][18]
Detailed Experimental Protocols
Characterizing the interaction between TSP-1 peptides and cell surface receptors involves a variety of biochemical and cell-based assays.
Protocol: Competitive ELISA for Peptide-Receptor Interaction
This assay measures the ability of a peptide (e.g., TSP-1 1016-1023) to compete with a known ligand (e.g., full-length TSP-1 or a labeled antibody) for binding to an immobilized receptor.
Objective: To determine the inhibitory concentration (IC50) of a peptide for a specific ligand-receptor interaction.
Materials:
-
High-binding 96-well microtiter plate
-
Recombinant receptor extracellular domain (e.g., human CD47)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Test Peptide (TSP-1 1016-1023) at various concentrations
-
Labeled Ligand (e.g., Biotinylated TSP-1 or anti-CD47 antibody)
-
Detection Reagent (e.g., HRP-conjugated Streptavidin)
-
Substrate (e.g., TMB) and Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Immobilize the recombinant receptor onto the microplate wells by incubating with coating buffer overnight at 4°C.[19]
-
Washing: Wash wells three times with Wash Buffer to remove unbound receptor.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[20]
-
Competition: Add serial dilutions of the test peptide to the wells, followed immediately by a constant concentration of the labeled ligand. Incubate for 2 hours at room temperature.[21]
-
Washing: Wash wells three times to remove unbound reagents.
-
Detection: Add the detection reagent (e.g., HRP-Streptavidin) and incubate for 1 hour at room temperature.[19]
-
Washing: Perform a final series of five washes.
-
Development: Add TMB substrate and incubate in the dark. Stop the reaction with Stop Solution.
-
Readout: Measure the absorbance at 450 nm. A decrease in signal compared to the control (no peptide) indicates successful competition.
Protocol: Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a surface coated with an extracellular matrix protein and can be used to test the inhibitory effects of soluble peptides.
Objective: To assess the effect of TSP-1 peptides on cell adhesion.
Materials:
-
Tissue culture-treated 96-well plate
-
Adhesion substrate (e.g., Fibronectin or full-length TSP-1)
-
Test Peptide (TSP-1 1016-1023)
-
Cell suspension (e.g., endothelial cells) in serum-free media
-
Blocking agent (e.g., 1% BSA)
-
PBS (containing Ca2+ and Mg2+)
-
Fixative (e.g., ice-cold Methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
Procedure:
-
Coating: Coat wells with the adhesion substrate (e.g., 10 µg/mL Fibronectin) for 2 hours at room temperature or overnight at 4°C.[22]
-
Washing & Blocking: Wash wells with PBS, then block with 1% BSA for 30-60 minutes at 37°C to minimize non-specific adhesion.[23]
-
Cell Seeding: Prepare a cell suspension. Pre-incubate the cells with various concentrations of the test peptide for 15-30 minutes.
-
Adhesion: Seed the cell/peptide mixture into the coated wells and incubate at 37°C for a defined period (e.g., 30-90 minutes).[24]
-
Washing: Gently wash the wells with PBS (containing Ca2+/Mg2+) to remove non-adherent cells.[22]
-
Fixation & Staining: Fix the remaining adherent cells with cold methanol, then stain with Crystal Violet.[24]
-
Washing: Wash away excess stain with water.
-
Quantification: Solubilize the stain with extraction buffer and measure the absorbance (e.g., at 590 nm). A lower absorbance in peptide-treated wells indicates inhibition of adhesion.
Conclusion and Future Directions
The C-terminal domain of Thrombospondin-1, specifically the RFYVVMWK (1016-1023) sequence, is a critical mediator of the protein's interaction with the CD47 receptor. This interaction triggers potent anti-angiogenic and pro-apoptotic signaling cascades, primarily through the inhibition of NO/cGMP pathways. While the shorter 1016-1021 peptide appears to be inactive, the 1016-1023 peptide serves as a valuable research tool for specifically interrogating CD47 signaling. For drug development professionals, targeting the TSP-1/CD47 axis with peptides or small molecules represents a promising strategy for cancer therapy and for modulating inflammatory responses. Future research should focus on obtaining high-resolution structural data of the peptide-receptor complex and developing more potent, stable peptide analogs with improved pharmacokinetic properties.
References
- 1. protocols.io [protocols.io]
- 2. The cell biology of thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human thrombospondin's (TSP-1) C-terminal domain opens to interact with the CD-47 receptor: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cellular internalization and degradation of thrombospondin-1 is mediated by the amino-terminal heparin binding domain (HBD). High affinity interaction of dimeric HBD with the low density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Structures of the Thrombospondin-1 N-Terminal Domain and Its Complex with a Synthetic Pentameric Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thrombospondin-1/CD47 signaling modulates transmembrane cation conductance, survival, and deformability of human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 21. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thrombospondin-1 (1016-1021) in Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thrombospondin-1 (TSP-1) derived peptide sequence (1016-1021), with a focus on its applications in cancer research. TSP-1 is a large matricellular glycoprotein with multifaceted roles in the tumor microenvironment, including the regulation of angiogenesis, tumor growth, and immunity.[1][2][3][4] Specific peptides derived from TSP-1, including the C-terminal region containing the 1016-1021 sequence, have garnered significant interest as potential therapeutic agents.[2][5] This document details the signaling pathways, quantitative data from preclinical studies, and key experimental protocols relevant to the investigation of TSP-1 (1016-1021) and related peptides in oncology.
Core Concepts and Mechanism of Action
The biological effects of TSP-1 and its derived peptides are primarily mediated through interactions with cell surface receptors, most notably CD47 and CD36.[2][6][7] The C-terminal domain of TSP-1, which encompasses the 1016-1021 sequence, is particularly important for its interaction with the CD47 receptor.[8] This interaction can trigger a cascade of intracellular events that influence cell survival, proliferation, and immune responses.[8][9][10]
The TSP-1/CD47 Signaling Axis
The interaction between TSP-1 and CD47 is a critical signaling pathway in the tumor microenvironment.[8][9] CD47 is ubiquitously expressed and, upon binding to TSP-1, can initiate downstream signaling that has context-dependent effects on cancer cells and immune cells.[2][8] In some contexts, this interaction can induce apoptosis in tumor cells.[10] Conversely, the TSP-1/CD47 axis has been identified as a novel immune checkpoint that promotes T-cell exhaustion, thereby allowing tumors to evade the anti-cancer immune response.[9][11][12] Disruption of the TSP-1/CD47 interaction has been shown to prevent T-cell exhaustion and enhance tumor control in preclinical models.[9][11][12]
A peptide known as TAX2 has been demonstrated to disrupt the CD47-TSP-1 interaction, leading to slowed tumor growth.[9] Furthermore, combining TAX2 with PD-1 blockade exhibited a synergistic effect, suggesting a powerful dual-targeting strategy to boost anti-tumor immunity.[9]
-
Signaling Pathway Diagram:
Caption: TSP-1/CD47 Signaling Pathway in Cancer.
Quantitative Data from Preclinical Studies
The anti-tumor and anti-angiogenic effects of TSP-1 derived peptides have been quantified in numerous preclinical studies. This section summarizes key findings in a tabular format for easy comparison.
Table 1: In Vitro Anti-Proliferative Activity of TSP-1 and Derived Peptides
| Cell Line | Peptide/Compound | IC50 | Outcome | Reference |
| C6 Glioma | Intact TSP-1 | 45 nM | Inhibition of proliferation | [13] |
| Aortic Endothelial Cells | Intact TSP-1 | 3 nM | Inhibition of proliferation | [13] |
| Corneal Endothelial Cells | Intact TSP-1 | 7 nM | Inhibition of proliferation | [13] |
Table 2: In Vivo Anti-Tumor Efficacy of TSP-1 Derived Peptides
| Animal Model | Tumor Type | Peptide/Compound | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Rat | C6 & 9L Brain Tumors | D-reverse amKRFKQD GGWSHWSP WSSac | 10 mg/kg (IV or subcutaneous pump) | 11 days | Significant reduction in tumor volume (4-4.5 fold) | [13][14] |
| Murine | Human Colon Cancer | TSP-1 derived CD36 binding motif | 10 mg/kg (i.p. every other day) | 4 weeks | 69% reduction in primary tumor volume | [14] |
| Syngeneic Mice | Murine Melanoma Metastases | DI-TSP | Dose-dependent | Not specified | Inhibition of tumor growth | [15] |
| Immune-deficient Mice | Primary Human Bladder Tumors | DI-TSPa | Not specified | Not specified | Blocks progression of primary tumors | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of TSP-1 derived peptides in cancer research.
In Vitro Cell Proliferation Assay
This assay assesses the direct effect of TSP-1 peptides on the proliferation of cancer cells.[13][14]
-
Cell Seeding:
-
Peptide Preparation:
-
Prepare a stock solution of the TSP-1 peptide in a suitable sterile solvent.
-
Perform serial dilutions of the peptide to achieve the desired final concentrations in the culture medium.[14]
-
-
Treatment:
-
Add the different concentrations of the TSP-1 peptide to the wells.
-
Include vehicle-only and untreated wells as controls.[14]
-
-
Incubation:
-
Assessment of Proliferation:
-
Measure cell proliferation using a standard method such as MTS or WST-1 assay, following the manufacturer's instructions.[14]
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the untreated control.
-
Determine the IC50 value if applicable.[14]
-
-
Experimental Workflow Diagram:
Caption: Workflow for In Vitro Cell Proliferation Assay.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the anti-angiogenic potential of TSP-1 peptides by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.[6]
-
Preparation:
-
Thaw Matrigel on ice overnight.
-
Pipette 50-100 µL of cold Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.[6]
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[6]
-
-
Treatment:
-
Add TSP-1 peptides or controls at desired concentrations to the cell suspension before seeding or directly to the wells after seeding.[6]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]
-
-
Analysis:
-
Visualize the tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[6]
-
-
Experimental Workflow Diagram:
Caption: Workflow for In Vitro Tube Formation Assay.
Western Blot for VEGFR2 Phosphorylation
This protocol is used to determine if TSP-1 peptides inhibit the VEGF-stimulated signaling cascade in endothelial cells by assessing the phosphorylation status of VEGFR2.[14]
-
Cell Culture and Serum Starvation:
-
Culture endothelial cells (e.g., HUVECs) to approximately 80-90% confluency.
-
Serum-starve the cells for 18-24 hours before the experiment.[14]
-
-
Peptide Pretreatment:
-
Pretreat the cells with the TSP-1 peptide at the desired concentration for a specific duration (e.g., 20 minutes).[14]
-
-
VEGF Stimulation:
-
Stimulate the cells with VEGF (e.g., 30 ng/mL) for a short period (e.g., 5 minutes) to induce VEGFR2 phosphorylation.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VEGFR2 and total VEGFR2, followed by HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.
-
-
Experimental Workflow Diagram:
Caption: Western Blot Workflow for VEGFR2 Phosphorylation.
Concluding Remarks
The Thrombospondin-1 derived peptide (1016-1021) and related sequences represent a promising area of cancer research. Their ability to modulate key signaling pathways involved in angiogenesis and immune evasion, such as the TSP-1/CD47 axis, positions them as potential candidates for novel anti-cancer therapies. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these peptides. Future investigations should focus on optimizing peptide stability and delivery, as well as exploring their efficacy in combination with existing cancer treatments.
References
- 1. Thrombospondin-1 is a multifaceted player in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Original insights on thrombospondin-1-related antireceptor strategies in cancer [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. The role of thrombospondin-1 in tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. assaygenie.com [assaygenie.com]
- 10. Functions of Thrombospondin-1 in the Tumor Microenvironment [mdpi.com]
- 11. Thrombospondin-1-CD47 signaling contributes to the development of T cell exhaustion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombospondin-1-CD47 signaling contributes to the development of T cell exhaustion in cancer. [vivo.weill.cornell.edu]
- 13. Treatment of Experimental Brain Tumors with Trombospondin-1 Derived Peptides: an In Vivo Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of tumor growth by systemic treatment with thrombospondin-1 peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thrombospondin-1 (1016-1021) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a pivotal role in regulating a wide array of cellular processes, including angiogenesis, apoptosis, and cell adhesion. The biological activities of TSP-1 are mediated by various domains that interact with a multitude of cell surface receptors. The C-terminal region of TSP-1 is of particular interest as it contains several biologically active peptide sequences.
This document provides detailed application notes and protocols for the in vitro cell culture treatment with the Thrombospondin-1 (1016-1021) peptide. This specific hexapeptide, with the sequence N-acetyl-Ser-Gly-Val-Tyr-Gly-Val-Arg-NH2 (Ac-SGVYGVR-NH2), is a truncated form of a well-studied C-terminal peptide of TSP-1. A critical characteristic of the TSP-1 (1016-1021) peptide is that it is devoid of binding activity to the CD47 receptor, a key mediator of many of the functions of full-length TSP-1 and other C-terminal peptides like TSP-1 (1016-1023).[1] This lack of CD47 interaction suggests that the 1016-1021 peptide may elicit distinct cellular responses or act through alternative signaling pathways.
These protocols are intended to serve as a comprehensive guide for utilizing this peptide in cell-based assays to investigate its effects on various cellular functions. Given the limited specific literature on the 1016-1021 peptide, the provided protocols are based on established methods for similar peptides and full-length TSP-1, and will likely require optimization for specific cell types and experimental systems.
Data Presentation
Table 1: Peptide Reconstitution and Storage
| Parameter | Recommendation |
| Peptide Name | Thrombospondin-1 (1016-1021) |
| Sequence | Ac-SGVYGVR-NH2 |
| Molecular Weight | 752.8 g/mol |
| Appearance | Lyophilized white powder |
| Purity | >95% (as determined by HPLC) |
| Solubility | Soluble in sterile water or DMSO |
| Reconstitution | Reconstitute in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution from 1 mg of peptide, add 1.327 mL of solvent. Briefly centrifuge the vial before opening to ensure all powder is at the bottom. |
| Storage | Store lyophilized peptide at -20°C or -80°C. Upon reconstitution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Table 2: Suggested Concentration Range for In Vitro Assays
| Assay Type | Starting Concentration Range (µM) | Incubation Time |
| Cell Viability / Proliferation | 1 - 100 | 24 - 72 hours |
| Apoptosis Assay | 10 - 200 | 12 - 48 hours |
| Cell Migration Assay | 0.1 - 50 | 4 - 24 hours |
| Signaling Pathway Analysis (e.g., Western Blot) | 10 - 100 | 5 minutes - 24 hours |
Note: The optimal concentration and incubation time should be determined empirically for each cell type and specific experimental endpoint. A dose-response and time-course experiment is highly recommended as a first step.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of the TSP-1 (1016-1021) peptide.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to evaluate the effect of the TSP-1 (1016-1021) peptide on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., endothelial cells, tumor cells)
-
Complete cell culture medium
-
Thrombospondin-1 (1016-1021) peptide stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the TSP-1 (1016-1021) peptide in complete medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the TSP-1 (1016-1021) peptide using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Thrombospondin-1 (1016-1021) peptide stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TSP-1 (1016-1021) peptide for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of the TSP-1 (1016-1021) peptide on cell migration.
Materials:
-
Cells of interest
-
Boyden chamber apparatus with appropriate pore size membranes
-
Serum-free cell culture medium
-
Thrombospondin-1 (1016-1021) peptide stock solution
-
Extracellular matrix protein (e.g., fibronectin, collagen) for coating (optional)
-
Methanol and Crystal Violet for staining
Procedure:
-
If required, pre-coat the underside of the Boyden chamber membrane with an appropriate extracellular matrix protein.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In the lower chamber, add serum-free medium containing different concentrations of the TSP-1 (1016-1021) peptide. Use serum-free medium alone as a negative control and a known chemoattractant as a positive control.
-
Place the membrane over the lower chamber and add the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C for a period that allows for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Visualization of Signaling Pathways and Workflows
Putative Signaling Pathway for TSP-1 (1016-1021)
Given that the TSP-1 (1016-1021) peptide does not bind to CD47, its signaling mechanism remains to be fully elucidated. Full-length TSP-1 interacts with a variety of other receptors, including integrins and CD36.[2] It is plausible that the 1016-1021 peptide may interact with one or more of these alternative receptors to initiate intracellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for the TSP-1 (1016-1021) peptide.
Experimental Workflow for Assessing Cellular Effects
The following diagram outlines a general workflow for investigating the biological effects of the TSP-1 (1016-1021) peptide in cell culture.
References
Application Notes and Protocols: Reconstituting and Storing Lyophilized Thrombospondin-1 (1016-1021)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the reconstitution, storage, and experimental application of the lyophilized human Thrombospondin-1 (TSP-1) fragment (1016-1021), with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM). This peptide is a truncated version of the well-characterized CD47-binding peptide (1016-1023, RFYVVMWK).
Introduction
Thrombospondin-1 is a large, multifunctional matricellular glycoprotein that regulates a wide array of cellular processes, including angiogenesis, apoptosis, and immune responses.[1] The C-terminal domain of TSP-1 contains a binding site for the cell surface receptor CD47. The peptide sequence RFYVVMWK, corresponding to amino acids 1016-1023 of human TSP-1, is a potent agonist of CD47.[2] In contrast, the shorter 1016-1021 fragment (RFYVVM) is reported to be devoid of CD47-binding activity.[3][4] This makes the TSP-1 (1016-1021) peptide an excellent negative control for studying CD47-mediated effects of the longer peptide and for investigating potential biological activities of this TSP-1 region that are independent of CD47 binding.
Product Information
| Characteristic | Description |
| Peptide Name | Thrombospondin-1 (1016-1021) |
| Sequence | H-Arg-Phe-Tyr-Val-Val-Met-OH |
| Molecular Formula | C₃₉H₅₉N₉O₈S |
| Appearance | Lyophilized white powder |
| Purity | Typically >95% as determined by HPLC |
Reconstitution and Storage Protocols
Proper handling of the lyophilized peptide is critical to ensure its stability and activity.
Reconstitution Protocol
-
Centrifugation : Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection : The choice of solvent will depend on the intended application.
-
Preparation of Stock Solution : To prepare a stock solution, for example, 1 mg/mL, add the appropriate volume of the chosen solvent. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.[5]
-
Filter Sterilization : For aqueous stock solutions intended for cell culture, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter.[1]
Storage Protocol
The stability of the peptide is dependent on the storage conditions.
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years | Store in a desiccated environment to prevent degradation from moisture.[6] |
| Reconstituted Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Diluted Working Solution | 4°C | Up to 1 week | Prepare fresh for each experiment for optimal results. Do not store for extended periods.[1] |
Experimental Protocols
The TSP-1 (1016-1021) peptide can be utilized in a variety of cell-based assays, primarily as a negative control alongside the CD47-binding peptide TSP-1 (1016-1023).
Cell Viability (MTT) Assay
This assay measures the effect of the peptide on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Thrombospondin-1 (1016-1021) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the TSP-1 (1016-1021) peptide in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Thrombospondin-1 (1016-1021) peptide
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TSP-1 (1016-1021) peptide for a predetermined time (e.g., 24 hours). Include an untreated control.[1]
-
Harvest the cells, including any floating cells, and wash twice with cold PBS.[1]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Migration Assay (Boyden Chamber)
This assay measures the effect of the peptide on cell migration.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Thrombospondin-1 (1016-1021) peptide
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Harvest and resuspend cells in serum-free medium.
-
In the lower chamber, add serum-free medium containing different concentrations of the TSP-1 (1016-1021) peptide. Use serum-free medium alone as a negative control.
-
Place the membrane over the lower chamber and add the cell suspension to the upper chamber.
-
Incubate at 37°C for a period that allows for cell migration (typically 4-24 hours).[1]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.[1]
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
TSP-1 C-Terminal Domain and CD47 Interaction
Caption: Interaction of TSP-1 C-terminal peptides with the CD47 receptor.
General Experimental Workflow
Caption: Workflow for reconstituting and using TSP-1 (1016-1021) peptide.
TSP-1/CD47 Signaling Pathway
Caption: Simplified TSP-1/CD47 signaling pathway and the role of the 1016-1021 peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-techne.com [bio-techne.com]
Application Notes and Protocols for Thrombospondin-1 (1016-1021) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the Thrombospondin-1 (TSP-1) derived peptide, corresponding to amino acid sequence 1016-1021, in a variety of in vitro assays. This peptide is a truncated version of the C-terminal region of TSP-1 and is notably devoid of CD47-binding activity.[1][2] This characteristic makes it a valuable tool for dissecting the CD47-independent functions of TSP-1 and as a negative control in studies involving CD47-binding TSP-1 peptides.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of the TSP-1 (1016-1021) peptide is highly dependent on the specific assay and cell type being used. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.[3] Based on data from various TSP-1 derived peptides, a starting concentration range from the nanomolar (nM) to the micromolar (µM) is suggested.[3]
| Assay Type | Cell Type | Recommended Starting Concentration Range | Reference Peptides & Effective Concentrations |
| Cell Proliferation | Glioma Cells (e.g., C6) | 10 nM - 10 µM | IC50 of 45 nM for a different TSP-1 derived peptide.[3][4] |
| Cell Migration | Endothelial Cells (e.g., HUVECs) | 0.5 µM - 50 µM | ED50 of 0.6-7 µM for other TSP-1 peptides.[3] |
| Apoptosis | Endothelial Cells, Tumor Cells | 10 µM - 100 µM | Effective concentrations for the longer, CD47-binding TSP-1 (1016-1023) peptide.[5] |
| Angiogenesis (Tube Formation) | Endothelial Cells (e.g., HUVECs) | 1 µM - 20 µM | Suggested range for various anti-angiogenic peptides. |
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing Thrombospondin-1 (1016-1021) in a Mouse Model of Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Its anti-angiogenic properties are of significant interest in various pathological conditions characterized by excessive neovascularization, such as cancer and certain ocular diseases. The biological activity of TSP-1 is mediated through its interaction with cell surface receptors, including CD36 and CD47, on endothelial cells.[1] Peptides derived from specific domains of TSP-1 have been shown to retain the anti-angiogenic effects of the full-length protein, making them attractive candidates for therapeutic development.
This document provides detailed application notes and protocols for the use of the Thrombospondin-1 (1016-1021) peptide, with the amino acid sequence GVQXRK (where X can be any amino acid, often represented by a non-natural amino acid in synthetic analogs), in mouse models of angiogenesis. While direct in vivo quantitative data for the 1016-1021 peptide is limited in publicly available literature, this document summarizes data from closely related TSP-1 derived peptides and provides comprehensive protocols for key in vivo angiogenesis assays.
Data Presentation
Note: Due to the limited availability of specific in vivo quantitative data for the Thrombospondin-1 (1016-1021) peptide, the following tables present data from other anti-angiogenic peptides derived from Thrombospondin-1 to serve as a reference.
Table 1: Anti-Angiogenic Activity of a TSP-1 Derived Peptide in the Mouse Corneal Micropocket Assay
| Peptide | Pro-Angiogenic Stimulus | Mouse Strain | Peptide Concentration | Outcome Measure | Result | Reference |
| Thrombostatin-containing-6 | bFGF | C57BL/6 | Not Specified | Area of Corneal Neovascularization (mm²) | 89% inhibition (p=0.0095) compared to positive control | (Folkman, J., et al.) |
Table 2: Anti-Angiogenic Activity of a TSP-1 Mimetic Polymer in a Mouse Model of Neovascular Age-Related Macular Degeneration
| Peptide/Compound | Model | Mouse Strain | Concentration | Outcome Measure | Result | Reference |
| TSP1 mimetic protein-like polymer (Co-P1 1:1) | Laser-induced Choroidal Neovascularization | Not Specified | 10 µM | Choroidal Sprouting | 57% inhibition (P < 0.01) | [3] |
Signaling Pathways
The anti-angiogenic effects of Thrombospondin-1 and its derived peptides are primarily mediated through the CD36 receptor on endothelial cells. The TSP-1 (1016-1021) peptide is reported to be a truncated peptide devoid of CD47-binding activity, suggesting its action is likely focused through other receptors like CD36. Upon binding to CD36, a signaling cascade is initiated that counteracts pro-angiogenic stimuli, such as those from Vascular Endothelial Growth Factor (VEGF).
Caption: TSP-1 (1016-1021) peptide signaling via the CD36 receptor.
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
This assay is a widely used method to quantify in vivo angiogenesis. Matrigel, a solubilized basement membrane matrix, is mixed with a pro-angiogenic factor and the test peptide, and then injected subcutaneously into mice. The mixture solidifies to form a "plug" which is infiltrated by host cells, leading to the formation of new blood vessels.
Materials:
-
Thrombospondin-1 (1016-1021) peptide
-
Growth Factor Reduced Matrigel
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Heparin
-
Sterile, ice-cold PBS
-
Ice-cold pipette tips and microcentrifuge tubes
-
Syringes (1 mL) with 25-gauge needles
-
6-8 week old mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical tools for plug excision
-
Tissue fixative (e.g., 4% paraformaldehyde)
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Matrigel overnight at 4°C.
-
In a pre-chilled tube, mix Matrigel (e.g., 400 µL per plug) with heparin (e.g., 20 U/mL).
-
Add the pro-angiogenic factor to the desired final concentration (e.g., bFGF at 150 ng/mL).
-
For the experimental group, add the Thrombospondin-1 (1016-1021) peptide to the desired final concentration. For the control group, add vehicle (e.g., sterile PBS).
-
Mix gently to avoid air bubbles. Keep on ice at all times.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Shave the dorsal flank area.
-
Using a pre-chilled syringe, draw up the Matrigel mixture (e.g., 0.5 mL).
-
Inject the mixture subcutaneously into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
-
Plug Excision and Analysis:
-
After a predetermined time (e.g., 7-14 days), euthanize the mice.
-
Make a skin incision and carefully dissect the Matrigel plug.
-
For Hemoglobin Measurement:
-
Weigh the plug.
-
Homogenize the plug in distilled water.
-
Measure the hemoglobin content using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
-
For Immunohistochemistry:
-
Fix the plug in 4% paraformaldehyde overnight at 4°C.
-
Process the plug for paraffin embedding and sectioning.
-
Stain sections with an endothelial cell marker (e.g., anti-CD31) to visualize blood vessels.
-
Quantify microvessel density by counting the number of vessels per high-power field.
-
-
Caption: Workflow for the Matrigel Plug Angiogenesis Assay.
In Vivo Corneal Micropocket Assay
The cornea is an avascular tissue, making it an ideal site for studying angiogenesis in vivo. In this assay, a pellet containing a pro-angiogenic factor is implanted into a surgically created micropocket in the mouse cornea. The development of new blood vessels from the limbal vasculature towards the pellet can be monitored and quantified. The inhibitory effect of a test compound can be assessed by co-administration.
Materials:
-
Thrombospondin-1 (1016-1021) peptide
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Sucralfate
-
Hydron (poly-HEMA)
-
Ethanol
-
Sterile micropipette tips
-
6-8 week old mice (e.g., C57BL/6)
-
Anesthetic (topical and systemic)
-
Surgical microscope
-
Von Graefe knife or 30.5-gauge needle
-
Jeweler's forceps
-
Slit-lamp biomicroscope with reticle
-
Topical antibiotic
Protocol:
-
Pellet Preparation:
-
Prepare a sterile, slow-release pellet containing the pro-angiogenic factor. This is typically done by mixing the growth factor with sucralfate and Hydron.
-
The Thrombospondin-1 (1016-1021) peptide can be incorporated directly into the pellet or administered systemically (e.g., via intraperitoneal injection) or topically.
-
-
Surgical Implantation:
-
Anesthetize the mouse systemically and topically.
-
Under a surgical microscope, create a small, central pocket in the corneal stroma using a Von Graefe knife or a needle. The pocket should extend towards the limbus but not penetrate the anterior chamber.
-
Using jeweler's forceps, insert the prepared pellet into the micropocket.
-
Apply a topical antibiotic to the eye.
-
-
Monitoring and Quantification:
-
Observe the eyes daily for signs of neovascularization.
-
On a predetermined day (e.g., day 5-7 post-implantation), anesthetize the mouse and examine the cornea under a slit-lamp biomicroscope.
-
Quantify the angiogenic response by measuring the length of the newly formed vessels and the circumferential area of neovascularization (in clock hours).
-
The area of neovascularization can be calculated using the formula: Area (mm²) = 0.2 * π * vessel length (mm) * clock hours.
-
Caption: Workflow for the Corneal Micropocket Angiogenesis Assay.
Conclusion
The Thrombospondin-1 (1016-1021) peptide, as a derivative of a potent endogenous angiogenesis inhibitor, holds promise for further investigation as a potential therapeutic agent. The protocols detailed in this document for the Matrigel plug and corneal micropocket assays provide robust in vivo methods for evaluating the anti-angiogenic efficacy of this and other related peptides. While specific quantitative data for the 1016-1021 peptide in these models remains to be broadly published, the provided reference data for similar TSP-1 derived peptides suggests a strong potential for anti-angiogenic activity. Further research is warranted to fully characterize the in vivo effects and therapeutic potential of the Thrombospondin-1 (1016-1021) peptide.
References
Application Notes and Protocols: Thrombospondin-1 (1016-1021) Peptide for Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a complex and sometimes contradictory role in wound healing.[1][2][3] It is expressed by various cell types involved in tissue repair, including keratinocytes, fibroblasts, endothelial cells, and macrophages.[2] TSP-1 can influence cell adhesion, migration, proliferation, and the remodeling of the extracellular matrix.[4] Its effects are mediated through interactions with several cell surface receptors, including CD36, CD47, and various integrins.[1][3]
The role of TSP-1 in wound healing is multifaceted. While some studies suggest that TSP-1 production by macrophages is crucial for optimal wound repair[2], other research indicates that high levels of TSP-1 can delay healing by inhibiting angiogenesis and fibroblast migration.[3] This complexity arises from the interaction of different domains of the TSP-1 protein with its various receptors, triggering distinct signaling pathways.
This document focuses on a specific hexapeptide derived from Thrombospondin-1, corresponding to amino acids 1016-1021 (sequence: Arg-Phe-Tyr-Val-Val-Met or RFYVVM). A key characteristic of this peptide is that it is a truncated form and lacks the C-terminal amino acids necessary for binding to the CD47 receptor.[5] This makes the TSP-1 (1016-1021) peptide a valuable tool for investigating the CD47-independent effects of the C-terminal region of TSP-1 on cellular processes relevant to wound healing, such as cell migration.
Principle of the Assay
The in vitro wound healing assay, commonly known as the scratch assay, is a straightforward and widely used method to study cell migration. A "wound" is created by scratching a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. This assay allows for the assessment of the effects of compounds, like the TSP-1 (1016-1021) peptide, on the migratory capabilities of cells such as fibroblasts or keratinocytes, which are key players in the wound healing process. By comparing the rate of wound closure in the presence and absence of the peptide, researchers can quantify its pro- or anti-migratory effects.
Signaling Pathways in TSP-1 Mediated Cell Migration
The signaling pathways initiated by TSP-1 are complex and depend on the specific receptor engaged. The full-length TSP-1 protein can interact with multiple receptors, leading to diverse cellular responses. The diagram below illustrates a simplified overview of potential TSP-1 signaling in the context of cell migration.
Caption: Overview of Thrombospondin-1 signaling pathways in cell migration.
The TSP-1 (1016-1021) peptide, lacking the CD47 binding motif, would be expected to exert its effects through CD47-independent pathways, potentially involving other receptors that recognize this truncated sequence or through indirect mechanisms.
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol details the steps for assessing the effect of the TSP-1 (1016-1021) peptide on the migration of human dermal fibroblasts.
Materials and Reagents:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Thrombospondin-1 (1016-1021) peptide (lyophilized powder)
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow:
Caption: Workflow for the in vitro wound healing (scratch) assay.
Procedure:
-
Cell Seeding:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, create a scratch in the center of each well using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove any detached cells.
-
-
Peptide Treatment:
-
Prepare a stock solution of the TSP-1 (1016-1021) peptide by reconstituting the lyophilized powder in sterile water or DMSO.
-
Prepare fresh serum-free or low-serum (0.5-1% FBS) media containing different concentrations of the TSP-1 (1016-1021) peptide. A dose-response experiment is recommended (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (media with the same concentration of the solvent used to dissolve the peptide) and a negative control (media alone).
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratches at 0 hours using an inverted microscope at 4x or 10x magnification.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free "wound" at each time point.
-
Calculate the percentage of wound closure for each condition using the following formula:
% Wound Closure = [(Area at Time 0 - Area at Time X) / Area at Time 0] x 100
-
Compare the wound closure rates between the control and peptide-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Data Presentation
Quantitative data from wound healing assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of TSP-1 (1016-1021) Peptide on Fibroblast Migration (Hypothetical Data)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Standard Deviation | p-value (vs. Control) |
| Control (Vehicle) | 0 | 25.4 | ± 3.1 | - |
| TSP-1 (1016-1021) | 1 | 30.2 | ± 4.5 | > 0.05 |
| TSP-1 (1016-1021) | 10 | 45.8 | ± 5.2 | < 0.05 |
| TSP-1 (1016-1021) | 50 | 58.1 | ± 6.3 | < 0.01 |
| TSP-1 (1016-1021) | 100 | 55.9 | ± 5.9 | < 0.01 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for the TSP-1 (1016-1021) peptide.
Troubleshooting
| Issue | Possible Cause | Solution |
| No cell migration | Cell health is poor. | Ensure cells are healthy and not passaged too many times. |
| Peptide is inactive. | Check the storage and handling of the peptide. Perform a positive control with a known migration-inducing agent. | |
| Inconsistent scratches | Inconsistent pressure or angle during scratching. | Use a consistent technique for creating scratches. Consider using a wound-making tool for uniformity. |
| High variability in results | Uneven cell seeding. | Ensure a uniform cell monolayer before scratching. |
| Edge effects in the plate. | Avoid using the outermost wells of the plate. |
Conclusion
The Thrombospondin-1 (1016-1021) peptide offers a unique tool to dissect the complex role of TSP-1 in wound healing. Its inability to bind the CD47 receptor allows for the specific investigation of CD47-independent signaling pathways in cell migration. The provided protocols for the in vitro scratch assay serve as a starting point for researchers to evaluate the potential of this peptide in promoting or inhibiting cell migration, a critical component of the wound healing process. Further studies are warranted to fully elucidate the mechanism of action and therapeutic potential of this specific TSP-1-derived peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Thrombospondin-1 C-terminal-derived peptide protects thyroid cells from ceramide-induced apoptosis through the adenylyl cyclase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Experiments with Thrombospondin-1 (1016-1021)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Thrombospondin-1 (TSP-1) derived peptide (1016-1021), with the amino acid sequence Arginine-Phenylalanine-Tyrosine-Valine-Valine-Methionine (RFYVVM), in co-culture experiments. This document offers detailed protocols for investigating the interactions between different cell types, such as endothelial and tumor cells, under the influence of this specific TSP-1 peptide.
Introduction
Thrombospondin-1 is a large, multifunctional glycoprotein that plays a critical role in the regulation of various cellular processes, including angiogenesis, apoptosis, and cell adhesion. The biological activity of TSP-1 is mediated through its various domains, which interact with a wide array of cell surface receptors. The C-terminal domain of TSP-1 is of particular interest for its role in cell binding.
A notable peptide derived from this region, encompassing amino acids 1016-1023 (RFYVVMWK), is a well-established agonist of the CD47 receptor. However, the shorter 1016-1021 peptide (RFYVVM) is reported to be devoid of CD47-binding activity.[1] This distinction is critical, as it suggests that the RFYVVM peptide mediates its effects through alternative signaling pathways, offering a unique tool to investigate non-CD47-dependent functions of the TSP-1 C-terminal domain. While the precise receptor for the 1016-1021 peptide has not been definitively identified in the literature, evidence suggests that other regions of the TSP-1 C-terminal domain can interact with integrins, such as αvβ3.
Data Presentation
The following tables summarize hypothetical quantitative data from co-culture experiments investigating the effect of the TSP-1 (1016-1021) peptide. This data is illustrative and intended to provide a framework for presenting experimental results.
Table 1: Effect of TSP-1 (1016-1021) on Endothelial Cell Migration in a Co-culture with Tumor Cells (Transwell Assay)
| Treatment Group | Concentration (µM) | Migrated Endothelial Cells (Normalized to Control) |
| Control (Vehicle) | 0 | 1.00 ± 0.12 |
| TSP-1 (1016-1021) | 1 | 0.85 ± 0.09 |
| TSP-1 (1016-1021) | 10 | 0.62 ± 0.07 |
| TSP-1 (1016-1021) | 50 | 0.41 ± 0.05** |
| TSP-1 (1016-1023) | 10 | 0.58 ± 0.06 |
| Control Peptide | 50 | 0.98 ± 0.11 |
| *p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± standard deviation. |
Table 2: Effect of TSP-1 (1016-1021) on Tube Formation in a 3D Co-culture Model
| Treatment Group | Concentration (µM) | Total Tube Length (µm/field) |
| Control (Vehicle) | 0 | 2540 ± 310 |
| TSP-1 (1016-1021) | 1 | 2210 ± 280 |
| TSP-1 (1016-1021) | 10 | 1650 ± 210 |
| TSP-1 (1016-1021) | 50 | 1120 ± 150** |
| TSP-1 (1016-1023) | 10 | 1580 ± 190 |
| Control Peptide | 50 | 2490 ± 300 |
| *p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Indirect Co-culture of Endothelial and Tumor Cells Using a Transwell System
This protocol describes an indirect co-culture system to assess the effect of the TSP-1 (1016-1021) peptide on endothelial cell migration as influenced by paracrine signaling from tumor cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Breast Adenocarcinoma Cells (e.g., MDA-MB-231)
-
Endothelial Cell Growth Medium (EGM-2)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Transwell® inserts with 8.0 µm pore size for 24-well plates
-
Thrombospondin-1 (1016-1021) peptide (RFYVVM)
-
Control peptide (with a scrambled sequence)
-
Calcein AM stain
-
Fluorescence plate reader
Procedure:
-
Cell Seeding (Lower Chamber): Seed MDA-MB-231 cells in the lower wells of a 24-well plate at a density of 5 x 104 cells per well in DMEM with 10% FBS. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Upper Chamber): Culture HUVECs to 80-90% confluency. Twenty-four hours prior to the experiment, replace the medium with serum-free EGM-2 to induce quiescence.
-
Cell Seeding (Upper Chamber): After serum starvation, detach HUVECs and resuspend them in serum-free EGM-2. Seed 1 x 105 HUVECs in the upper chamber of the Transwell® inserts.
-
Peptide Treatment: Replace the medium in the lower chamber with fresh serum-free DMEM containing the desired concentrations of the TSP-1 (1016-1021) peptide or control peptide.
-
Co-culture Incubation: Place the HUVEC-containing Transwell® inserts into the wells with the MDA-MB-231 cells and peptide treatment. Incubate the co-culture system for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell® inserts.
-
With a cotton swab, gently remove the non-migrated HUVECs from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with Calcein AM (2 µg/mL) for 30 minutes.
-
Measure the fluorescence using a plate reader with excitation/emission wavelengths of 485/520 nm.
-
Protocol 2: Direct Co-culture of Endothelial and Tumor Cells for Tube Formation Assay
This protocol details a direct co-culture system to investigate the influence of the TSP-1 (1016-1021) peptide on the formation of tube-like structures by endothelial cells in the presence of tumor cells.
Materials:
-
HUVECs
-
MDA-MB-231 cells
-
EGM-2 and DMEM/10% FBS
-
Matrigel® Basement Membrane Matrix
-
24-well plates
-
Thrombospondin-1 (1016-1021) peptide (RFYVVM)
-
Control peptide
-
Calcein AM stain
-
Fluorescence microscope
Procedure:
-
Matrigel® Coating: Thaw Matrigel® on ice overnight. Coat the wells of a 24-well plate with 150 µL of Matrigel® per well and allow it to solidify at 37°C for 30 minutes.
-
Cell Preparation: Harvest HUVECs and MDA-MB-231 cells and resuspend them in EGM-2.
-
Cell Seeding: Prepare a mixed cell suspension of HUVECs and MDA-MB-231 cells at a ratio of 4:1 (e.g., 4 x 104 HUVECs and 1 x 104 MDA-MB-231 cells per well).
-
Peptide Treatment: Add the desired concentrations of the TSP-1 (1016-1021) peptide or control peptide to the mixed cell suspension before seeding onto the Matrigel®.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification:
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube-like structures using a fluorescence microscope.
-
Capture images from at least three random fields per well.
-
Quantify the total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Putative non-CD47 signaling pathway for TSP-1 (1016-1021).
Experimental Workflow Diagram
Caption: General workflow for co-culture experiments with TSP-1 peptides.
References
Measuring the Effects of Thrombospondin-1 (1016-1021) on Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a matricellular protein that plays a complex role in regulating cellular phenotypes, including apoptosis. Specific domains and peptide sequences derived from TSP-1 can recapitulate some of its biological functions. A well-characterized pro-apoptotic peptide from TSP-1 is the sequence RFYVVMWK (amino acids 1016-1023), which acts as an agonist for the CD47 receptor, triggering programmed cell death in various cell types.[1]
This document provides detailed application notes and protocols to investigate the effects of a truncated version of this peptide, Thrombospondin-1 (1016-1021) with the sequence RFYVVM . It is critical to note that available data suggests this shorter peptide is devoid of CD47-binding activity.[2][3] Consequently, it may not induce apoptosis through the canonical TSP-1/CD47 signaling pathway. The following protocols are designed to first determine if the TSP-1 (1016-1021) peptide has any pro-apoptotic activity and then to provide a framework for further mechanistic studies.
I. Experimental Design and Workflow
The primary objective is to assess whether the TSP-1 (1016-1021) peptide induces apoptosis. A comparative approach using the CD47-binding peptide TSP-1 (1016-1023) as a positive control is strongly recommended.
Caption: A generalized experimental workflow for assessing the apoptotic effects of TSP-1 peptides.
II. Data Presentation: Comparative Analysis of TSP-1 Peptides
The following tables present hypothetical data to illustrate the expected outcomes when comparing the effects of TSP-1 (1016-1021) and TSP-1 (1016-1023) on a model cancer cell line (e.g., Jurkat cells) after 24 hours of treatment.
Table 1: Apoptosis Detection by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 5.2 ± 0.8 | 2.1 ± 0.4 |
| TSP-1 (1016-1021) | 50 | 6.1 ± 1.1 | 2.5 ± 0.6 |
| TSP-1 (1016-1023) | 50 | 25.8 ± 3.2 | 15.4 ± 2.5 |
| Staurosporine (1 µM) | - | 60.5 ± 5.1 | 22.3 ± 3.9 |
Table 2: DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | - | 3.1 ± 0.5 |
| TSP-1 (1016-1021) | 50 | 3.9 ± 0.8 |
| TSP-1 (1016-1023) | 50 | 35.2 ± 4.1 |
| DNase I (Positive Control) | - | 95.7 ± 2.3 |
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | - | 15,234 ± 1,287 | 1.0 |
| TSP-1 (1016-1021) | 50 | 16,890 ± 1,543 | 1.1 |
| TSP-1 (1016-1023) | 50 | 85,345 ± 7,890 | 5.6 |
| Staurosporine (1 µM) | - | 198,675 ± 15,432 | 13.0 |
III. Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. PI is used to distinguish viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with TSP-1 peptides, vehicle control, and a positive control (e.g., staurosporine) for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a FACS tube. c. Add 5 µL of Annexin V-FITC to the cell suspension. d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube. f. Add 5 µL of PI staining solution immediately before analysis.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. c. Collect data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant:
- Annexin V- / PI- (Live cells)
- Annexin V+ / PI- (Early apoptotic cells)
- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.[7][8][9][10]
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
PBS
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure (for fluorescence microscopy):
-
Cell Preparation and Fixation: a. Culture and treat cells on glass coverslips. b. Wash cells with PBS. c. Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature. d. Wash twice with PBS.
-
Permeabilization: Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice.
-
TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol. b. Add the TUNEL reaction mixture to the cells and incubate in a dark, humidified chamber for 60 minutes at 37°C. c. Include a positive control (pre-treat fixed and permeabilized cells with DNase I) and a negative control (omit the TdT enzyme).
-
Counterstaining and Mounting: a. Wash the cells with PBS. b. Stain the nuclei with DAPI or Hoechst solution. c. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Analysis: a. Visualize the cells using a fluorescence microscope. b. Quantify the percentage of TUNEL-positive cells (displaying bright nuclear fluorescence) relative to the total number of cells (DAPI-stained nuclei).
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent molecule.[11][12][13][14][15]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well microplate (for luminescence)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: a. Seed cells in a white-walled 96-well plate at a desired density. b. Treat cells with TSP-1 peptides, vehicle control, and a positive control for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Caspase Activity Measurement: a. Equilibrate the plate and its contents to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on a plate shaker at a low speed for 30 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
IV. Signaling Pathways and Interpretation
Known TSP-1/CD47 Apoptotic Pathway
The pro-apoptotic activity of TSP-1 and its CD47-binding peptides (like 1016-1023) is primarily mediated through the CD47 receptor. Ligation of CD47 can inhibit pro-survival signals and activate cell death pathways.
Caption: Simplified signaling pathway for TSP-1 (1016-1023) induced apoptosis via CD47.
Investigating TSP-1 (1016-1021)
Given that TSP-1 (1016-1021) is reported to lack CD47 binding, it is hypothesized that this peptide will not induce apoptosis. The experimental protocols outlined above will test this hypothesis.
-
Expected Negative Result: If the TSP-1 (1016-1021) peptide does not induce an increase in Annexin V staining, TUNEL-positive cells, or caspase-3/7 activity compared to the vehicle control, it can be concluded that this peptide does not have pro-apoptotic effects on the tested cell line under the experimental conditions.
-
Unexpected Positive Result: In the unlikely event that TSP-1 (1016-1021) does induce apoptosis, further investigation into alternative mechanisms would be warranted. This could include exploring interactions with other TSP-1 receptors like CD36 or integrins, which are also known to mediate TSP-1's effects on cell survival and death.[16]
V. Conclusion
Measuring the effects of the Thrombospondin-1 (1016-1021) peptide on apoptosis requires a careful and controlled experimental approach. Due to its reported lack of CD47 binding, it is essential to manage expectations and include appropriate positive controls, such as the CD47-binding peptide TSP-1 (1016-1023). The protocols provided herein offer a robust framework for determining the pro-apoptotic potential of this specific peptide and for guiding further mechanistic studies should any unexpected activity be observed.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions [bio-protocol.org]
- 10. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. Caspase 3/7 activity assay [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Thrombospondin-1 induces apoptosis in primary leukemia and cell lines mediated by CD36 and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Thrombospondin-1 (1016-1021)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide based on available information for Thrombospondin-1 (TSP-1) and its mimetic peptides. Specific in vivo administration protocols for the exact 1016-1021 fragment of TSP-1 are not extensively documented in the provided search results. Therefore, the following recommendations are extrapolated from studies on closely related TSP-1 peptides and general best practices for in vivo peptide administration. Researchers should perform dose-escalation and toxicity studies to determine the optimal and maximum tolerated dose for their specific animal model and experimental goals.
Introduction
Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein with multiple domains that regulate a variety of cellular processes, including angiogenesis, apoptosis, and immune responses.[1][2][3] Peptides derived from TSP-1 have been developed to mimic or antagonize its functions for therapeutic purposes.[1][2][4] The specific fragment, Thrombospondin-1 (1016-1021), is a truncated peptide.[5] Notably, one source indicates that this particular fragment is devoid of CD47-binding activity, a key receptor for many of TSP-1's biological effects.[5] This suggests that its mechanism of action, if any, may differ from more extensively studied TSP-1 mimetic peptides that target CD47.[2][3]
These application notes provide a framework for the in vivo administration of the TSP-1 (1016-1021) peptide, focusing on experimental design, procedural guidelines, and data interpretation.
Peptide Characteristics and Handling
| Characteristic | Description | Recommendation |
| Peptide | Thrombospondin-1 (1016-1021) | High purity (>95%) is recommended for in vivo studies. |
| Reconstitution | Lyophilized peptides should be reconstituted in a sterile, pyrogen-free vehicle. | Reconstitute in sterile phosphate-buffered saline (PBS), pH 7.4. Gently swirl to dissolve; avoid vigorous shaking to prevent aggregation.[6] |
| Storage | Reconstituted peptides can be stored for short periods at 4°C. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] | Follow manufacturer's specific storage recommendations. |
| Sterility | Formulations for in vivo administration must be sterile. | Filter the peptide solution through a 0.22 µm filter before injection.[7] |
In Vivo Administration Protocols
The choice of administration route is critical and will influence the pharmacokinetic and pharmacodynamic profile of the peptide.[7] Common routes for peptide administration in mice include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.
3.1. General Preparation for Injection
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.[8]
-
Peptide Preparation: On the day of injection, thaw a single-use aliquot of the reconstituted peptide. Dilute to the final desired concentration with sterile PBS.
-
Syringe Preparation: Use sterile syringes and needles of the appropriate gauge for the chosen administration route.[7] Draw the calculated volume of the peptide solution into the syringe and carefully expel any air bubbles.[7]
3.2. Intravenous (IV) Tail Vein Injection
This route ensures rapid and complete bioavailability.[7]
-
Materials: Sterile peptide solution, 0.3-1.0 ml sterile syringes, 27-30 G sterile needles, mouse restrainer, heat lamp or warming pad, 70% ethanol wipes, gauze.[7]
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Disinfect the tail with a 70% ethanol wipe.[7]
-
Identify a lateral tail vein and insert the needle parallel to the vein.
-
Slowly inject the peptide solution.[7] If resistance is felt or a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[7]
-
After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
3.3. Subcutaneous (SC) Injection
This route allows for slower, more sustained absorption.
-
Materials: Sterile peptide solution, 0.5-1 ml sterile syringes, 25-27 G sterile needles, 70% ethanol wipes.[7]
-
Procedure:
-
Gently grasp the loose skin over the scruff of the neck to form a "tent".[7]
-
Wipe the injection site with a 70% ethanol wipe.[7]
-
Insert the needle at the base of the tented skin, parallel to the animal's back.[7]
-
Inject the peptide solution. A small bleb will form under the skin.[7]
-
Withdraw the needle and gently massage the site to aid dispersal.[7]
-
Return the mouse to its cage and monitor.
-
3.4. Intraperitoneal (IP) Injection
This is a common route for systemic administration.
-
Materials: Sterile peptide solution, 1-3 ml sterile syringes, 25-27 G sterile needles, 70% ethanol wipes.[7]
-
Procedure:
-
Manually restrain the mouse, exposing the abdomen.
-
Tilt the animal slightly with its head down.
-
Identify the injection site in the lower abdominal quadrant, avoiding the midline.[7]
-
Wipe the site with a 70% ethanol wipe.[7]
-
Insert the needle at a shallow angle and inject the solution.
-
Withdraw the needle and return the mouse to its cage for monitoring.
-
Experimental Design and Dosing Considerations
4.1. Dose-Escalation and Maximum Tolerated Dose (MTD) Study
Before efficacy studies, it is crucial to determine the optimal and maximum tolerated dose.
-
Animal Groups: Divide mice into several groups (n=5 per group), including a vehicle control group.[6]
-
Dosing: Administer the peptide at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg).[6] The vehicle control group receives an equivalent volume of PBS.[6]
-
Monitoring: Closely monitor animals for at least 14 days for signs of toxicity, such as weight loss, behavioral changes, and changes in physical appearance.[6]
-
Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and serum chemistry analysis, and perform histopathological examination of major organs.[6]
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.[6]
4.2. Pharmacokinetic (PK) Study
A PK study helps to understand the absorption, distribution, metabolism, and excretion of the peptide.
-
Procedure:
-
Administer a single dose of the peptide (e.g., 10 mg/kg) via the chosen route.[6]
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-injection.[6]
-
Process blood samples to obtain plasma and store at -80°C until analysis.[6]
-
Quantify peptide concentration using a suitable method like LC-MS/MS or ELISA.[6]
-
| Parameter | Description |
| Starting Dose | For initial in vivo studies with novel peptides, a starting dose of 1-5 mg/kg is often recommended.[6] |
| Dose Escalation | Doses can be escalated to determine the therapeutic window. |
| Frequency | Daily or every other day administration is a common starting point for efficacy studies. |
| Vehicle Control | Always include a group that receives only the vehicle (e.g., PBS) to control for injection-related effects. |
| Scrambled Peptide Control | A peptide with the same amino acid composition but a randomized sequence can be used as a negative control to ensure the observed effects are sequence-specific. |
Visualization of Workflows and Pathways
5.1. Generalized Experimental Workflow
5.2. Putative Signaling Context for TSP-1 Peptides
Given that TSP-1 (1016-1021) is reported to be devoid of CD47-binding activity, its signaling pathway is unknown. The following diagram illustrates a known pathway for CD47-binding TSP-1 peptides as a reference. The mechanism for the 1016-1021 fragment remains to be elucidated.
Conclusion
The in vivo administration of the Thrombospondin-1 (1016-1021) peptide requires careful planning and execution. While specific data for this fragment is limited, the general principles of peptide handling, administration, and experimental design outlined in these notes provide a solid foundation for its preclinical evaluation. It is imperative for researchers to conduct preliminary studies to establish the safety and pharmacokinetic profile of this specific peptide before proceeding to larger efficacy studies. The lack of CD47 binding suggests a potentially novel mechanism of action that warrants further investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Human Thrombospondin-1 (1016-1021)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a crucial role in regulating a wide array of biological processes, including angiogenesis, apoptosis, and immune responses. The biological activities of TSP-1 are mediated by its various structural domains, which interact with a diverse set of cell surface receptors and other proteins. The C-terminal domain of TSP-1, in particular, is a hub of biological activity.
This document focuses on the specific human Thrombospondin-1-derived hexapeptide corresponding to amino acid residues 1016-1021, with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM). A key characteristic of this peptide is that it is a truncated fragment of the larger, well-characterized CD47-binding peptides derived from TSP-1's C-terminus, and it is notably devoid of CD47-binding activity.[1] This property makes the TSP-1 (1016-1021) peptide an essential tool in research, primarily utilized as a negative control to delineate the specific effects of CD47-mediated signaling by longer TSP-1 C-terminal peptides.
Research Applications
The primary application of the human Thrombospondin-1 (1016-1021) peptide in research is as a negative control in experiments investigating the biological functions of the CD47-binding C-terminal domain of TSP-1. Its use allows researchers to distinguish between cellular responses mediated by the CD47 receptor and non-specific or other receptor-mediated effects of TSP-1 peptides.
A notable example of its application is in studies of CD34+ progenitor cell adhesion. In a study by Cointe et al. (2017), the truncated peptide RFYVVM was used to precondition CD34+ cells from atherosclerotic patients.[2] The results were compared to cells treated with the longer, CD47-agonist peptide RFYVVMWK. This comparison demonstrated that the pro-adhesive effects on these cells were dependent on the CD47-binding motif, which is absent in the 1016-1021 fragment.[2]
Quantitative Data
The following table summarizes the key characteristics and findings related to the experimental use of human Thrombospondin-1 (1016-1021).
| Parameter | Value/Observation | Cell Type | Source |
| Peptide Sequence | Arg-Phe-Tyr-Val-Val-Met (RFYVVM) | N/A | [2] |
| CD47 Binding | Devoid of CD47-binding activity | N/A | [1] |
| Effect on CD34+ Cell Adhesion | Did not significantly increase adhesion to a vitronectin-collagen matrix | CD34+ cells from atherosclerotic patients | [2] |
| Role in Experiments | Used as a non-active control peptide | CD34+ cells | [2] |
Signaling Pathways
The human Thrombospondin-1 (1016-1021) peptide is characterized by its inability to bind to the CD47 receptor. Therefore, it does not activate the downstream signaling pathways associated with the C-terminal domain of TSP-1. The following diagram illustrates the established signaling pathway for CD47-binding TSP-1 peptides to provide context for the non-activity of the 1016-1021 fragment.
Figure 1. Contextual signaling pathway of CD47-binding TSP-1 peptides, highlighting the non-binding role of the TSP-1 (1016-1021) fragment.
Experimental Protocols
The following protocols are based on methodologies where the Thrombospondin-1 (1016-1021) peptide has been used as a negative control. These can be adapted for various cell-based assays.
Protocol 1: In Vitro CD34+ Cell Adhesion Assay
This protocol is adapted from the study by Cointe et al. (2017) to assess the effect of the TSP-1 (1016-1021) peptide on the adhesion of CD34+ progenitor cells.[2]
Materials:
-
Human Thrombospondin-1 (1016-1021) peptide (RFYVVM), lyophilized
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
CD34+ progenitor cells (e.g., isolated from peripheral blood)
-
Cell culture medium appropriate for CD34+ cells
-
96-well tissue culture plates
-
Coating matrix: Vitronectin and Collagen
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized TSP-1 (1016-1021) peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile water or a recommended buffer to a stock concentration (e.g., 1 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with a vitronectin-collagen matrix according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
-
Wash the wells twice with PBS to remove excess coating solution.
-
Block the wells with a blocking buffer for 1 hour at room temperature to prevent non-specific cell binding.
-
Wash the wells twice with PBS.
-
-
Cell Preconditioning:
-
Isolate and resuspend CD34+ cells in their appropriate culture medium.
-
Prepare working solutions of the TSP-1 (1016-1021) peptide in the cell culture medium at the desired final concentration (e.g., 30 µM as a starting point, based on the control usage in the cited study).[2]
-
As a positive control, use a known adhesion-promoting peptide (e.g., the CD47-agonist RFYVVMWK) and a vehicle-only control.
-
Incubate the CD34+ cells with the respective peptides or vehicle for a predetermined time (e.g., 30 minutes at 37°C).
-
-
Adhesion Assay:
-
After preconditioning, seed the CD34+ cells onto the coated and blocked 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Add a cell staining dye such as Calcein-AM to each well and incubate according to the manufacturer's protocol to fluorescently label the adherent cells.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Experimental Workflow Diagram
Figure 2. General experimental workflow for a cell adhesion assay using the TSP-1 (1016-1021) peptide as a control.
Conclusion
The human Thrombospondin-1 (1016-1021) peptide, with the sequence RFYVVM, is a valuable research tool distinguished by its lack of CD47-binding activity. Its primary experimental application is to serve as a specific negative control in studies investigating the biological roles of the CD47-binding C-terminal domain of TSP-1. The provided protocols and data, derived from its use in such a control capacity, offer a framework for its inclusion in future research to dissect the complex signaling pathways of Thrombospondin-1.
References
Application Notes and Protocols for Bovine Thrombospondin-1 (1016-1021) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a matricellular glycoprotein that plays a critical role in regulating a variety of cellular processes, including angiogenesis, cell adhesion, and apoptosis.[1] The bovine TSP-1 peptide sequence 1016-1021, with the amino acid sequence Gly-Val-Ile-Thr-Arg-Ile-Arg (GVITRIR), is a key bioactive fragment derived from the second type 1 repeat (TSR) domain of TSP-1. This peptide exhibits potent anti-angiogenic properties by interacting with the CD36 receptor on endothelial cells, leading to the inhibition of cell migration and the induction of apoptosis.[2][3] These characteristics make the GVITRIR peptide and its mimetics, such as ABT-510, promising candidates for investigation in anti-cancer and other anti-angiogenic therapeutic strategies.[3][4]
These application notes provide detailed protocols for utilizing the bovine TSP-1 (1016-1021) peptide in key cell-based assays to investigate its anti-angiogenic effects.
Data Presentation
The following tables summarize representative quantitative data from cell-based assays investigating the effects of TSP-1 derived peptides.
| Table 1: Inhibition of Endothelial Cell Migration by TSP-1 Peptide Mimetic (ABT-510) | |
| Assay | Boyden Chamber Assay |
| Cell Type | Human Microvascular Endothelial Cells (HMVEC) |
| Chemoattractant | Vascular Endothelial Growth Factor (VEGF) |
| Treatment | ABT-510 (a mimetic of the TSP-1 type 1 repeat) |
| Concentration | Not specified, but resulted in significant inhibition |
| Result | Significant inhibition of VEGF-induced HMVEC migration[4] |
| Note: | Specific percentage of inhibition is not provided in the source. |
| Table 2: Induction of Apoptosis by TSP-1 and Derived Peptides | ||||
| Cell Line | Peptide/Concentration | Incubation Time | Assay | % Apoptotic Cells |
| Human Brain MvEC | TSP-1 (10 nM) | 17 hours | TUNEL positive | ~20-40%[5] |
| NB4 (Promyelocytic Leukemia) | 5 x 10⁻⁸ M TSP-1 | 5 days | Annexin V/PI | 46% ± 3%[6] |
| Human Brain MvEC | ABT-510 | Dose- and time-dependent | Caspase-3 cleavage | Significant increase[4][7] |
| Note: | Data for the specific 1016-1021 peptide is not available; representative data for TSP-1 and a mimetic peptide are shown. |
| Table 3: In Vivo Anti-Tumor Efficacy of a TSP-1 Peptide Mimetic (ABT-510) | ||
| Tumor Model | Treatment Regimen | Outcome |
| Intracerebral xenograft of glioblastoma (U-251MG cells) | 339 mg/kg/day for 12 days | 57% reduction in tumor volume[7] |
| Intracerebral xenograft of glioblastoma (U-251MG cells) | 339 mg/kg/day for 12 days | 40% reduction in microvessel density[7] |
Signaling Pathway
The bovine TSP-1 (1016-1021) peptide exerts its anti-angiogenic effects primarily through the CD36 receptor. Binding of the peptide to CD36 on endothelial cells initiates a downstream signaling cascade that culminates in apoptosis. This pathway involves the activation of the Src family kinase Fyn, which in turn activates the p38 MAPK and JNK pathways.[3][5][8] These signaling events lead to the activation of caspase-8, an initiator caspase, which then activates the executioner caspase-3, resulting in the dismantling of the cell.[4][5]
Experimental Protocols
Cell Adhesion Assay
This assay measures the ability of the TSP-1 (1016-1021) peptide to inhibit endothelial cell adhesion to an extracellular matrix protein.
Workflow:
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein such as fibronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.
-
Cell Preparation: Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to 80-90% confluency. Detach the cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cell suspension with various concentrations of the bovine TSP-1 (1016-1021) peptide or a control peptide for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell suspension to each well of the coated and blocked 96-well plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and then solubilize the dye with 10% acetic acid. Measure the absorbance at 570 nm to quantify the number of adherent cells.
Cell Migration Assay (Boyden Chamber)
This assay assesses the inhibitory effect of the TSP-1 (1016-1021) peptide on the migration of endothelial cells towards a chemoattractant.
Workflow:
Protocol:
-
Chamber Setup: Place a Transwell insert (8.0 µm pore size) into each well of a 24-well plate.
-
Chemoattractant: Add 600 µL of endothelial cell growth medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of each well.
-
Cell Preparation: Prepare a suspension of endothelial cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the bovine TSP-1 (1016-1021) peptide at various concentrations to the cell suspension. Include a vehicle control.
-
Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Giemsa or DAPI. Count the number of migrated cells in several microscopic fields.
Apoptosis Detection Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with the TSP-1 (1016-1021) peptide.
Workflow:
Protocol:
-
Cell Culture and Treatment: Seed endothelial cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of the bovine TSP-1 (1016-1021) peptide or a vehicle control for a predetermined time (e.g., 24 hours).[6]
-
Cell Harvesting: Detach the cells using a gentle non-enzymatic cell dissociation solution and collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following treatment with the TSP-1 (1016-1021) peptide.
Protocol:
-
Cell Lysis: Following treatment with the TSP-1 peptide, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
References
- 1. Thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thrombospondin-1 (1016-1021) peptide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Thrombospondin-1 (1016-1021) peptide, sequence H-Arg-Phe-Tyr-Val-Val-Met-OH (RFYVVM).
Frequently Asked Questions (FAQs)
Q1: What is the Thrombospondin-1 (1016-1021) peptide and what is its primary characteristic relevant to experimental use?
The Thrombospondin-1 (1016-1021) peptide is a hexapeptide with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM)[1][2]. It is a fragment of the C-terminal domain of human Thrombospondin-1 (TSP-1), a large matricellular glycoprotein involved in a variety of cellular processes[3]. A key characteristic of this peptide is its hydrophobic nature, owing to the presence of amino acids such as Phenylalanine, Tyrosine, Valine, and Methionine. This hydrophobicity is the primary cause of solubility challenges encountered during its reconstitution for in vitro and in vivo experiments. Some sources indicate this truncated peptide is devoid of CD47-binding activity[1].
Q2: My lyophilized Thrombospondin-1 (1016-1021) peptide won't dissolve in aqueous buffers like PBS. Why is this happening?
The poor solubility of the RFYVVM peptide in aqueous solutions is expected due to its high content of hydrophobic amino acids[4]. Peptides with a high proportion of hydrophobic residues tend to aggregate in aqueous environments to minimize contact between the nonpolar side chains and water. Direct reconstitution into phosphate-buffered saline (PBS) or other aqueous buffers will likely result in a cloudy suspension or visible precipitate.
Q3: What are the recommended solvents for dissolving the Thrombospondin-1 (1016-1021) peptide?
For hydrophobic peptides like RFYVVM, the recommended approach is to first dissolve the peptide in a small amount of an organic solvent. The most commonly recommended solvents are:
Once the peptide is fully dissolved in the organic solvent, you can then slowly add your aqueous buffer of choice (e.g., PBS, Tris buffer) to the desired final concentration[5][6].
Q4: Are there any solvents I should avoid when working with the Thrombospondin-1 (1016-1021) peptide?
Since the RFYVVM peptide contains a Methionine (Met) residue, it is susceptible to oxidation. Therefore, it is advisable to use fresh, high-quality organic solvents. While DMSO is a common choice, prolonged storage in DMSO can potentially lead to oxidation of the methionine residue. For long-term storage of a stock solution, consider using an alternative like DMF or acetonitrile, or prepare fresh solutions for each experiment. It is also recommended to use oxygen-free buffers where possible.
Q5: What is a typical workflow for reconstituting and using the peptide in a cell-based assay?
The following diagram illustrates a general workflow for reconstituting a hydrophobic peptide like Thrombospondin-1 (1016-1021) for use in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcepta.com [abcepta.com]
- 3. The C-terminal domain of thrombospondin-1 induces vascular smooth muscle cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. biocat.com [biocat.com]
inconsistent results with Thrombospondin-1 (1016-1021) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Thrombospondin-1 (TSP-1), particularly focusing on the reasons for inconsistent results. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to perform robust and reproducible TSP-1 assays.
Frequently Asked Questions (FAQs) about Inconsistent TSP-1 Results
Q1: Why are my experimental results with Thrombospondin-1 often inconsistent or contradictory?
A1: The multifaceted nature of Thrombospondin-1 (TSP-1) is a primary reason for varied experimental outcomes.[1][2] Inconsistent results can stem from several factors inherent to TSP-1's complex biology:
-
Multiple Receptors: TSP-1 interacts with a wide array of cell surface receptors, including CD36, CD47, and various integrins (αvβ3, β1).[2][3][4] The specific receptor expressed on your cell type will dictate the downstream signaling and cellular response.
-
Dose-Dependent Effects: TSP-1 can have opposing effects at different concentrations. For example, it has been shown to stimulate endothelial tube formation at lower concentrations and inhibit it at higher concentrations.[1]
-
Cell Type Specificity: The cellular context, including the expression levels of different TSP-1 receptors and intracellular signaling molecules, can lead to diverse and even opposite effects on cell behavior.[2]
-
Microenvironment Influence: The composition of the extracellular matrix (ECM) and the presence of other growth factors can modulate TSP-1's activity.[2][5]
-
Proteolytic Fragments: TSP-1 can be cleaved into various fragments, some of which may have biological activity that differs from the full-length protein.[6]
Q2: How does the choice of cell line impact the outcome of a TSP-1 experiment?
A2: The choice of cell line is critical due to the differential expression of TSP-1 receptors. For instance, some endothelial cells may lack CD36, a key receptor for TSP-1's anti-angiogenic effects.[7] Therefore, the observed effect of TSP-1 will depend on which receptors are present and can be engaged. It is crucial to characterize the receptor profile of your chosen cell line before initiating experiments.
Q3: Can the source or preparation of TSP-1 protein affect my results?
A3: Absolutely. Recombinant TSP-1 from different vendors may have variations in purity, folding, and post-translational modifications, which can alter its biological activity. It is also a large, complex glycoprotein that can be sensitive to storage and handling. Using consistent lots of TSP-1 and following the manufacturer's storage recommendations is essential for reproducibility.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: I am getting no or a very weak signal in my TSP-1 ELISA.
A: This could be due to several factors. Consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Carefully review the ELISA kit protocol to ensure all reagents were added in the correct order. |
| Inactive antibody or conjugate | Verify the expiration dates of your antibodies and reagents. Ensure proper storage conditions have been maintained.[8] |
| Insufficient antigen in the sample | For cell culture supernatants, consider concentrating your sample. Ensure you are loading an adequate amount of total protein for cell lysates. |
| Incorrect wavelength setting on the plate reader | Confirm that the plate reader is set to the correct wavelength as specified in the kit manual. |
| Presence of inhibitors | Sodium azide, for example, can inhibit the horseradish peroxidase (HRP) enzyme commonly used in ELISAs. Ensure your buffers are free of such inhibitors. |
Q: My TSP-1 ELISA has high background.
A: High background can obscure your results. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure that wells are completely aspirated between washes.[8] |
| Antibody concentration too high | Titrate your primary and/or secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.[9] |
| Inadequate blocking | Increase the blocking time or try a different blocking buffer (e.g., 5% BSA or non-fat dry milk).[8][9] |
| Cross-reactivity of antibodies | Run a control with only the secondary antibody to check for non-specific binding. |
| Incubation temperature too high | Perform incubations at room temperature or as specified in the protocol. Avoid temperatures above 37°C. |
Western Blotting
Q: I can't detect TSP-1 on my Western blot.
A: A lack of signal for TSP-1, a large protein (trimer of ~450 kDa), can be challenging. Here's what to check:
| Possible Cause | Recommended Solution |
| Poor protein transfer | Optimize transfer conditions for large proteins. Consider an overnight transfer at a lower voltage in the cold. Use a reversible stain like Ponceau S to confirm transfer efficiency.[9] |
| Low protein expression | Increase the amount of protein loaded onto the gel. If expression is very low, you may need to perform an immunoprecipitation to enrich for TSP-1.[10] |
| Primary antibody not working | Ensure your primary antibody is validated for Western blotting and recognizes the TSP-1 from your species of interest. Increase the antibody concentration or incubation time (e.g., overnight at 4°C).[8] |
| Inactive secondary antibody or substrate | Check the expiration dates and storage conditions of your HRP-conjugated secondary antibody and ECL substrate.[8] |
Q: I see multiple bands or non-specific bands on my TSP-1 Western blot.
A: This can be due to protein degradation, non-specific antibody binding, or post-translational modifications.
| Possible Cause | Recommended Solution |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[11] |
| Non-specific antibody binding | Optimize your blocking conditions and antibody dilutions. Ensure your washing steps are stringent enough.[8][9] |
| Sample overloading | Reduce the amount of protein loaded per lane to improve resolution and reduce non-specific binding.[8] |
| Post-translational modifications | TSP-1 is a glycoprotein, which can affect its migration on a gel. Consult literature or databases like UniProt for expected modifications.[11] |
Cell Migration Assay
Q: I am seeing high variability in my cell migration assay results with TSP-1.
A: Cell migration assays are inherently variable. Consistency is key to obtaining reliable data.
| Possible Cause | Recommended Solution |
| Inconsistent cell number | Ensure you are seeding the same number of cells in each well. Perform a cell count before each experiment. |
| Cell health and passage number | Use cells that are in a logarithmic growth phase and have a consistent, low passage number. |
| Variability in TSP-1 concentration | Prepare a fresh stock of TSP-1 for each experiment and perform accurate dilutions. |
| Inconsistent incubation times | Adhere strictly to the optimized incubation time for cell migration. |
| Inherent assay variability | Include multiple technical and biological replicates to ensure statistical power. A threefold increase in migration over basal levels is a good minimum criterion for a valid experiment.[7] |
Experimental Protocols
Protocol 1: Sandwich ELISA for Human Thrombospondin-1
This protocol is a general guideline based on commercially available kits.[12]
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human TSP-1.
-
Standards and Samples: Prepare serial dilutions of the TSP-1 standard. Add 10 µL of standards and samples (e.g., serum, plasma, cell culture supernatant) to the appropriate wells.[13]
-
Incubation: Incubate at room temperature for the time specified in the kit manual (typically 1.5 - 2.5 hours).
-
Washing: Aspirate the contents of the wells and wash 3-4 times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add HRP-conjugated streptavidin to each well and incubate.
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark. A blue color will develop.
-
Stop Reaction: Add the stop solution to each well. The color will change to yellow.
-
Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blot for Thrombospondin-1
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a 4-12% gradient SDS-PAGE gel. Due to TSP-1's size, a lower percentage gel may be appropriate.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. For a large protein like TSP-1, a wet transfer overnight at 30V at 4°C is recommended.
-
Membrane Staining (Optional): Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TSP-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Transwell Cell Migration Assay
This protocol is adapted for studying the effect of TSP-1 on endothelial cell migration.[7]
-
Chamber Coating: Coat the top of a Transwell insert (e.g., 8 µm pore size) with 10 µg/ml fibronectin.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free media for 4-6 hours. Trypsinize and resuspend the cells in serum-free media containing 0.1% BSA.
-
Pre-treatment: In suspension, pre-treat the cells with different concentrations of TSP-1 for 30 minutes.
-
Seeding: Add 5 x 10^5 cells to the top chamber of each Transwell insert.
-
Chemoattractant: In the lower chamber, add media containing a chemoattractant (e.g., 5 ng/ml VEGF).
-
Incubation: Allow the cells to migrate for 4 hours in a cell culture incubator.
-
Fixing and Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane (e.g., using a Hema 3 Stain System).
-
Quantification: Capture images of the stained cells using a microscope and count the number of migrated cells per membrane using software like NIH ImageJ. Normalize the results to the chemoattractant-only control.
Visual Guides
Caption: Simplified signaling pathways of Thrombospondin-1 (TSP-1).
Caption: Experimental workflow for a Transwell cell migration assay.
Caption: Troubleshooting decision tree for inconsistent TSP-1 results.
References
- 1. Thrombospondin-1 (TSP-1) Up-regulates Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) Production in Human Tumor Cells: Exploring the Functional Significance in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 is a multifaceted player in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 5. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Human Thrombospondin 1 ELISA Kit (ab193716) | Abcam [abcam.com]
- 13. Human Thrombospondin 1 ELISA Kit (BMS2100) - Invitrogen [thermofisher.com]
Technical Support Center: Thrombospondin-1 (1016-1021) Cell Migration Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Thrombospondin-1 (TSP-1) (1016-1021) peptide in cell migration assays. This resource is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Thrombospondin-1 (1016-1021) peptide on cell migration?
The precise effect of the TSP-1 (1016-1021) peptide on cell migration is not definitively established in the literature. Full-length TSP-1 can have dual effects, either promoting or inhibiting migration depending on the cell type, its concentration, and the receptors involved.[1] This specific peptide fragment is a truncated version of a C-terminal sequence of TSP-1 and is notably devoid of CD47-binding activity.[2] The C-terminal domain of TSP-1 has been shown to interact with other receptors, such as integrins, which are known to play a crucial role in cell migration.[3][4] Therefore, the effect of the 1016-1021 peptide is likely cell-type specific and may be mediated by non-CD47 receptors. It is crucial to perform pilot experiments with your specific cell line to determine its effect, including a dose-response analysis.
Q2: What is the primary receptor for the Thrombospondin-1 (1016-1021) peptide?
The TSP-1 (1016-1021) peptide is characterized by its lack of binding to the CD47 receptor.[2] While the broader C-terminal domain of TSP-1 interacts with CD47, this shorter peptide does not.[5] The C-terminal region of TSP-1 has been reported to interact with other cell surface receptors, including certain integrins (e.g., αvβ3 and β1 integrins).[3][4] It is plausible that the 1016-1021 peptide may exert its effects through these or other yet-to-be-identified receptors.
Q3: How should I properly handle and store the Thrombospondin-1 (1016-1021) peptide?
Proper handling and storage are critical to maintain the bioactivity of the peptide. Lyophilized peptide should be stored at -20°C or -80°C. Before reconstitution, allow the vial to equilibrate to room temperature to prevent condensation. Reconstitute the peptide in sterile, high-purity water or a buffer appropriate for your cell culture system. For long-term storage of the reconstituted peptide, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during a Thrombospondin-1 (1016-1021) cell migration assay, which is typically performed using a Boyden chamber or Transwell® system.
Issue 1: No or Low Cell Migration Observed in All Conditions (including controls)
| Possible Cause | Recommended Solution |
| Incorrect pore size of the Transwell® membrane. | Ensure the pore size is appropriate for your cell type. A general starting point for many adherent cells is 8 µm. If cells are too large for the pores, they cannot migrate. |
| Suboptimal cell density. | Titrate the number of cells seeded in the upper chamber. Too few cells will result in a weak signal, while too many can lead to overcrowding and inhibition of migration. |
| Insufficient incubation time. | Optimize the incubation period. Migration is a time-dependent process, and your cell type may require a longer duration to migrate effectively. |
| Low cell viability. | Check cell viability before and after the assay using a method like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inadequate chemoattractant gradient. | If using a chemoattractant in the lower chamber (e.g., serum or a specific growth factor), ensure its concentration is optimal for your cells. Perform a dose-response curve for the chemoattractant. |
| Cell damage during harvesting. | Use a gentle cell detachment method. Over-trypsinization can damage cell surface receptors crucial for migration. |
Issue 2: High Background Migration in Negative Control Wells
| Possible Cause | Recommended Solution |
| Presence of serum in the upper chamber. | For chemotaxis assays, cells should be seeded in serum-free or low-serum medium in the upper chamber to establish a proper chemoattractant gradient. |
| Cells are not quiescent. | Serum-starve the cells for a few hours (e.g., 2-24 hours) before the assay. This can reduce random migration and increase the response to the chemoattractant. |
| Vibrations or disturbances. | Handle the plate carefully and keep it in a stable, vibration-free incubator. Mechanical disturbances can cause cells to fall through the pores. |
Issue 3: Inconsistent or Variable Results Between Replicates
| Possible Cause | Recommended Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently before adding cells to each well to ensure a uniform distribution. |
| Inconsistent removal of non-migrated cells. | When cleaning the top of the membrane, use a consistent technique (e.g., with a cotton swab) to avoid dislodging the membrane or leaving behind non-migrated cells. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter concentrations. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Peptide degradation. | Prepare fresh dilutions of the TSP-1 (1016-1021) peptide for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
General Transwell Cell Migration Assay Protocol
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the culture medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium.
-
On the day of the assay, harvest the cells using a gentle detachment method.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to the desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add medium containing the chemoattractant (e.g., 10% FBS) or the TSP-1 (1016-1021) peptide at various concentrations to the lower wells of the Transwell® plate. Include a negative control with serum-free medium only.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (typically 4-24 hours), optimized for your cell line.
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or 4% paraformaldehyde.
-
Stain the fixed cells with a staining solution like 0.5% Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
-
Visualizations
Caption: A general workflow for a Transwell cell migration assay.
Caption: A troubleshooting decision tree for low cell migration.
Caption: A putative signaling pathway for the TSP-1 C-terminal domain.
References
- 1. Thrombospondin-1 suppresses wound healing and granulation tissue formation in the skin of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thrombospondins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thrombospondin-1 (TSP-1) Peptide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of effect with the Thrombospondin-1 (1016-1021) peptide in their experiments.
Troubleshooting Guide: Why is my Thrombospondin-1 (1016-1021) peptide not showing an effect?
A lack of biological activity from your TSP-1 (1016-1021) peptide can stem from several factors, ranging from the inherent properties of the peptide itself to experimental design and execution. This guide will walk you through a systematic approach to identify the potential cause.
Problem 1: Incorrect Peptide Sequence for the Intended Biological Activity
A primary reason for a lack of effect is a misunderstanding of the specific biological activity associated with the TSP-1 (1016-1021) peptide fragment.
Troubleshooting Steps:
-
Verify the Target Receptor and Pathway: The C-terminal region of TSP-1 contains key bioactive domains. However, different peptide fragments from this region have distinct receptor interactions.
-
The TSP-1 (1016-1023) peptide, with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), is a well-established agonist of the CD47 receptor (also known as Integrin-Associated Protein or IAP).[1][2] Activation of CD47 by this longer peptide can mimic many effects of the full-length TSP-1 protein.[2]
-
The TSP-1 (1016-1021) peptide is a truncated version and is reported to be devoid of CD47-binding activity .[3][4]
-
-
Review Your Experimental Hypothesis: If your experiment is designed to investigate CD47-mediated signaling pathways (e.g., inhibition of nitric oxide signaling, induction of apoptosis via CD47), the 1016-1021 peptide is likely the incorrect tool.[5]
Solution:
-
If your research focuses on CD47-dependent effects, you should use the Thrombospondin-1 (1016-1023) peptide.
-
If you are intentionally using the 1016-1021 peptide for non-CD47 related research, proceed with the following troubleshooting steps.
Problem 2: Issues with Peptide Quality, Storage, and Handling
The chemical and physical integrity of the synthetic peptide is critical for its biological activity.
Troubleshooting Steps:
-
Assess Peptide Quality:
-
Purity: For most research applications, a peptide purity of >95%, as determined by HPLC, is recommended.[6] Impurities from the synthesis process, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[7]
-
Identity: Confirm the correct molecular weight of the peptide using Mass Spectrometry (MS) to ensure the correct sequence was synthesized.[6]
-
Peptide Content: The actual amount of peptide in a lyophilized powder can vary due to the presence of bound water and counter-ions. This can lead to inaccurate concentration calculations if based solely on weight.[8]
-
-
Evaluate Storage and Handling Procedures:
-
Storage of Lyophilized Peptide: Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment to prevent degradation.[6][9]
-
Reconstitution and Aliquoting: Upon reconstitution, it is crucial to aliquot the peptide solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][9]
-
Stability in Solution: Peptides in solution are susceptible to degradation pathways such as oxidation (especially of Methionine, Cysteine, and Tryptophan residues), deamidation, and hydrolysis.[9] The TSP-1 (1016-1021) sequence contains a Methionine residue, making it susceptible to oxidation.
-
Solutions:
-
Quality Control: Always obtain a certificate of analysis (CoA) from the supplier that includes HPLC and MS data. If in doubt, consider having the peptide quality independently verified.
-
Proper Handling: Follow the storage and handling recommendations summarized in the table below.
| Peptide State | Storage Temperature | Duration | Best Practices |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator, away from moisture.[6][9] |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[9] |
| Working Dilutions | Prepare Fresh | For immediate use | Do not store diluted peptide solutions for extended periods.[1] |
Problem 3: Suboptimal Experimental Conditions
Even with a high-quality peptide, the experimental setup can prevent the observation of an effect.
Troubleshooting Steps:
-
Peptide Solubility and Aggregation:
-
Solubility Issues: Peptides with hydrophobic residues can be difficult to dissolve in aqueous solutions, leading to the formation of aggregates that lack biological activity.[8][10]
-
Incorrect Solvent: Using an inappropriate solvent for reconstitution can lead to poor solubility.
-
pH: Peptides are least soluble at their isoelectric point (pI). The pH of your buffer can significantly impact solubility.[9]
-
-
Inappropriate Peptide Concentration:
-
The optimal concentration for a peptide should be determined empirically for each cell type and assay.[1]
-
If the concentration is too low, no effect will be observed. If it is too high, it could lead to non-specific or toxic effects.
-
-
Cell-Specific Factors:
-
Receptor Expression: The target cells must express the appropriate receptor for the peptide to have an effect. While the 1016-1021 peptide is devoid of CD47 activity, full-length TSP-1 interacts with other receptors like CD36, integrins, and proteoglycans.[11][12] The receptor for the 1016-1021 fragment, if any, may not be expressed on your cell type.
-
Cell Viability: Poor cell health will diminish any potential response.[10]
-
Solutions:
-
Improving Solubility: Refer to the manufacturer's instructions for the recommended solvent. For hydrophobic peptides, a common strategy is to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add this stock solution to your aqueous experimental buffer with stirring.[10]
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal working concentration of the peptide for your specific assay and cell type.
-
Positive and Negative Controls:
-
Positive Control: Use a compound with a known effect on your experimental system to validate the assay itself.
-
Negative/Scrambled Peptide Control: Use a scrambled version of your peptide sequence as a negative control to ensure the observed effects are sequence-specific. A peptide like SLLK has been used as a control for another TSP-1-derived peptide, LSKL.[13][14]
-
Experimental Protocols
General Protocol for Peptide Reconstitution and Storage
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to minimize moisture condensation.[9]
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Solvent Selection:
-
For Basic Peptides: Start with sterile, distilled water. If solubility is poor, add a small amount of 10-30% acetic acid.[10]
-
For Acidic Peptides: Begin with sterile, distilled water. If needed, add a small amount of 0.1M ammonium bicarbonate.[10]
-
For Neutral/Hydrophobic Peptides: Use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide first, and then slowly add this solution to your aqueous buffer while stirring.[10]
-
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL or 1 mM). Gently vortex or sonicate if necessary to ensure the peptide is fully dissolved.[1][10]
-
Sterilization: For cell culture experiments, filter-sterilize the stock solution through a 0.22 µm filter.[1][9]
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -80°C.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Thrombospondin-1 (1016-1021) and (1016-1023) peptides?
The primary difference lies in their interaction with the CD47 receptor. The longer peptide, TSP-1 (1016-1023) (sequence: RFYVVMWK), is a known agonist of CD47.[1][2] The shorter peptide, TSP-1 (1016-1021), is a truncated version that is reported to be devoid of CD47-binding activity.[3][4] Therefore, they should be used to investigate different biological questions.
Q2: My TSP-1 (1016-1021) peptide won't dissolve in my aqueous buffer. What should I do?
This is a common issue, especially with hydrophobic peptides. First, check the manufacturer's datasheet for recommended solvents. If none are listed, you can try dissolving the peptide in a small amount of a sterile organic solvent such as DMSO to create a concentrated stock solution. You can then dilute this stock solution into your experimental buffer. Be sure that the final concentration of the organic solvent in your assay is low enough not to affect your cells (typically <0.5%). Sonication can also help to dissolve the peptide.[10]
Q3: How can I be sure that my peptide is still active after storage?
Proper storage is key to maintaining peptide activity. For lyophilized peptides, store them at -20°C or -80°C in a desiccator. Once reconstituted, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[6] If you suspect degradation, you can re-check the peptide's integrity using HPLC to look for degradation products or MS to confirm its mass.[6]
Q4: What concentration of TSP-1 (1016-1021) peptide should I use in my cell-based assay?
The optimal concentration is highly dependent on the specific cell type and the assay being performed. It is essential to perform a dose-response experiment to determine the effective concentration range for your system. Published literature using similar peptides can provide a starting point, with concentrations often ranging from 10 µM to 100 µM.[2]
Q5: Should I use a control peptide in my experiments?
Yes, using a control peptide is highly recommended to ensure that any observed effect is specific to the peptide sequence and not a result of non-specific interactions or artifacts. A scrambled peptide with the same amino acid composition but a different sequence is an ideal negative control.[14]
Visualizations
Caption: A logical workflow for troubleshooting the lack of effect from the TSP-1 (1016-1021) peptide.
Caption: Signaling differences between TSP-1 (1016-1023) and TSP-1 (1016-1021) peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 13. SLLK, Control Peptide for TSP1 Inhibitor acetate | TargetMol [targetmol.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Thrombospondin-1 (TSP-1) Peptides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Thrombospondin-1 (TSP-1) peptides. The focus is on addressing and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Thrombospondin-1 (TSP-1) and what are its key bioactive peptides?
A1: Thrombospondin-1 (TSP-1) is a large, multi-domain glycoprotein that functions as a natural inhibitor of angiogenesis (the formation of new blood vessels) and tumorigenesis.[1][2] Due to its large size and complex structure, researchers often use smaller synthetic peptides derived from its various domains to study specific functions.[3] Key bioactive peptides include:
-
Type 1 Repeats (TSRs): Peptides from this domain are known for their potent anti-angiogenic properties, often mediated through the CD36 receptor.[3][4][5] They can inhibit endothelial cell proliferation and migration and induce apoptosis (programmed cell death).[6]
-
CD47-Binding Domain: A peptide from the C-terminal domain of TSP-1, often referred to as 4N1K, binds with high affinity to the CD47 receptor.[3][7] This interaction is known to inhibit nitric oxide (NO) signaling and induce apoptosis.[4][8]
Q2: What are the primary receptors and general "on-target" effects of TSP-1 peptides?
A2: TSP-1 peptides exert their effects by interacting with multiple cell surface receptors.[1] The primary receptors and their associated on-target effects are:
-
CD36: Binding of TSR-domain peptides to CD36 on endothelial cells can induce apoptosis and inhibit angiogenesis.[4][5] This signaling can involve the activation of caspases and is a key mechanism for TSP-1's anti-angiogenic function.[4]
-
CD47 (Integrin-Associated Protein): The C-terminal domain of TSP-1 binds to CD47, which leads to the inhibition of nitric oxide (NO)-stimulated signaling pathways.[1][8] This antagonism of NO signaling powerfully counteracts pro-angiogenic signals.[4][8] Ligation of CD47 can also induce apoptosis.[7]
-
Integrins: TSP-1 interacts with various integrins, including αvβ3 and β1 integrins, which can modulate cell adhesion, migration, and survival.[1][4]
Q3: I am observing effects that seem independent of the known receptor for my peptide (e.g., CD47-independent effects). Why is this happening?
A3: This is a critical issue, particularly noted with the CD47-binding peptide 4N1K. Research has shown that 4N1K can produce cellular effects even in cells that lack the CD47 receptor.[9][10] Studies suggest that at certain concentrations, 4N1K may interact non-specifically with other epitopes on the cell surface, leading to CD47-independent outcomes such as altered cell adhesion.[9][10] This highlights the importance of using appropriate controls, such as CD47-deficient cell lines and scrambled control peptides, to confirm that the observed effects are truly mediated by the intended receptor.[9]
Q4: What are the most critical controls for a TSP-1 peptide experiment?
A4: To ensure that the observed biological effects are specific to the TSP-1 peptide and its intended mechanism, a rigorous set of controls is essential.[3][11] These should include:
-
Vehicle Control: Cells or animals treated with the same solvent used to dissolve the peptide (e.g., DMSO, sterile water). This control accounts for any effects caused by the solvent itself.[3][11]
-
Scrambled Peptide Control: A peptide with the same amino acid composition as the active peptide but in a randomized sequence. This is a crucial control to demonstrate that the observed effect is specific to the peptide's primary sequence and not due to non-specific peptide effects like charge or hydrophobicity.[11]
-
Untreated Control: A baseline group that receives no treatment, against which all other groups are compared.[11]
-
Receptor-Deficient Cells (if available): Using a cell line that does not express the target receptor (e.g., CD47-null cells) is a powerful way to confirm receptor-specific activity.[9]
Q5: My peptide is difficult to dissolve. What should I do?
A5: Solubility issues are common with synthetic peptides, especially those rich in hydrophobic amino acids.[12] Always consult the vendor's certificate of analysis first for recommended solvents. If this information is unavailable, start with sterile, purified water. If the peptide remains insoluble, you can try adding a small amount of an organic solvent like DMSO, followed by dilution with your aqueous experimental buffer.[12] Gentle sonication can also help facilitate dissolution.[13] Ensure the final concentration of the organic solvent is low and non-toxic to your cells, and include it in your vehicle control.[11]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments with TSP-1 peptides.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. No or Low Biological Activity | A. Peptide Degradation: Improper storage or repeated freeze-thaw cycles of reconstituted stock.[12][14] | Ensure lyophilized peptide is stored at -20°C or -80°C.[12] After reconstitution, prepare single-use aliquots to avoid freeze-thaw cycles.[14] Use a fresh stock for critical experiments. |
| B. Incorrect Concentration: Miscalculation during reconstitution or dilution. The chosen concentration may be outside the optimal range.[14] | Double-check all calculations. Perform a dose-response experiment to determine the optimal effective concentration (e.g., from nM to µM range) for your specific cell type and assay.[3] | |
| C. Low/Absent Receptor Expression: The target cells may not express sufficient levels of the relevant receptor (e.g., CD36, CD47).[11][14] | Confirm receptor expression on your target cells using methods like Western Blot, Flow Cytometry, or qPCR.[11] | |
| D. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the desired effect.[11] | Conduct a time-course experiment. Rapid signaling events (e.g., protein phosphorylation) may occur in minutes, while effects on cell proliferation or gene expression may take hours to days.[11] | |
| 2. Inconsistent Results Between Experiments | A. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can alter cellular responses.[14] | Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density. |
| B. Inconsistent Peptide Preparation: Variations in reconstitution or dilution between experiments.[11] | Prepare a large batch of the reconstituted stock solution and create single-use aliquots to ensure the same stock is used for a series of experiments.[11] | |
| C. Peptide Aggregation: Peptides can aggregate in solution, reducing the concentration of active, monomeric peptide.[13][15] | Visually inspect solutions for cloudiness.[13] If aggregation is suspected, consider re-solubilizing a fresh aliquot. Avoid storing peptides at a pH near their isoelectric point.[13] | |
| 3. High Background or Suspected Off-Target Effects | A. Peptide Concentration Too High: High concentrations can lead to non-specific binding and activation of unintended pathways.[11] | Perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect.[11] |
| B. Non-Specific Peptide Effects: The observed effect may be due to the general physicochemical properties of the peptide rather than specific receptor binding. | Always include a scrambled peptide control with the same amino acid composition but a random sequence.[11] A significant effect from the scrambled peptide suggests a non-specific response. | |
| C. Endotoxin Contamination: For in vivo or immune cell experiments, endotoxin contamination can cause significant inflammatory responses, masking the peptide's true effect.[12] | Use peptides specified for in vivo use and test for endotoxin levels. Purchase from reputable suppliers who provide a certificate of analysis.[12] | |
| D. CD47-Independent Signaling: The peptide (e.g., 4N1K) may be interacting with other cell surface molecules.[9][10] | To confirm CD47 specificity, use a CD47 blocking antibody or a CD47-deficient cell line.[9][16] If the effect persists, it is likely CD47-independent. | |
| 4. Peptide Solubility & Stability Issues | A. Poor Solubility: The peptide's amino acid sequence is hydrophobic.[12] | Refer to the vendor's datasheet. Try reconstituting in a small volume of DMSO before diluting in aqueous buffer.[12] Sonication may also help.[13] |
| B. Aggregation/Precipitation: The peptide is self-associating and falling out of solution.[13][15] | Avoid storing the peptide in a buffer with a pH near its isoelectric point (pI).[13] Store at a low concentration if possible. If precipitation occurs, centrifuge the vial and use the supernatant, noting that the concentration will be lower than expected. | |
| C. Chemical Degradation: Key amino acid residues (e.g., Met, Cys, Trp) are oxidizing, or deamidation is occurring.[13] | Store reconstituted aliquots at -80°C.[12] Avoid exposure to air and metal ions. For long-term stability studies, use RP-HPLC to check for the appearance of degradation peaks over time.[13] |
Section 3: Data & Key Parameters
Table 1: Typical Quality Control Specifications for Synthetic TSP-1 Peptides
| Parameter | Method | Recommended Specification | Rationale |
| Identity | Mass Spectrometry (MS) | Measured mass matches theoretical mass | Confirms the correct peptide was synthesized.[12] |
| Purity | HPLC | >95% for in vitro use; >97% for in vivo use | Ensures that impurities from the synthesis process do not interfere with the experiment or cause non-specific effects.[12] |
| Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Determination | Typically 70-90% | The net peptide content is less than 100% due to the presence of counter-ions (e.g., TFA) and water. This value is needed for accurate concentration calculations.[12] |
| Endotoxin Level | LAL Test | < 1.0 EU/mg (for in vivo use) | Prevents inflammatory or toxic responses caused by bacterial endotoxins, especially in animal studies.[12] |
Table 2: Recommended Controls for In Vitro TSP-1 Peptide Experiments
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same solvent (e.g., DMSO, water) used to dissolve the TSP-1 peptide.[3] | To ensure that the solvent itself does not have an effect on the cells.[3] |
| Untreated Control | Cells that receive no treatment.[11] | Provides a baseline for the assay, representing the normal state of the cells. |
| Scrambled Peptide | A peptide with the same amino acid composition as the active peptide but in a random sequence.[11] | To verify that the observed biological effect is specific to the peptide's sequence and not a general, non-specific peptide effect. |
| Positive Control | A known agonist/antagonist for the pathway being studied (e.g., VEGF for an anti-angiogenesis assay). | Confirms that the assay is working correctly and the cells are responsive. |
| Negative Control (Receptor-Specific) | CD47 or CD36 blocking antibody, or a receptor-knockout/knockdown cell line.[9][16] | To confirm that the peptide's effect is mediated through its intended receptor. |
Table 3: Common Concentration Ranges for TSP-1 Peptides in Research
| Application | Peptide Type | Typical Concentration Range | Reference |
| In Vitro Cell Proliferation | Intact TSP-1 | IC₅₀ of ~45 nM | [3][11] |
| In Vitro Endothelial Cell Migration | TSR-derived peptides | ED₅₀ of 0.6 - 7 µM | [3] |
| In Vitro Platelet Aggregation / Cell Attachment | Bioactive peptides | Up to 200 µM | [11] |
| In Vivo Animal Models | TSP-1 mimetic | 10 mg/kg | [11] |
| Note: These are starting points. The optimal concentration is highly dependent on the specific peptide, cell type, and assay, and should always be determined empirically through a dose-response curve.[3] |
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for TSP-1 Mediated Inhibition of VEGFR2 Phosphorylation
This protocol assesses the ability of a TSP-1 peptide to inhibit the VEGF-induced phosphorylation of its receptor, VEGFR2, a key step in angiogenesis.
Methodology:
-
Cell Culture and Serum Starvation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells for 18-24 hours to reduce baseline receptor phosphorylation.[11]
-
Peptide Pretreatment: Pretreat the starved cells with various concentrations of the TSP-1 peptide (and scrambled/vehicle controls) for a specific duration (e.g., 20-30 minutes).[11]
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF (e.g., 30 ng/mL) for a short period (e.g., 5-10 minutes) to induce maximal VEGFR2 phosphorylation.[11]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH) to normalize the data.[11]
-
Analysis: Quantify band intensities using densitometry to determine the relative levels of phosphorylated VEGFR2 compared to total VEGFR2.
Protocol 2: Cell Migration (Wound Healing "Scratch") Assay
This protocol measures the effect of a TSP-1 peptide on the ability of a cell monolayer to migrate and close a "wound".
Methodology:
-
Cell Seeding: Plate cells (e.g., endothelial cells) in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a uniform "scratch" in the monolayer using a sterile 200 µL pipette tip. Gently wash with PBS to remove detached cells and debris.[12]
-
Peptide Treatment: Add fresh, low-serum culture medium containing different concentrations of the TSP-1 peptide, scrambled peptide, and vehicle control.[12]
-
Incubation and Imaging: Place the plate in a live-cell imaging system or a standard incubator. Capture images of the wound area at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).[12]
-
Analysis: Measure the area or width of the wound at each time point for all conditions. Calculate the percentage of wound closure relative to the time 0 image. Compare the migration rate between treated and control groups.[12]
Protocol 3: Receptor Binding Specificity Assay using a CD47-Null Cell Line
This protocol is designed to differentiate between CD47-dependent and CD47-independent effects of a TSP-1 peptide.
Methodology:
-
Cell Culture: Culture both the wild-type parental cell line (CD47-positive) and a derived CD47-deficient cell line (e.g., JinB8 Jurkat cells).[9]
-
Assay Setup: Perform your primary functional assay (e.g., cell adhesion, migration, or apoptosis assay) in parallel on both cell lines.
-
Treatment: Treat both cell lines with a dose-response of your TSP-1 peptide (e.g., 4N1K) and relevant controls (vehicle, scrambled peptide).
-
Data Collection: Measure the endpoint of your assay (e.g., number of adherent cells, rate of migration, percentage of apoptotic cells).
-
Analysis:
-
CD47-Dependent Effect: If the biological effect is observed in the wild-type cells but is significantly diminished or absent in the CD47-null cells, the effect is mediated by CD47.
-
CD47-Independent Effect: If the biological effect occurs with similar potency in both the wild-type and CD47-null cells, the effect is independent of the CD47 receptor.[9][10]
-
Section 5: Signaling Pathways & Workflows
Caption: Simplified TSP-1 signaling via CD36 and CD47 receptors.
Caption: Troubleshooting logic for TSP-1 peptide inactivity.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 2. Thrombospondin-1 as a Paradigm for the Development of Antiangiogenic Agents Endowed with Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD47-independent effects mediated by the TSP-derived 4N1K peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Thrombospondin-1 (1016-1021) for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Thrombospondin-1 (1016-1021) peptide (Sequence: Arg-Phe-Tyr-Val-Val-Met) for successful long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the Thrombospondin-1 (1016-1021) peptide in solution?
A1: The stability of the Thrombospondin-1 (1016-1021) peptide, like other peptides, is influenced by several factors:
-
pH: The pH of the solution can significantly impact the rate of chemical degradation pathways such as deamidation and hydrolysis. A pH range of 5-7 is generally considered optimal for the stability of many peptides.[1]
-
Temperature: Higher temperatures accelerate degradation processes. For long-term storage, it is crucial to maintain low temperatures.
-
Proteolytic Degradation: If working with biological samples or cell culture media containing proteases, the peptide can be enzymatically cleaved, leading to a loss of activity.
-
Oxidation: The presence of a Methionine (Met) residue in the sequence makes the peptide susceptible to oxidation, which can be accelerated by exposure to air and metal ions.[2]
-
Aggregation: Peptides can self-associate and form aggregates, which may lead to precipitation and loss of biological activity. This can be influenced by peptide concentration, pH, and ionic strength.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is highly recommended to aliquot stock solutions to avoid this.[1][2]
Q2: How should I reconstitute and store the lyophilized Thrombospondin-1 (1016-1021) peptide?
A2: Proper reconstitution and storage are critical for maintaining the peptide's integrity.
-
Reconstitution: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in a sterile, appropriate solvent. For cell culture experiments, sterile, nuclease-free water or a buffer like PBS is often suitable. If the peptide has poor aqueous solubility, a small amount of a sterile organic solvent like DMSO can be used to create a stock solution, which is then further diluted in the experimental buffer.[5]
-
Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[5][6]
-
Storage of Reconstituted Peptide: For reconstituted peptide solutions, it is best to prepare single-use aliquots and store them at -20°C or -80°C. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[1][5]
Q3: My peptide solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility. Here are some troubleshooting steps:
-
Sonication: Gentle sonication of the solution can help to dissolve small aggregates.
-
Adjust pH: Ensure the pH of your solvent is not close to the peptide's isoelectric point (pI), as peptides are least soluble at their pI.
-
Change Solvent: If the peptide is not soluble in your current solvent, you may need to try a different one. For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary for initial solubilization before dilution in an aqueous buffer.
-
Lower Concentration: Try dissolving the peptide at a lower concentration.
Q4: I am observing a decrease in the biological activity of the peptide in my long-term cell culture experiment. What could be the cause?
A4: A loss of biological activity over time in cell culture is likely due to peptide degradation. Consider the following:
-
Proteolytic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can degrade the peptide.
-
Chemical Instability: The peptide may be degrading due to oxidation of the Methionine residue or other chemical modifications in the complex environment of the culture medium.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in the medium.
To mitigate these issues, you can try replenishing the peptide at regular intervals during your long-term experiment or using protease-deficient serum or serum-free media if your experimental design allows.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Peptide Activity | 1. Improper storage (e.g., repeated freeze-thaw cycles). 2. Degradation in solution (proteolysis, oxidation, etc.). 3. Incorrect initial concentration. | 1. Aliquot stock solutions and store at -80°C. 2. Prepare fresh working solutions for each experiment. Consider adding protease inhibitors if compatible with your assay. 3. Verify peptide concentration using a quantitative amino acid analysis or a validated HPLC method. |
| Peptide Precipitation | 1. Peptide concentration is too high. 2. pH of the solution is near the peptide's isoelectric point (pI). 3. Aggregation over time. | 1. Prepare a more dilute stock solution. 2. Adjust the pH of the buffer. 3. Store at a lower temperature and consider adding stabilizing excipients like sugars or polyols. |
| Inconsistent Experimental Results | 1. Variability in peptide stability between batches or preparations. 2. Inconsistent handling and storage procedures. | 1. Perform quality control on each new batch of peptide (e.g., HPLC-MS to confirm purity and identity). 2. Standardize protocols for reconstitution, storage, and handling of the peptide. |
Quantitative Data on Peptide Stability
Table 1: Estimated Half-Life of a Therapeutic Peptide in Different Biological Matrices
| Matrix | Temperature | Estimated Half-Life | Reference |
| Human Plasma | 37°C | ~4.5 hours | Fictional Data for Illustration |
| Cell Culture Medium (with 10% FBS) | 37°C | ~8 hours | Fictional Data for Illustration |
| Phosphate-Buffered Saline (PBS) | 37°C | > 24 hours | Fictional Data for Illustration |
| PBS | 4°C | Several days | Fictional Data for Illustration |
Note: This data is for illustrative purposes only and the actual half-life of Thrombospondin-1 (1016-1021) will vary.
Table 2: Factors Influencing Peptide Degradation Rates
| Factor | Effect on Stability | Recommendation |
| Temperature Increase (4°C to 37°C) | Significant increase in degradation rate. | Store stock solutions at -80°C and working solutions on ice. |
| Presence of Serum (Proteases) | Increased proteolytic degradation. | Use serum-free media or replenish peptide frequently. |
| pH outside 5-7 range | Increased risk of deamidation and hydrolysis. | Maintain a buffered solution within the optimal pH range. |
| Exposure to Air (Oxygen) | Increased risk of oxidation of Methionine. | Degas buffers and consider storing under an inert gas (e.g., argon). |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the degradation of Thrombospondin-1 (1016-1021) over time under specific experimental conditions.
Methodology:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized peptide in the desired buffer (e.g., PBS, cell culture medium) to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the peptide solution into several sterile microcentrifuge tubes. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from each temperature and immediately freeze it at -80°C to halt further degradation.
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard volume of each sample onto a C18 RP-HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase to elute the peptide.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatogram from the time 0 sample.
-
Measure the area of the intact peptide peak at each subsequent time point.
-
Calculate the percentage of the remaining intact peptide by comparing the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and estimate the half-life.
-
Protocol 2: Bioassay to Determine Active Peptide Concentration
Objective: To assess the biological activity of the Thrombospondin-1 (1016-1021) peptide after storage or incubation under experimental conditions.
Methodology:
-
Prepare Peptide Samples: Prepare fresh working dilutions of a newly reconstituted peptide (control) and the peptide that has been stored or incubated under the conditions being tested.
-
Cell-Based Assay: Choose a relevant biological assay for the Thrombospondin-1 (1016-1021) peptide. As this peptide is reported to be devoid of CD47-binding activity, an assay measuring its potential CD47-independent effects, such as cell adhesion to extracellular matrix proteins, would be appropriate.
-
Perform Assay:
-
Seed cells (e.g., endothelial cells or fibroblasts) in a multi-well plate.
-
Treat the cells with a range of concentrations of both the control and the test peptide solutions.
-
Incubate for the appropriate duration for the chosen assay.
-
Measure the biological response (e.g., for a cell adhesion assay, quantify the number of adherent cells).
-
-
Data Analysis:
-
Generate dose-response curves for both the control and the test peptide.
-
Compare the EC50 (half-maximal effective concentration) values. A rightward shift in the dose-response curve and a higher EC50 for the test peptide indicate a loss of biological activity.
-
Visualizations
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batch-to-Batch Variability of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in synthetic peptides. Consistent and reliable experimental outcomes depend on understanding and mitigating these variations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic peptides?
A1: Batch-to-batch variability in synthetic peptides can arise from several factors during manufacturing and handling.[1][2] Key contributors include:
-
Purity and Impurities: Variations in the purity profile between batches are a major cause.[1][2] Common impurities consist of deletion sequences (missing amino acids), truncated sequences, and incompletely deprotected sequences that can form during synthesis.[1][2][3]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder can differ between batches due to varying levels of water and counter-ions (like TFA).[1][2][4][5] This directly impacts the accuracy of the peptide concentration in your prepared solutions.
-
Residual Reagents: Chemicals used during synthesis and purification, most notably trifluoroacetic acid (TFA), can remain in the final product and interfere with biological assays.[1][6][7][8]
-
Handling and Storage: Inconsistent storage conditions, such as temperature fluctuations and repeated freeze-thaw cycles, can lead to peptide degradation.[1][8][9][10][11]
-
Solubility Issues: Different batches may exhibit slight differences in solubility, leading to inaccurate concentrations if not fully dissolved.[1]
Q2: What are the critical quality attributes I should check for each new batch of synthetic peptide?
A2: To ensure consistency across experiments, it is crucial to verify the following quality attributes for each new peptide batch:
-
Identity: Confirmation of the correct molecular weight using Mass Spectrometry (MS).[7][8]
-
Purity: Determination of the percentage of the full-length, correct peptide sequence, typically by High-Performance Liquid Chromatography (HPLC). For most in vitro assays, a purity of >95% is recommended.[1][12][13][14]
-
Net Peptide Content (NPC): Quantification of the actual peptide amount in the lyophilized powder, often determined by Amino Acid Analysis (AAA) or Elemental Analysis.[1][2][4][15]
Q3: How can residual trifluoroacetic acid (TFA) from peptide synthesis affect my experiments?
A3: Trifluoroacetic acid (TFA) is commonly used for peptide cleavage from the synthesis resin and as a counter-ion during HPLC purification.[6][7][8] Residual TFA can impact biological assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, which may be misinterpreted as the biological effect of the peptide.[1][6] Cytotoxic effects have been observed at concentrations as low as 0.1 mM in some cell lines.[1]
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer, potentially affecting enzyme activity and protein stability.[1][6]
-
Alteration of Peptide Properties: TFA can bind to peptides and alter their conformation, solubility, and aggregation characteristics.[1][6]
-
Assay Interference: TFA is a known ion-suppressing agent in mass spectrometry, which can reduce the signal of your analyte.[1]
Q4: What is the difference between peptide purity and net peptide content?
A4: Peptide purity and net peptide content are two distinct but equally important parameters:
-
Peptide Purity, typically determined by HPLC, refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion or truncated sequences).[4]
-
Net Peptide Content (NPC) is the percentage of the peptide material by weight in the lyophilized powder.[4] The remaining mass consists of non-peptide components like water and counter-ions.[4] The NPC generally ranges from 60-90%.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with different peptide batches.
-
Possible Cause 1: Variation in Net Peptide Content (NPC).
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) for each batch to compare the NPC.
-
If the NPC differs significantly, adjust the amount of lyophilized powder used to prepare your stock solutions to ensure the final concentration of the active peptide is consistent.
-
If the NPC is not provided, consider having it determined by Amino Acid Analysis.
-
-
-
Possible Cause 2: Presence of Cytotoxic Impurities or High TFA Content.
-
Troubleshooting Steps:
-
Run a toxicity control experiment with the TFA salt at concentrations equivalent to those in your peptide stock solution.
-
If toxicity is observed, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[6][10]
-
Ensure the peptide purity is adequate for your application (>95% is recommended for most cell-based assays).[13][14]
-
-
Data Presentation: Impact of NPC and Purity on Effective Concentration
| Parameter | Batch A | Batch B |
| Purity (HPLC) | 98.2% | 98.5% |
| Net Peptide Content (AAA) | 85% | 65% |
| Gross Weight for 1mM Stock | 1.18 mg | 1.54 mg |
| Observed Bioactivity | Expected | Significantly Lower |
In this example, although both batches have high purity, the lower NPC of Batch B means that weighing out the same gross amount results in a lower effective peptide concentration, leading to reduced bioactivity.
Issue 2: A new batch of peptide shows poor solubility compared to previous batches.
-
Possible Cause 1: Differences in Lyophilization and Residual Water Content.
-
Troubleshooting Steps:
-
Before dissolving the entire sample, test the solubility of a small aliquot.
-
Refer to the peptide's amino acid composition to guide solvent choice. Hydrophobic peptides may require the addition of organic solvents like DMSO or acetonitrile.
-
Adjust the pH of the solvent. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.
-
-
-
Possible Cause 2: Peptide Aggregation.
-
Troubleshooting Steps:
-
Use disaggregating agents in your solvent, such as guanidinium chloride or urea, for initial solubilization, followed by dilution into your assay buffer.
-
Sonication can help to break up aggregates.
-
-
Issue 3: Unexpected peaks appear in the HPLC analysis of a new peptide batch.
-
Possible Cause 1: Peptide-Related Impurities.
-
Troubleshooting Steps:
-
Couple the HPLC system to a mass spectrometer (LC-MS) to identify the molecular weights of the unexpected peaks.
-
Compare the masses to potential modifications such as oxidation (+16 Da for Met or Trp), deamidation (+1 Da for Asn or Gln), or the presence of deletion sequences.
-
-
-
Possible Cause 2: System Contamination.
Data Presentation: Common Peptide Modifications and Mass Shifts
| Modification | Mass Change (Da) | Common Amino Acids Affected |
| Oxidation | +16 | Methionine (M), Tryptophan (W) |
| Deamidation | +1 | Asparagine (N), Glutamine (Q) |
| Acetylation | +42 | N-terminus, Lysine (K) |
| Trifluoroacetylation | +96 | N-terminus, Lysine (K) |
Experimental Protocols
Protocol 1: Identity and Purity Analysis by RP-HPLC-MS
-
Objective: To confirm the molecular weight and determine the purity of a peptide batch.
-
Materials:
-
Procedure:
-
Prepare a 1 mg/mL solution of the peptide in Mobile Phase A.
-
Set up the LC-MS system with the C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the peptide solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.[2]
-
Monitor the eluent by UV detection at 214 nm and by mass spectrometry in positive ion mode.
-
Analyze the data to confirm the monoisotopic mass of the main peak and calculate the purity based on the relative peak areas in the chromatogram.
-
Protocol 2: Quantification of Net Peptide Content (NPC) by Amino Acid Analysis (AAA)
-
Objective: To determine the absolute peptide content in a lyophilized powder.
-
Procedure:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Derivatize the amino acids to make them detectable (e.g., using phenylisothiocyanate).
-
Separate and quantify the derivatized amino acids using UPLC or another chromatographic method, comparing them to a known standard.[2]
-
Calculate the NPC by comparing the measured quantity of each amino acid to the total weight of the initial sample.[2]
-
Protocol 3: MALDI-TOF Mass Spectrometry for Peptide Identity Confirmation
-
Objective: To quickly confirm the molecular weight of a peptide.
-
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).
-
Peptide sample.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA in water.
-
Prepare a saturated solution of the CHCA matrix in 50% acetonitrile/0.1% TFA.
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.[17]
-
Load the target plate into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight to the theoretical molecular weight of the peptide.
-
Mandatory Visualizations
Caption: A decision tree for troubleshooting inconsistent assay results.
Caption: Key sources of batch-to-batch variability in synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. genscript.com [genscript.com]
- 9. mdpi.com [mdpi.com]
- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. genscript.com [genscript.com]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Thrombospondin-1 (1016-1021) not inhibiting tube formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with Thrombospondin-1 (TSP-1) and its derivatives in angiogenesis assays.
Troubleshooting Guide
Issue: Thrombospondin-1 (1016-1021) Peptide Fails to Inhibit Endothelial Tube Formation
If you are observing that the TSP-1 peptide corresponding to the amino acid sequence 1016-1021 does not inhibit tube formation in your in vitro angiogenesis assay, several factors could be at play. This guide will walk you through a systematic troubleshooting process.
1. Confirm Peptide Identity and Activity:
-
Key Question: Is the peptide you are using the correct one and is it active?
-
Troubleshooting Steps:
-
Sequence Verification: The anti-angiogenic activity of TSP-1 is primarily mediated by its Type 1 Repeats (TSRs) and the C-terminal domain. The specific sequence 1016-1021 is part of the C-terminal domain. It is crucial to confirm that this specific short peptide is expected to have anti-angiogenic properties. Some truncated peptides of TSP-1 may lack the necessary binding motifs for anti-angiogenic receptors. For instance, the TSP-1 peptide (1016-1021) has been described as being devoid of CD47-binding activity, a key receptor for TSP-1's anti-angiogenic signaling.[1]
-
Positive Control: Include full-length TSP-1 or a well-characterized anti-angiogenic TSP-1 peptide mimetic (e.g., those mimicking the TSR domains) as a positive control in your experiments.[2][3][4] This will help determine if the assay itself is responsive to anti-angiogenic stimuli.
-
Peptide Quality: Ensure the peptide was sourced from a reputable supplier and has been stored correctly to maintain its stability and activity.
-
2. Evaluate Experimental Conditions:
-
Key Question: Are the assay conditions optimized for observing inhibition of tube formation?
-
Troubleshooting Steps:
-
Cell Type and Passage Number: The response to TSP-1 can be cell-type specific. Endothelial cells from different origins (e.g., HUVECs, HMVECs) may exhibit varying sensitivity. Additionally, primary cells at high passage numbers can lose their physiological responsiveness.[5]
-
Serum Concentration: High concentrations of serum in the culture medium can contain pro-angiogenic factors that may overwhelm the inhibitory effect of the peptide. It is recommended to perform tube formation assays in serum-free or low-serum media.[5]
-
Matrigel/Basement Membrane Extract (BME) Concentration: The concentration of the BME should be optimal for tube formation. If the concentration is too high, it might mask the inhibitory effects.[6][7]
-
Cell Seeding Density: An inappropriate cell density can lead to either sparse networks or confluent monolayers, making it difficult to assess tube formation. Optimize the cell number for your specific cell type.[5][8]
-
3. Re-examine the Mechanism of Action:
-
Key Question: Does the 1016-1021 peptide target the relevant anti-angiogenic pathway?
-
Troubleshooting Steps:
-
Receptor Interaction: TSP-1's anti-angiogenic effects are largely mediated through its interaction with the CD36 and CD47 receptors on endothelial cells.[9][10][11] The C-terminal domain of TSP-1 is known to bind to CD47, leading to the suppression of nitric oxide (NO) signaling.[10][12][13] If the 1016-1021 peptide does not bind to CD47, it would not be expected to inhibit angiogenesis through this critical pathway.
-
Signaling Pathway Analysis: Consider if your experimental system is conducive to the known TSP-1 signaling pathways. For example, the inhibitory effects of TSP-1 are more potent in the presence of NO.[9]
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the lack of tube formation inhibition by the TSP-1 (1016-1021) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of TSP-1's anti-angiogenic activity?
A1: TSP-1 inhibits angiogenesis through several mechanisms:
-
Direct effects on endothelial cells: It induces apoptosis, inhibits proliferation, and migration of endothelial cells.[9][14]
-
Receptor-mediated signaling: TSP-1 interacts with cell surface receptors, primarily CD36 and CD47.[9][10][11]
-
Indirect effects: TSP-1 can sequester pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF-2), reducing their bioavailability.[9][10][14]
Q2: Which domains of TSP-1 are responsible for its anti-angiogenic effects?
A2: The anti-angiogenic activity of TSP-1 is primarily attributed to its Type 1 Repeats (TSRs) and its C-terminal domain .[13][18] Peptides derived from these regions have been shown to possess anti-angiogenic properties.[3][4][19]
Q3: Why might a short peptide from TSP-1 not show the same activity as the full-length protein?
A3: The activity of a peptide fragment depends on whether it retains the correct conformation to bind to its target receptor. Short peptides may lack the necessary three-dimensional structure for high-affinity binding. Furthermore, the full-length TSP-1 protein has multiple domains that can act synergistically to inhibit angiogenesis, an effect that may be lost with an isolated peptide.[10]
Q4: Are there any situations where TSP-1 or its fragments can be pro-angiogenic?
A4: While predominantly anti-angiogenic, some studies have reported pro-angiogenic effects of TSP-1, particularly at low concentrations or through its N-terminal domain.[9][10] The overall effect can be context-dependent, influenced by the specific cellular environment and the presence of other growth factors.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 2 x 10⁴ cells/well | [20] |
| Matrigel/BME Volume (96-well plate) | 50 - 100 µL | [6][20] |
| Incubation Time for Tube Formation | 4 - 18 hours | [20] |
| Effective Concentration of TSP-1 Mimetics | Nanomolar range | [19] |
Key Experimental Protocol
In Vitro Endothelial Cell Tube Formation Assay
This protocol outlines the key steps for assessing the effect of TSP-1 peptides on the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs, HMVECs)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plate
-
Serum-free or low-serum endothelial cell growth medium
-
TSP-1 (1016-1021) peptide and control peptides (positive and negative)
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Cell Preparation:
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10⁵ cells/mL.
-
-
Treatment and Seeding:
-
Prepare different concentrations of your TSP-1 (1016-1021) peptide, a positive control (e.g., full-length TSP-1 or a known anti-angiogenic peptide), and a negative control (e.g., vehicle or a scrambled peptide) in the cell suspension.
-
Add 100 µL of the cell suspension (containing 2-4 x 10⁴ cells) to each BME-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize the formation of tube-like structures using a phase-contrast microscope at various time points.
-
Capture images for quantitative analysis.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software like ImageJ with an angiogenesis analyzer plugin.
-
Signaling Pathway Diagram
Caption: A diagram of the primary anti-angiogenic signaling pathways of Thrombospondin-1 in endothelial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapies using anti-angiogenic peptide mimetics of thrombospondin-1 | Semantic Scholar [semanticscholar.org]
- 5. ibidi.com [ibidi.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thrombospondins function as regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombospondin-based Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Context Dependent Role of the CD36 - Thrombospondin - Histidine-Rich Glycoprotein Axis in Tumor Angiogenesis and Growth | PLOS One [journals.plos.org]
- 17. in.nau.edu [in.nau.edu]
- 18. ahajournals.org [ahajournals.org]
- 19. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Thrombospondin-1 (1016-1021) Peptide vs. Full-Length Thrombospondin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the full-length Thrombospondin-1 (TSP-1) protein and the synthetic peptide fragment TSP-1 (1016-1021). This objective analysis, supported by experimental data and methodologies, aims to inform research and development decisions in fields such as angiogenesis, cell migration, and signal transduction.
Introduction
Thrombospondin-1 is a large, homotrimeric matricellular glycoprotein that plays a complex and often context-dependent role in tissue homeostasis and disease. Its multifaceted nature stems from a modular structure containing multiple domains that interact with a wide array of cell surface receptors, including CD36, CD47, and various integrins. These interactions trigger diverse signaling cascades that regulate critical cellular processes such as proliferation, apoptosis, adhesion, and migration.
The TSP-1 (1016-1021) peptide, with the amino acid sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM), is a small fragment derived from the C-terminal region of the full-length protein. A crucial distinction of this peptide is its lack of binding to the CD47 receptor, an interaction that mediates many of the well-characterized anti-angiogenic and pro-apoptotic effects of full-length TSP-1. This guide will delve into the known activities of both the full-length protein and the 1016-1021 peptide, highlighting their differential effects and the experimental basis for these observations.
Data Presentation: Quantitative Comparison of Activities
Direct comparative quantitative data for the TSP-1 (1016-1021) peptide alongside full-length TSP-1 is limited in publicly available literature. This is primarily because the 1016-1021 peptide is often utilized as a negative control in studies focusing on CD47-mediated effects, given its inability to bind this receptor. However, by compiling data on the activities of full-length TSP-1 and noting the absence of corresponding activity for the CD47-binding deficient peptide, we can infer their functional differences.
| Parameter | Full-Length TSP-1 | Thrombospondin-1 (1016-1021) Peptide | Reference(s) |
| Receptor Specificity | CD36, CD47, Integrins (αvβ3, α3β1, etc.), LRP1/Calreticulin, and others. | Lacks CD47 binding activity. Other potential binding partners are not well-characterized. | [1][2][3] |
| Anti-Angiogenic Activity (Endothelial Tube Formation) | Potent inhibitor. | No significant inhibitory activity is expected due to the lack of CD47 binding. | [4] |
| Inhibition of Endothelial Cell Migration | Potent inhibitor, mediated by both CD36 and CD47. | No significant inhibitory activity is expected via the CD47 pathway. | [5][6] |
| Induction of Apoptosis in Endothelial Cells | Induces apoptosis, primarily through CD36 and CD47 signaling. | Not expected to induce apoptosis via the CD47 pathway. | [4] |
| Inhibition of Nitric Oxide (NO)/cGMP Signaling | Potent inhibitor via CD47 interaction. | Does not inhibit NO/cGMP signaling. | [7][8] |
Key Functional Differences and Signaling Pathways
The primary functional divergence between full-length TSP-1 and the 1016-1021 peptide lies in their interaction with the CD47 receptor. This difference has profound implications for their respective biological activities.
Full-Length Thrombospondin-1
Full-length TSP-1 is a potent modulator of the tumor microenvironment and vascular biology, largely due to its ability to engage multiple receptors simultaneously.
-
Anti-Angiogenic and Pro-Apoptotic Effects: A significant portion of TSP-1's anti-angiogenic activity is mediated through its Type 1 Repeats (TSRs) binding to the CD36 receptor on microvascular endothelial cells. This interaction can induce apoptosis and inhibit endothelial cell migration.[9][10] Additionally, the C-terminal domain of TSP-1 binds to CD47, leading to the inhibition of nitric oxide (NO)-stimulated signaling pathways that are crucial for endothelial cell survival and proliferation.[7][8]
-
Cell Adhesion and Migration: The various domains of TSP-1 can mediate both cell adhesion and de-adhesion, influencing cell migration in a context-dependent manner. For instance, the N-terminal domain can interact with integrins and calreticulin/LRP1 to modulate focal adhesions.[11][12]
-
Activation of Latent TGF-β: Full-length TSP-1 can activate latent transforming growth factor-beta (TGF-β), a pleiotropic cytokine involved in a wide range of cellular processes, including fibrosis and immune regulation.[11]
Thrombospondin-1 (1016-1021) Peptide
The biological activity of the TSP-1 (1016-1021) peptide is less well-defined. Its primary characteristic reported in the literature is its inability to bind to CD47.[1][2][3] This makes it a useful tool for dissecting CD47-independent functions of the C-terminal region of TSP-1.
-
Lack of CD47-Mediated Signaling: The 1016-1021 peptide does not engage the CD47 receptor and therefore does not inhibit the NO/cGMP signaling pathway.[1][2][3] This implies that it will not replicate the anti-angiogenic and pro-apoptotic effects of full-length TSP-1 that are dependent on this interaction.
-
Potential for Other Interactions: While devoid of CD47 binding, it is theoretically possible that this peptide could interact with other, as-yet-unidentified cell surface molecules or extracellular matrix components. However, there is currently a lack of published data to support any significant biological activity of this specific peptide in isolation. It is important to note that a slightly longer peptide, TSP-1 (1016-1023), with the sequence RFYVVMWK, is reported to be a CD47 agonist, highlighting the critical role of the C-terminal lysine and tryptophan residues for this interaction.[1][2]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of full-length TSP-1 vs. the 1016-1021 peptide.
Experimental Workflow: In Vitro Angiogenesis Assay
Caption: Workflow for in vitro angiogenesis (tube formation) assay.
Logical Relationship: Receptor Binding and Activity
Caption: Logical flow from receptor binding to biological activity.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial cell growth medium
-
Serum-free basal medium
-
Full-length human TSP-1
-
TSP-1 (1016-1021) peptide
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[13][14][15]
-
Cell Preparation: Culture HUVECs to sub-confluency. Prior to the assay, serum-starve the cells for 2-4 hours in basal medium. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare treatment conditions in basal medium:
-
Vehicle control (basal medium alone)
-
Full-length TSP-1 (e.g., 1-10 µg/mL)
-
TSP-1 (1016-1021) peptide (e.g., 1-10 µg/mL)
-
-
Seeding: Add 100 µL of the cell suspension to each coated well. Then, add 100 µL of the respective treatment solutions.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Quantification: After incubation, visualize the formation of capillary-like networks using a phase-contrast microscope. Capture images of multiple fields per well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[13][14][15]
Boyden Chamber Cell Migration Assay
This assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium and serum-free basal medium
-
Chemoattractant (e.g., VEGF or FBS)
-
Full-length human TSP-1
-
TSP-1 (1016-1021) peptide
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Chamber Setup: Place the polycarbonate membrane inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: To the lower chamber, add 600 µL of basal medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Preparation: Serum-starve HUVECs for 2-4 hours. Harvest and resuspend the cells in serum-free basal medium at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Aliquot the cell suspension and add the following treatments:
-
Vehicle control
-
Full-length TSP-1 (e.g., 1-10 µg/mL)
-
TSP-1 (1016-1021) peptide (e.g., 1-10 µg/mL)
-
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[16][17][18]
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the membranes to remove excess stain. Count the number of migrated cells in several random high-power fields under a microscope.[16][17][18]
Conclusion
The comparison between full-length Thrombospondin-1 and the TSP-1 (1016-1021) peptide underscores the importance of specific protein domains in mediating distinct biological functions. Full-length TSP-1 is a potent, pleiotropic signaling molecule with well-established anti-angiogenic and migratory-modulating activities, largely dependent on its interactions with CD36 and CD47. In stark contrast, the TSP-1 (1016-1021) peptide, by virtue of its inability to bind CD47, is not expected to recapitulate the key anti-angiogenic and pro-apoptotic signaling events mediated by this receptor. This makes the 1016-1021 peptide a valuable research tool for isolating and studying non-CD47-mediated effects of the C-terminal domain of TSP-1, or as a negative control in experiments investigating CD47 signaling. Researchers and drug development professionals should carefully consider these fundamental differences when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombospondin-1 inhibits angiogenesis and promotes follicular atresia in a novel in vitro angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by beta1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Context Dependent Role of the CD36 - Thrombospondin - Histidine-Rich Glycoprotein Axis in Tumor Angiogenesis and Growth | PLOS One [journals.plos.org]
- 11. Thrombospondin 1 and Its Diverse Roles as a Regulator of Extracellular Matrix in Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structures of the Thrombospondin-1 N-Terminal Domain and Its Complex with a Synthetic Pentameric Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]
A Comparative Analysis of Human vs. Mouse Thrombospondin-1 (1016-1021) Peptide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Thrombospondin-1 (THBS1) peptide fragment encompassing amino acids 1016-1021, with a focus on the human and mouse orthologs. Due to a lack of direct comparative studies in the public domain, this document emphasizes sequence conservation and provides a framework of experimental protocols to facilitate independent efficacy analysis.
Sequence Conservation: Human vs. Mouse THBS1 (1016-1021)
An alignment of the full-length protein sequences of human (Homo sapiens) and mouse (Mus musculus) Thrombospondin-1 reveals a high degree of conservation in the 1016-1021 region.
Table 1: Amino Acid Sequence Alignment of Human and Mouse THBS1 (1016-1021)
| Species | Amino Acid Sequence (1016-1021) |
| Human | R F Y V V M |
| Mouse | R F Y V V M |
As illustrated in the table, the six-amino-acid sequence, Arginine-Phenylalanine-Tyrosine-Valine-Valine-Methionine (RFYVVM), is 100% identical between humans and mice. This absolute conservation strongly suggests a conserved biological function for this peptide in both species.
Efficacy and Biological Activity: An Overview
It is crucial to distinguish the 1016-1021 peptide from the more extensively studied 1016-1023 (RFYVVMWK) peptide. The latter contains a tryptophan and a lysine residue, which are critical for its well-documented binding to the CD47 receptor. The truncated 1016-1021 peptide (RFYVVM) is reported to be devoid of CD47-binding activity . This indicates that its biological effects, if any, are mediated through a different, yet to be fully elucidated, signaling pathway.
Proposed Signaling Pathway for THBS1 (1016-1021)
Given the absence of defined signaling pathways for the RFYVVM peptide, a hypothetical pathway can be postulated for investigation. This peptide may interact with other cell surface receptors or extracellular matrix components to initiate intracellular signaling cascades.
A Comparative Guide to Anti-Angiogenic Peptides: Thrombospondin-1 (1016-1021) and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer and retinopathies. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. This guide provides an objective comparison of the anti-angiogenic peptide derived from Thrombospondin-1 (TSP-1), specifically the 1016-1021 sequence, with other well-established anti-angiogenic peptides: Endostatin, Angiostatin, and Tumstatin. This comparison is based on their mechanisms of action, signaling pathways, and available experimental data on their efficacy.
At a Glance: Key Anti-Angiogenic Peptides
| Peptide | Parent Protein | Primary Target(s) | Key Anti-Angiogenic Effects |
| Thrombospondin-1 (1016-1021) & Mimetics | Thrombospondin-1 | CD47, CD36 | Induces endothelial cell apoptosis, inhibits proliferation and migration.[1][2] |
| Endostatin | Collagen XVIII | Integrins (α5β1, αvβ3), VEGFRs | Inhibits endothelial cell migration and proliferation, induces apoptosis.[3][4] |
| Angiostatin | Plasminogen | ATP synthase, Integrins | Inhibits endothelial cell proliferation and migration.[2][5] |
| Tumstatin | Collagen IV (α3 chain) | αvβ3 Integrin | Inhibits endothelial cell proliferation, induces apoptosis.[6][7] |
Quantitative Comparison of Anti-Angiogenic Activity
Direct comparative studies of Thrombospondin-1 (1016-1021) against Endostatin, Angiostatin, and Tumstatin in the same experimental settings are limited. The following tables summarize available quantitative data from various studies to provide a relative sense of their potency. It is crucial to note that variations in experimental conditions (cell lines, peptide concentrations, assay duration) can significantly influence the results, and therefore, direct cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Inhibition of Endothelial Cell Functions
| Peptide | Assay | Cell Type | Concentration/IC50 | Observed Effect | Reference(s) |
| TSP-1 Mimetic (ABT-510) | Proliferation | Human Microvascular Endothelial Cells (HMVEC) | Not specified | Induces apoptosis | [8] |
| Migration | HMVEC | Nanomolar range | 30-fold less active than ABT-526 | [8] | |
| Tube Formation | HMVEC | Nanomolar range | 20-fold more active than ABT-526 | [8] | |
| Human Endostatin | Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | No significant effect | - | [3][4] |
| Migration | HUVEC | Not specified | Prevents endothelial cell migration | [3][4] | |
| Human Tumstatin | Proliferation | HUVEC | Not specified | Inhibits endothelial cell proliferation | [3][4] |
| Migration | HUVEC | No effect | - | [3][4] |
Table 2: In Vivo Inhibition of Angiogenesis and Tumor Growth
| Peptide | Animal Model | Assay | Dosage/Administration | Observed Effect | Reference(s) |
| TSP-1 Mimetic (ABT-510) | Mouse Lewis Lung Carcinoma | Tumor Growth | Not specified | Inhibited tumor growth | [8] |
| Mouse Matrigel Plug | Neovascularization | Not specified | Blocked neovascularization | [8] | |
| Endostatin | Mouse Matrigel Plug | VEGF-induced Neovascularization | Not specified | Significantly inhibited neovascularization | [7] |
| Tumstatin | Mouse Matrigel Plug | VEGF-induced Neovascularization | Not specified | Significantly inhibited neovascularization | [7] |
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of these peptides are mediated by distinct signaling pathways, which are initiated by their interaction with specific receptors on the surface of endothelial cells.
Thrombospondin-1 (TSP-1) Derived Peptides
Peptides from TSP-1's type 1 repeats, including the region of 1016-1021, primarily exert their anti-angiogenic effects through the CD36 and CD47 receptors.
-
CD36 Signaling: Binding to CD36 on microvascular endothelial cells triggers a signaling cascade that inhibits VEGF receptor-2 (VEGFR2) signaling by recruiting the tyrosine phosphatase SHP-1 to the VEGFR2 complex.[9] This leads to the inhibition of endothelial cell migration and tube formation and induces apoptosis.[9]
-
CD47 Signaling: Interaction with CD47 disrupts the association between CD47 and VEGFR2, leading to the inhibition of VEGFR2 phosphorylation and downstream signaling, independent of VEGF binding.[2]
Thrombospondin-1 Peptide Signaling Pathways
Endostatin
Endostatin, a fragment of collagen XVIII, interacts with several cell surface receptors, most notably integrins α5β1 and αvβ3.[3][4][10] Binding to α5β1 integrin leads to the inhibition of the FAK/c-Raf/MEK1/2/ERK1 MAP kinase pathway, which is crucial for endothelial cell migration.[1][11]
Endostatin Signaling Pathway
Angiostatin
Angiostatin, derived from plasminogen, has a unique mechanism of action that involves binding to the alpha/beta subunits of ATP synthase on the surface of endothelial cells.[2][5] This interaction inhibits the enzyme's activity, leading to a decrease in extracellular ATP production and subsequent inhibition of endothelial cell proliferation and migration.[2]
Angiostatin Signaling Pathway
Tumstatin
Tumstatin, a fragment of the α3 chain of type IV collagen, exerts its anti-angiogenic effects by binding to the αvβ3 integrin on endothelial cells.[6][7] This interaction inhibits the FAK/PI3K/Akt/mTOR signaling pathway, leading to an inhibition of cap-dependent protein synthesis and ultimately inducing apoptosis in proliferating endothelial cells.[1][11]
Tumstatin Signaling Pathway
Experimental Protocols
The assessment of anti-angiogenic peptides relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for evaluating the anti-angiogenic potential of a peptide involves a series of in vitro assays to assess its effects on endothelial cell function, followed by in vivo studies to confirm its efficacy in a physiological context.
General Experimental Workflow
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of the peptide on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
96-well plates
-
Test peptide and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of the test peptide or control.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of the peptide on the migration of endothelial cells.
Materials:
-
HUVECs
-
6-well plates
-
EGM-2
-
200 µL pipette tip
-
Test peptide and controls
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh low-serum medium containing the test peptide or control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points and calculate the rate of wound closure.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of the peptide to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
EGM-2
-
Test peptide and controls
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM-2 containing the test peptide or control.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube network using an inverted microscope.
-
Quantify the total tube length, number of junctions, and number of meshes.
In Vivo Matrigel Plug Assay
Objective: To assess the effect of the peptide on angiogenesis in a living organism.
Materials:
-
Matrigel
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
Test peptide and controls
-
Mice (e.g., C57BL/6 or nude mice)
-
Syringes and needles
Procedure:
-
Mix ice-cold liquid Matrigel with a pro-angiogenic factor and the test peptide or control.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice.
-
The Matrigel will solidify into a "plug" at body temperature.
-
After 7-14 days, excise the Matrigel plugs.
-
Analyze the plugs for blood vessel infiltration by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemistry using an endothelial cell marker (e.g., CD31).
Conclusion
Thrombospondin-1 derived peptides, along with Endostatin, Angiostatin, and Tumstatin, represent a promising class of anti-angiogenic agents. While they all inhibit key processes in angiogenesis, their distinct mechanisms of action, mediated by different cell surface receptors and intracellular signaling pathways, offer a range of therapeutic possibilities. The choice of a particular peptide for drug development will depend on the specific pathological context and desired therapeutic outcome. Further head-to-head comparative studies are warranted to more definitively establish the relative potency and potential synergistic effects of these anti-angiogenic peptides.
References
- 1. Thrombospondin-1 is a multifaceted player in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human tumstatin and human endostatin exhibit distinct antiangiogenic activities mediated by αvβ3 and α5β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human tumstatin and human endostatin exhibit distinct antiangiogenic activities mediated by alpha v beta 3 and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Physiological levels of tumstatin, a fragment of collagen IV α3 chain, are generated by MMP-9 proteolysis and suppress angiogenesis via αVβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin-1 proteomimetic polymers exhibit anti-angiogenic activity in a neovascular age-related macular degeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of Thrombospondin-1 (1016-1021) Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding specificity of the Thrombospondin-1 (1016-1021) peptide. It is designed to offer an objective comparison between this peptide, its known CD47-agonist counterpart, and a negative control, supported by detailed experimental protocols and data presentation.
The Thrombospondin-1 (TSP-1) (1016-1021) peptide, with the amino acid sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM)[1][2], is a truncated fragment of the full-length TSP-1 protein. Literature suggests that this peptide is devoid of CD47-binding activity[3][4][5]. To experimentally verify this specificity, a direct comparison with a known CD47-binding peptide and a scrambled control is essential. This guide outlines the necessary peptides, experimental setups, and expected outcomes to rigorously assess the specificity of the TSP-1 (1016-1021) peptide.
Peptide Comparison
For a robust validation of specificity, three key peptides are required: the peptide of interest, a positive control, and a negative control.
| Peptide Name | Sequence | Expected CD47 Binding |
| Thrombospondin-1 (1016-1021) | RFYVVM | None |
| Thrombospondin-1 (1016-1023) / 4N1K | RFYVVMWK | Yes |
| Scrambled Peptide Control | (e.g., VKMFYVRW) | None |
The Thrombospondin-1 (1016-1023) peptide, also known as 4N1K, contains the additional Trp-Lys sequence and is a well-established CD47 agonist[6][7][8]. A scrambled peptide, with the same amino acid composition as the active peptide but in a randomized sequence, serves as an ideal negative control to account for non-specific effects.
Experimental Validation Workflow
A multi-faceted approach employing biophysical and cell-based assays is recommended to validate the binding specificity of the TSP-1 (1016-1021) peptide.
References
- 1. abcepta.com [abcepta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]
- 8. Thrombospondin-1 (1016-1023) (human, bovine, mouse) | 149234-04-8 | MOLNOVA [molnova.com]
Navigating Thrombospondin-1 Peptide Activity in Murine Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the human Thrombospondin-1 (TSP-1) derived peptide (1016-1021) and its longer, active counterpart (1016-1023) in murine cells. This guide clarifies the functional differences between these peptides, provides detailed experimental protocols for their evaluation, and outlines the known signaling pathways, underscoring the importance of selecting the appropriate peptide for investigating the TSP-1/CD47 axis in preclinical research.
A high degree of sequence homology in the functional domains of Thrombospondin-1 between humans and mice suggests a strong potential for cross-reactivity of human-derived peptides in murine systems. However, subtle variations in peptide length can dramatically alter biological activity. This guide focuses on two closely related peptides from the C-terminal region of human TSP-1 to highlight these critical differences.
Peptide Comparison: Unveiling a Functional Dichotomy
The primary distinction between the human TSP-1 (1016-1021) and (1016-1023) peptides lies in their ability to bind and activate the murine CD47 receptor. The hexapeptide (1016-1021) is widely reported to be devoid of CD47-binding activity, rendering it biologically inactive in assays measuring CD47-mediated signaling. In contrast, the octapeptide (1016-1023), which contains the critical C-terminal Trp-Lys, is a potent agonist of the CD47 receptor.
This functional difference makes the 1016-1021 peptide an ideal negative control for experiments investigating the effects of the 1016-1023 peptide, ensuring that any observed cellular responses are specifically due to CD47 engagement.
| Feature | hTSP-1 (1016-1021) | hTSP-1 (1016-1023) | Murine TSP-1 (homologous region) |
| Sequence | Arg-Phe-Tyr-Val-Val-Met (RFYVVM) | Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK) | High sequence identity |
| Common Name | - | 4N1K | - |
| Murine CD47 Binding | No | Yes | Yes (with full peptide) |
| Biological Activity | Inactive / Negative Control | Agonist of CD47 | Agonistic |
| Primary Use | Negative control for CD47-mediated signaling studies | Mimicking TSP-1 induced CD47 signaling | Endogenous ligand |
Experimental Protocols
To discern the differential effects of these peptides on murine cells, several in vitro assays can be employed. Below are detailed protocols for a cell adhesion and an apoptosis assay.
Murine Cell Adhesion Assay
This assay quantifies the ability of the TSP-1 peptides to promote the adhesion of murine cells expressing CD47.
Materials:
-
96-well, flat-bottom microplates
-
Human TSP-1 (1016-1021) peptide (RFYVVM)
-
Human TSP-1 (1016-1023) peptide (RFYVVMWK)
-
Scrambled control peptide (optional)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Murine cell line expressing CD47 (e.g., B16-F10 melanoma, EL4 lymphoma)
-
Serum-free culture medium (e.g., DMEM or RPMI-1640)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of peptide solutions (10 µg/mL in PBS) overnight at 4°C. Include wells coated with BSA as a negative control.
-
Blocking: Wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Seeding: Wash the wells three times with PBS. Resuspend the murine cells in serum-free medium to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 10 minutes at room temperature.
-
Quantification: Wash the wells extensively with water and allow them to air dry. Solubilize the stain by adding 100 µL of Sorensen's buffer to each well. Measure the absorbance at 570 nm using a microplate reader.
Murine Endothelial Cell Apoptosis Assay
This protocol assesses the ability of the TSP-1 peptides to induce programmed cell death in murine endothelial cells.
Materials:
-
Murine endothelial cells (e.g., bEnd.3)
-
Human TSP-1 (1016-1021) peptide (RFYVVM)
-
Human TSP-1 (1016-1023) peptide (RFYVVMWK)
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture murine endothelial cells in appropriate medium until they reach 70-80% confluency. Treat the cells with the TSP-1 peptides (e.g., 10-50 µM) or staurosporine (1 µM) for 6-24 hours. Include an untreated control.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
The biological activity of the TSP-1 (1016-1023) peptide in murine cells is primarily mediated through its interaction with the CD47 receptor. This interaction can trigger a cascade of intracellular events. In contrast, the 1016-1021 peptide does not initiate this signaling pathway due to its inability to bind CD47.
CD47 Signaling Pathway Activated by hTSP-1 (1016-1023)
Binding of the RFYVVMWK peptide to murine CD47 can lead to the inhibition of nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling and can also modulate the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This can result in various cellular responses, including apoptosis and inhibition of angiogenesis.
Caption: Signaling of hTSP-1 peptides via murine CD47.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the effects of the active and inactive TSP-1 peptides in a murine cell-based assay.
References
A Comparative Guide to CD47 Agonist Peptides and Other CD47-Targeting Agents
This guide provides an objective comparison of agents targeting the Cluster of Differentiation 47 (CD47) receptor, with a particular focus on the Thrombospondin-1 (TSP-1) derived peptide encompassing the 1016-1021 sequence and its analogues, alongside other classes of CD47 agonists. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of performance based on available experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to CD47 and its Agonists
Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells. It plays a crucial role in several cellular processes, including proliferation, migration, phagocytosis, and apoptosis, by interacting with its ligands, such as thrombospondin-1 (TSP-1) and signal regulatory protein α (SIRPα).[1][2] The interaction of CD47 with SIRPα on macrophages initiates a "don't eat me" signal, which prevents the phagocytosis of healthy cells.[1][3] Many cancer cells overexpress CD47 to evade immune clearance, making it an attractive therapeutic target.[1][3]
CD47 agonists are molecules that bind to and activate the CD47 receptor. One of the endogenous ligands for CD47 is Thrombospondin-1 (TSP-1).[1] The peptide sequence KRFYVVMWKK, derived from the C-terminal domain of TSP-1, has been identified as a key binding motif to CD47 and is often referred to as 4N1K.[4][5] This peptide and its analogues have been investigated for their ability to induce apoptosis in cancer cells.[6][7] However, a critical consideration in the study of these peptides is the evidence of significant CD47-independent effects.[1][8][9]
Comparison of CD47-Targeting Agents
The landscape of CD47-targeting agents is diverse, encompassing peptides derived from its natural ligand, monoclonal antibodies, and small molecules. Each class presents a unique profile of specificity, mechanism of action, and potential therapeutic liabilities.
Thrombospondin-1 Derived Peptides: 4N1K and its Analogues
The 4N1K peptide, corresponding to a sequence within the C-terminal globular domain of TSP-1, was initially identified as a CD47 agonist that could induce apoptosis in various cancer cell lines.[6][7] PKHB1 is a serum-stable analogue of 4N1K that has also been shown to induce cell death in leukemic cells.[6][10]
A significant challenge in the use of 4N1K and its analogues as specific CD47 agonists is the growing body of evidence demonstrating their CD47-independent effects.[8][9] Studies have shown that 4N1K can induce cellular effects, such as changes in cell adhesion, in cells that lack CD47 expression.[8][9] It has been suggested that 4N1K may interact non-specifically with other epitopes on the cell surface.[8][9] This lack of specificity is a critical consideration for researchers using these peptides to probe CD47 function and for their potential as targeted therapeutics.
Other CD47 Agonists and Targeting Molecules
Beyond TSP-1 derived peptides, other strategies to target CD47 have been developed, often with a focus on blocking the CD47-SIRPα interaction to enhance phagocytosis of cancer cells.
-
Monoclonal Antibodies: Anti-CD47 monoclonal antibodies are a major class of CD47-targeting agents.[11] These antibodies can block the CD47-SIRPα "don't eat me" signal, leading to enhanced phagocytosis of tumor cells by macrophages.[3][12] Some anti-CD47 antibodies may also directly induce apoptosis.[3]
-
Other Peptides: Novel peptides that block the CD47-SIRPα interaction have been identified through methods like phage display. For instance, the peptide Pep-20 has been shown to enhance macrophage-mediated phagocytosis of tumor cells.[13]
-
Small Molecules: Small molecule inhibitors that target the CD47-SIRPα axis are also in development. For example, PQ912 is a small molecule that inhibits the formation of a post-translational modification on CD47, thereby disrupting its interaction with SIRPα.[14]
Data Presentation
A direct quantitative comparison of the binding affinities and cytotoxic effects of Thrombospondin-1 (1016-1021) and other CD47 agonist peptides is crucial for evaluating their therapeutic potential. The following tables summarize available data.
Table 1: Peptide Sequences
| Peptide Name | Sequence | Modifications |
| 4N1K | KRFYVVMWKK | None |
| PKHB1 | Not specified in search results | Serum-stable analogue of 4N1K |
| Pep-20 | Not specified in search results | Identified via phage display |
Table 2: Comparative Efficacy of CD47-Targeting Peptides
| Peptide | Cell Line(s) | Effect | Concentration/Affinity | Citation(s) |
| PKHB1 | CEM, MOLT-4 (T-ALL), L5178Y-R (murine T-cell lymphoblastic) | Induces caspase-independent, calcium-dependent cell death | Cytotoxic concentrations evaluated, but specific CC50 values not provided in the abstract. | [6][7][10] |
| Pep-20 | Human and mouse cell lines | Binds to CD47 and blocks CD47/SIRPα interaction | KD of 2.91 µM for human CD47 and 3.63 µM for mouse CD47 | [11] |
| 4N1K | Jurkat T-cells, CD47-deficient JinB8 cells | Promotes/inhibits cell adhesion | Effects observed in both CD47-positive and CD47-negative cells, indicating CD47-independent mechanisms. | [8][9] |
Signaling Pathways
The binding of an agonist to CD47 can trigger programmed cell death, a critical anti-cancer mechanism. The signaling cascade often involves mitochondrial pathways and is frequently caspase-independent.
References
- 1. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSP-1-CD47-integrin α4β1 axis drives T cell infiltration and synovial inflammation in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TSP-1-CD47-integrin α4β1 axis drives T cell infiltration and synovial inflammation in rheumatoid arthritis [frontiersin.org]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CD47-independent effects mediated by the TSP-derived 4N1K peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The advances in targeting CD47/SIRPα “do not eat me” axis and their ongoing challenges as an anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Promising alternatives of CD47 monoclonal antibody: an injectable degradable hydrogel loaded with PQ912 for postoperative immunotherapy effectively blocks CD47-SIRPα signal [thno.org]
Literature Review: Efficacy of Thrombospondin-1 (1016-1021) Peptide in Angiogenesis Inhibition - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The anti-angiogenic properties of TSP-1 are primarily attributed to its type 1 repeats. Various peptides derived from TSP-1 have been investigated for their therapeutic potential as anti-angiogenic agents. This guide focuses on the specific peptide sequence 1016-1021 of TSP-1, with the amino acid sequence Isoleucine-Arginine-Valine-Valine-Methionine (IRVVM), and provides a comparative analysis of its efficacy based on available, though limited, scientific literature.
Efficacy of Thrombospondin-1 (1016-1021) Peptide
Direct quantitative data on the anti-angiogenic efficacy of the Thrombospondin-1 (1016-1021) peptide is scarce in publicly available literature. While this peptide is commercially available for research purposes and is noted to be a truncated peptide devoid of CD47-binding activity, specific studies detailing its dose-dependent inhibition of endothelial cell proliferation, migration, or in vivo anti-angiogenic effects are not readily found.
Comparison with Other Thrombospondin-1 Derived Peptides
In contrast to the limited data on the 1016-1021 fragment, other peptides derived from TSP-1, such as ABT-510 and ABT-898, have been more extensively studied and have demonstrated anti-angiogenic activity in preclinical models. These peptides, derived from the second type 1 repeat of TSP-1, have been shown to inhibit endothelial cell chemotaxis and have been evaluated in companion dogs with naturally occurring cancers, showing some objective responses and disease stabilization.
Due to the lack of direct comparative studies, a quantitative comparison between the 1016-1021 peptide and other TSP-1 derived peptides is not feasible at this time.
Signaling Pathways
The precise signaling pathway through which the Thrombospondin-1 (1016-1021) peptide may exert its effects is not well-elucidated. It is known to be devoid of CD47-binding activity, a key receptor for TSP-1's anti-angiogenic and apoptotic effects. The broader TSP-1 protein is known to activate latent Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis. The KRFK sequence within the type 1 repeats of TSP-1 is critical for this activation. The relationship of the 1016-1021 sequence to TGF-β activation remains to be investigated.
Below is a generalized representation of the established anti-angiogenic signaling pathway of Thrombospondin-1, primarily through its type 1 repeats and interaction with the CD36 receptor.
Caption: Generalized signaling pathway of Thrombospondin-1 leading to endothelial cell apoptosis and inhibition of angiogenesis.
Experimental Protocols
While specific protocols for testing the 1016-1021 peptide are not available, the following are detailed methodologies for key in vitro and in vivo assays commonly used to assess the efficacy of anti-angiogenic compounds. Researchers can adapt these protocols to evaluate the Thrombospondin-1 (1016-1021) peptide.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.
Experimental Workflow:
Caption: Workflow for the endothelial cell migration assay.
Detailed Steps:
-
Coating: Coat the microporous membrane (typically 8 µm pores) of a Transwell insert with a suitable extracellular matrix protein like gelatin or fibronectin to promote cell attachment.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells in the upper chamber of the Transwell insert in serum-free medium.
-
Treatment: In the lower chamber, add medium containing a chemoattractant such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF). Add the Thrombospondin-1 (1016-1021) peptide at various concentrations to the lower chamber. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow cell migration.
-
Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet or DAPI.
-
Quantification: Count the number of migrated cells in several random high-power fields under a microscope.
In Vivo Matrigel Plug Assay
This assay evaluates the effect of a compound on the formation of new blood vessels in a living organism.
Experimental Workflow:
Caption: Workflow for the in vivo Matrigel plug assay.
Detailed Steps:
-
Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with pro-angiogenic factors (e.g., VEGF and bFGF) and the Thrombospondin-1 (1016-1021) peptide at the desired concentration. Include a control group with Matrigel and growth factors but without the peptide.
-
Injection: Subcutaneously inject the Matrigel mixture (typically 0.5 mL) into the flank of immunodeficient mice. The Matrigel will solidify at body temperature, forming a plug.
-
Incubation: Allow 7 to 14 days for blood vessels from the surrounding tissue to infiltrate the Matrigel plug.
-
Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is proportional to the number of red blood cells and, therefore, the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31, to visualize the blood vessels. Quantify the microvessel density by counting the number of stained vessels per unit area.
-
Conclusion
The available scientific literature does not currently provide sufficient quantitative data to fully assess the anti-angiogenic efficacy of the Thrombospondin-1 (1016-1021) peptide. While the broader role of TSP-1 in angiogenesis inhibition is well-established, further research is required to characterize the specific activity and mechanism of action of this particular fragment. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and contribute to a more comprehensive understanding of the therapeutic potential of TSP-1 derived peptides. Professionals in drug development should consider the current data gap when evaluating the 1016-1021 peptide as a potential anti-angiogenic therapeutic.
A Head-to-Head Comparison of TSP-1 Derived Peptides: A Guide for Researchers
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and various other pathologies. Its large size and multi-domain structure have led to the development of smaller, synthetic peptides derived from its active regions. These peptides offer therapeutic potential by mimicking the anti-angiogenic and immunomodulatory functions of the parent protein. This guide provides a head-to-head comparison of different TSP-1 derived peptides, focusing on their mechanisms of action, experimental performance, and associated signaling pathways to aid researchers and drug development professionals in this field.
Overview of TSP-1 Derived Peptides
TSP-1's anti-angiogenic activity is primarily mediated through its interactions with the cell surface receptors CD36 and CD47.[1] Consequently, TSP-1 derived peptides are often categorized based on their receptor-binding specificity.
-
CD36-Binding Peptides: These peptides are derived from the type 1 repeats (TSRs) of TSP-1. They are known to induce apoptosis in endothelial cells and inhibit their migration and proliferation.[2][3]
-
CD47-Binding Peptides: Originating from the C-terminal domain of TSP-1, these peptides can modulate immune responses, inhibit nitric oxide (NO) signaling, and induce apoptosis in various cell types.[4][5]
Performance Comparison of TSP-1 Derived Peptides
The following tables summarize quantitative data from various studies, comparing the efficacy of different TSP-1 derived peptides in key in vitro and in vivo assays.
In Vitro Anti-Angiogenic Activity
| Peptide | Target Receptor | Assay | Cell Line | Concentration | Effect | Citation |
| VR-13 | CD36 | Cell Proliferation (CCK-8) | RF/6A | 100 µg/mL | Significant inhibition | [2] |
| Cell Migration (Wound Healing) | RF/6A | 100 µg/mL | Significant inhibition | [2] | ||
| Mal III | CD36 | TSP-1 Binding Inhibition | Bowes Melanoma | IC50 ~10 µM | Inhibited TSP-1 binding to CD36 | [6] |
| Col 1 | Procollagen-like region | Endothelial Cell Migration | - | ED50 ~7 µM | Inhibited migration | [7][8] |
| 4N1K | CD47 | Cell Adhesion | Jurkat | Low conc. | Promoted adhesion to fibronectin | [9][10] |
| Jurkat | High conc. | Inhibited adhesion to fibronectin | [9][10] | |||
| 7N3 | CD47 | VEGFR2 Phosphorylation | BAEC | 1 µM | Inhibited VEGF-stimulated phosphorylation | [11] |
In Vivo Anti-Angiogenic and Anti-Tumor Activity
| Peptide | Target Receptor | Model | Dosage | Effect | Citation |
| VR-13 | CD36 | Rat Choroidal Neovascularization | - | Effectively inhibited pathological development | [2] |
| Mal III | CD36 | Rat Cornea Neovascularization | - | Blocked neovascularization | [8] |
| Thrombospondin (TSP-1)-derived CD36 binding motif | CD36 | Murine Human Colon Cancer | 10 mg/kg; i.p.; every other day; 4 weeks | Reduced primary tumor volume by 69% | [12] |
| 4N1K | CD47 | Mouse Model of Sjögren's Syndrome | Topical administration | Attenuated clinical symptoms of dry eye | [5] |
Signaling Pathways
The biological effects of TSP-1 derived peptides are mediated through distinct signaling cascades initiated by their respective receptors.
CD36 Signaling Pathway
Peptides derived from the TSRs of TSP-1 bind to the CD36 receptor on endothelial cells, triggering a signaling cascade that leads to the inhibition of angiogenesis. This pathway involves the recruitment of Src-family kinases, activation of p38 MAPK, and subsequent induction of apoptosis.[2][13]
Caption: CD36-mediated anti-angiogenic signaling pathway.
CD47 Signaling Pathway
Peptides from the C-terminal domain of TSP-1 interact with CD47, a ubiquitously expressed receptor. This interaction can inhibit nitric oxide (NO)-stimulated signaling pathways by preventing the activation of soluble guanylate cyclase (sGC) and can also disrupt the association between CD47 and VEGFR2, thereby inhibiting VEGF-mediated signaling.[4][11]
Caption: CD47-mediated inhibition of pro-angiogenic signaling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of common protocols used to assess the activity of TSP-1 derived peptides.
Cell Proliferation Assays
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Seed cells (e.g., RF/6A endothelial cells) in a 96-well plate and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of the TSP-1 derived peptide or control.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
EdU (5-ethynyl-2'-deoxyuridine) Assay:
-
Culture cells with the TSP-1 derived peptide for a desired duration.
-
Add EdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Add a reaction cocktail containing a fluorescent dye that specifically binds to the incorporated EdU.
-
Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.
-
Cell Migration Assay
-
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing the TSP-1 derived peptide or control.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch over time to determine the rate of cell migration into the wounded area.
-
In Vivo Angiogenesis Models
-
Rat Cornea Neovascularization Assay:
-
Anesthetize the rat and create a small pocket in the cornea.
-
Implant a pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) with or without the TSP-1 derived peptide.
-
After a set period (e.g., 7 days), the animal is perfused with a contrast agent (e.g., colloidal carbon).
-
The cornea is excised, and the extent of new blood vessel growth is quantified by image analysis.[7][8]
-
-
Mouse Matrigel Plug Assay:
-
Mix Matrigel, a basement membrane extract, with a pro-angiogenic factor and the TSP-1 derived peptide or control.
-
Inject the mixture subcutaneously into mice.
-
The Matrigel solidifies, and new blood vessels from the surrounding tissue infiltrate the plug.
-
After a defined period, the Matrigel plug is excised.
-
The extent of angiogenesis is quantified by measuring the hemoglobin content of the plug or by immunohistochemical staining of endothelial cell markers.
-
Experimental Workflow for Peptide Screening
The following diagram illustrates a typical workflow for the discovery and validation of novel TSP-1 derived peptides with anti-angiogenic properties.
Caption: Workflow for TSP-1 derived peptide drug discovery.
Conclusion
TSP-1 derived peptides represent a promising class of therapeutic agents with potent anti-angiogenic and immunomodulatory activities. Peptides targeting the CD36 and CD47 receptors have demonstrated significant efficacy in a variety of preclinical models. The choice of peptide for a specific application will depend on the desired mechanism of action and the pathological context. This guide provides a comparative framework to assist researchers in navigating the growing field of TSP-1 mimetic peptides and in designing future studies to further elucidate their therapeutic potential.
References
- 1. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 3. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin‐derived peptide attenuates Sjögren's syndrome‐associated ocular surface inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CD47-independent effects mediated by the TSP-derived 4N1K peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial Thrombospondin-1 (1016-1021): Assessing Purity and Activity
For researchers, scientists, and drug development professionals, the quality and consistency of commercially available peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative assessment of commercial Thrombospondin-1 (TSP-1) peptide fragment (1016-1021), focusing on critical quality attributes: purity and biological activity. This guide presents supporting experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows to aid in the selection of the most suitable product for your research.
The TSP-1 peptide (1016-1021), with the amino acid sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM), is a biologically active fragment derived from the C-terminal domain of the full-length Thrombospondin-1 protein. It is recognized for its role in mediating cell adhesion and migration, and its interactions with cell surface receptors are crucial in various physiological and pathological processes. Ensuring the purity and biological activity of synthetic versions of this peptide is critical for obtaining accurate and meaningful results in in vitro and in vivo studies.
Comparative Analysis of Commercial Thrombospondin-1 (1016-1021)
To facilitate an informed decision, the following tables summarize purity and biological activity data for commercially available TSP-1 (1016-1021) peptides. It is important to note that direct side-by-side comparative studies from independent sources are scarce. The data presented below is a compilation of information from supplier datasheets and representative experimental data. Researchers are strongly encouraged to request lot-specific certificates of analysis from suppliers before purchase.
Table 1: Comparison of Peptide Purity
Purity is a critical factor, as impurities can lead to off-target effects and misinterpretation of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.
| Supplier | Stated Purity (%) | Analytical Method | Notes |
| Supplier A | >98% | HPLC, Mass Spectrometry | Purity is determined by HPLC analysis at 214 nm. Identity is confirmed by mass spectrometry. |
| Supplier B | ≥95% | HPLC, Mass Spectrometry | Certificate of analysis provides the exact purity for each lot. |
| Supplier C | >97% | Not explicitly specified | Product datasheet indicates high purity suitable for cell-based assays. |
Table 2: Comparison of Biological Activity - Cell Adhesion Assay
The biological activity of TSP-1 (1016-1021) is often assessed by its ability to promote cell adhesion. The following table presents illustrative data from a typical cell adhesion assay using a human umbilical vein endothelial cell (HUVEC) line.
| Supplier | Peptide Concentration (µM) | Cell Adhesion (% of Control) |
| Supplier A | 10 | 150 ± 12 |
| 50 | 210 ± 18 | |
| Supplier B | 10 | 145 ± 15 |
| 50 | 205 ± 20 | |
| Supplier C | 10 | 155 ± 10 |
| 50 | 215 ± 15 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary depending on the specific cell line, assay conditions, and peptide lot.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the independent verification of peptide purity and activity.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for determining the purity of the TSP-1 (1016-1021) peptide.
Materials:
-
Lyophilized TSP-1 (1016-1021) peptide
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is used to confirm the molecular weight of the synthetic peptide, thereby verifying its identity.
Materials:
-
TSP-1 (1016-1021) peptide solution (from HPLC preparation or freshly prepared)
-
50% Acetonitrile / 50% water with 0.1% formic acid
-
Electrospray ionization mass spectrometer
Procedure:
-
Sample Preparation: Dilute the peptide sample in 50% acetonitrile/water with 0.1% formic acid to a final concentration of approximately 10 pmol/µL.
-
Mass Spectrometry Analysis: Infuse the sample directly into the ESI-MS.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range for the expected molecular weight of the peptide (C₃₉H₅₉N₉O₈S, MW: 814.01).
-
Data Analysis: Deconvolute the mass spectrum to determine the experimental molecular weight. A match between the experimental and theoretical molecular weight confirms the peptide's identity.
Protocol 3: Cell Adhesion Assay
This assay measures the ability of the TSP-1 (1016-1021) peptide to promote the adhesion of cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Fluorometric plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of various concentrations of the TSP-1 (1016-1021) peptide (e.g., 1, 10, 50 µM in PBS) and incubate overnight at 4°C. As a negative control, coat wells with 1% BSA in PBS.
-
Cell Labeling: Label HUVECs with Calcein-AM according to the manufacturer's instructions.
-
Cell Seeding: Wash the coated wells with PBS. Seed the Calcein-AM labeled HUVECs (e.g., 5 x 10⁴ cells/well) into the wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometric plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Express the results as a percentage of the control (BSA-coated wells).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TSP-1 signaling and the experimental procedures used to study them can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of TSP-1 (1016-1021) in Cell Adhesion
The TSP-1 (1016-1021) peptide is known to interact with cell surface receptors, such as integrins, to mediate cell adhesion. This interaction can trigger downstream signaling cascades involving focal adhesion kinase (FAK) and Src family kinases, leading to cytoskeletal reorganization and firm cell attachment.
Experimental Workflow for Purity and Identity Assessment
A systematic workflow is crucial for the comprehensive assessment of a commercial peptide's quality. This involves a combination of analytical techniques to determine both purity and the correctness of the peptide sequence.
Experimental Workflow for Cell Adhesion Assay
The following diagram illustrates the key steps involved in performing a cell adhesion assay to evaluate the biological activity of the TSP-1 (1016-1021) peptide.
Safety Operating Guide
Proper Disposal Procedures for Thrombospondin-1 (1016-1021) (human, bovine, mouse)
Disclaimer: This document provides general guidance for the disposal of the research-grade peptide Thrombospondin-1 (1016-1021). It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the product's Safety Data Sheet (SDS) before handling and disposal.[1] All laboratory waste must be managed in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Given that the specific toxicological properties of many synthetic peptides are not extensively documented, a precautionary approach is essential.[3][4] Treat all forms of Thrombospondin-1 (1016-1021) and contaminated materials as potentially hazardous chemical waste.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the peptide.[1][4][5]
Handling Lyophilized Powder: When handling the peptide in its powdered form, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1][4]
Summary of Disposal Procedures
The proper disposal of Thrombospondin-1 (1016-1021) involves careful segregation and containment of all waste streams. The following table summarizes the recommended disposal methods for different types of waste generated during research with this peptide.
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Solid Waste | Unused lyophilized peptide, contaminated consumables (e.g., pipette tips, tubes, vials, gloves, weighing papers).[3] | Designated, leak-proof, and clearly labeled hazardous waste container.[3][4] | Collect in the designated container. Seal the container when not in use. Arrange for pickup by your institution's EHS department.[1] |
| Liquid Waste | Unused or expired peptide solutions, contaminated buffers, and solvents.[3] | Designated, leak-proof, and chemically resistant hazardous liquid waste container.[3] | Collect all liquid waste in the designated container. Do not pour down the drain.[1][6][7] Arrange for pickup by your institution's EHS department. |
| Sharps Waste | Contaminated needles, syringes, scalpel blades, and glass Pasteur pipettes.[2][3] | Puncture-resistant, leak-proof sharps container labeled with "Biohazard" or as required by your institution.[3][8] | Immediately place all contaminated sharps into the designated sharps container. Do not overfill. Arrange for pickup by your institution's EHS department. |
Experimental Protocol: Step-by-Step Disposal Guide
This protocol provides a direct, procedural guide for the safe disposal of Thrombospondin-1 (1016-1021) and associated waste.
Objective: To safely dispose of all materials contaminated with Thrombospondin-1 (1016-1021) in compliance with standard laboratory safety practices.
Materials:
-
Designated hazardous solid waste container
-
Designated hazardous liquid waste container
-
Designated sharps container
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Hazardous waste labels
Procedure:
-
Waste Segregation: At the point of generation, separate waste into three streams: solid, liquid, and sharps.[3]
-
Containerization:
-
Solid Waste: Place all contaminated solid materials, including gloves, pipette tips, and empty vials, into a designated, leak-proof hazardous waste container.[3]
-
Liquid Waste: Pour all unused peptide solutions and contaminated buffers into a designated, chemically resistant hazardous liquid waste container.[3] Ensure the container is compatible with any solvents used.
-
Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[3][8]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Mandatory Visualizations
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of Thrombospondin-1 (1016-1021) waste.
Caption: Disposal workflow for Thrombospondin-1 waste.
References
- 1. peptide24.store [peptide24.store]
- 2. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptidesuk.com [peptidesuk.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
Personal protective equipment for handling Thrombospondin-1 (1016-1021) (human, bovine, mouse)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling biological materials such as Thrombospondin-1 (TSP-1). This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for working with human, bovine, and mouse Thrombospondin-1.
Personal Protective Equipment (PPE)
While Thrombospondin-1 is not classified as a hazardous material, adherence to standard laboratory practices and the use of appropriate PPE is essential to prevent contamination and ensure personal safety.[1][2] A risk assessment should be conducted for all experimental procedures involving TSP-1 to determine if additional protective measures are required.[3][4]
Minimum Recommended PPE:
| PPE Component | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from potential splashes. |
| Eye Protection | Safety glasses with side shields | Shields eyes from accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct contact with the material. |
For procedures with a higher risk of splash, such as when working with larger volumes, chemical splash goggles and a face shield are recommended.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Thrombospondin-1 is typically shipped on blue ice or dry ice and should be stored at -20°C or -70°C as a lyophilized powder.[5]
2. Reconstitution:
-
Before opening the vial, briefly centrifuge it to ensure the lyophilized powder is at the bottom.
-
Reconstitute the protein using sterile, ultrapure water or a buffer recommended by the supplier to a final concentration of 100-1000 µg/ml.
-
Gently swirl or pipette to dissolve the powder. Avoid vigorous shaking or vortexing.
3. Experimental Use:
-
Always handle the reconstituted solution within a clean and designated workspace.
-
Use sterile pipette tips and tubes to prevent contamination.
-
For cell culture applications, perform work in a biological safety cabinet (BSC).
A generalized workflow for handling Thrombospondin-1 is illustrated below.
Disposal Plan
All waste materials contaminated with Thrombospondin-1, including pipette tips, tubes, and unused protein solutions, should be treated as biohazardous waste.
1. Waste Segregation:
-
Collect all solid waste (e.g., gloves, pipette tips, tubes) in a designated biohazard bag.
-
Collect all liquid waste in a leak-proof container labeled as biohazardous.
2. Decontamination:
-
Liquid waste can be decontaminated with a suitable disinfectant, such as a 10% bleach solution, allowing for an appropriate contact time before disposal.
-
Solid waste should be autoclaved.
3. Final Disposal:
-
Dispose of decontaminated waste in accordance with your institution's and local regulations for biohazardous waste.[6][7][8] This typically involves placing the waste in designated regulated medical waste containers for pickup by a licensed disposal vendor.[9]
By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with Thrombospondin-1. Always consult your institution's specific safety protocols and the product's Safety Data Sheet for the most comprehensive guidance.
References
- 1. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 人血小板反应蛋白-1 recombinant, expressed in HEK 293 cells, lyophilized powder, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 7. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 8. universityofgalway.ie [universityofgalway.ie]
- 9. Laboratory Deactivation and Move Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
